4-Bromo-2,6-dimethoxypyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,6-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHOSMVQVHFCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461255 | |
| Record name | 4-Bromo-2,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-89-2 | |
| Record name | 4-Bromo-2,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Topic: 4-Bromo-2,6-dimethoxypyrimidine: A Strategic Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromo-2,6-dimethoxypyrimidine has emerged as a highly versatile and valuable heterocyclic building block for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and agrochemicals. Its unique electronic and steric properties, characterized by an electron-deficient pyrimidine core and two activating methoxy groups, make the C4-bromo substituent an ideal handle for sophisticated cross-coupling reactions. This guide provides a comprehensive overview of its core properties, a detailed, field-tested synthesis protocol with mechanistic rationale, its key applications in constructing pharmacologically active agents, and essential safety and handling protocols. The strategic importance of this intermediate lies in its ability to serve as a linchpin in the development of novel kinase inhibitors and other targeted therapeutics, underscoring its significance for professionals in chemical synthesis and drug development.
The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry. As a fundamental component of DNA and RNA, its structure is inherently recognized by biological systems.[1] This biocompatibility, combined with its synthetic tractability, has led to the widespread incorporation of the pyrimidine scaffold into a vast array of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1] The pyrimidine ring's electron-deficient nature and its capacity for hydrogen bonding allow it to act as an effective bioisostere for phenyl and other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1] Within this class, halo-substituted pyrimidines are of paramount importance, serving as key intermediates that enable the modular construction of complex molecules. This compound exemplifies this utility, providing a robust platform for generating libraries of compounds for biological screening.
Core Compound Profile: this compound
A precise understanding of a reagent's physicochemical properties is the foundation of successful and reproducible chemical synthesis. This section outlines the core identity and key characteristics of this compound.
Chemical Identity
-
Systematic Name: this compound
Physicochemical and Predicted Properties
The data presented below is compiled from various chemical suppliers and computational prediction models, providing a comprehensive profile for experimental planning.
| Property | Value | Source |
| CAS Number | 60186-89-2 | ChemicalBook, Alfa Chemistry, Aaron Chemicals[2][3][4] |
| Molecular Formula | C₆H₇BrN₂O₂ | Alfa Chemistry, Aaron Chemicals, PubChemLite[3][4][6] |
| Molecular Weight | 219.04 | ChemicalBook, Alfa Chemistry, Sunway Pharm Ltd[2][3][5] |
| InChI Key | BFHOSMVQVHFCSK-UHFFFAOYSA-N | PubChemLite[6] |
| Canonical SMILES | COC1=CC(=NC(=N1)OC)Br | PubChemLite[6] |
| Physical Form | Solid / Crystalline Powder | Inferred from safety data on related compounds[7] |
| XlogP (Predicted) | 1.8 | PubChemLite[6] |
Synthesis and Mechanistic Insights
The synthesis of substituted bromopyrimidines can be approached through several routes. A robust and efficient one-pot method is highly desirable in a drug discovery setting to ensure material throughput. The following protocol is based on established methodologies for the synthesis of 4-bromopyrimidines, adapted for this specific target.[8]
Causality Behind Experimental Choices
The chosen synthetic route involves the cyclization of a suitable precursor in the presence of dry hydrogen bromide (HBr) gas dissolved in an anhydrous solvent like 1,4-dioxane.[8] This choice is deliberate:
-
Dry HBr/Dioxane: HBr serves a dual role. It acts as a powerful acid catalyst, activating nitrile groups toward nucleophilic attack, which is a key step in pyrimidine ring formation.[8] Secondly, the bromide ions in high concentration provide the nucleophile required for the bromination of the pyrimidine ring at the 4-position, likely proceeding through an addition-elimination mechanism on an activated intermediate. Using an anhydrous solvent like dioxane is critical to prevent hydrolysis of intermediates and the incorporation of water into the final product.
-
Temperature Control: The initial phase of the reaction is conducted at reduced temperatures (15-20°C) to control the exothermic nature of the HBr-mediated activation and cyclization, preventing the formation of side products.[8]
-
Work-up: Pouring the reaction mixture into crushed ice serves to quench the reaction and precipitate the organic product, which is typically less soluble in the resulting aqueous acidic mixture.
Recommended Laboratory Synthesis Protocol
-
Reactor Preparation: To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, gas inlet, and drying tube, add 2,6-dimethoxy-4(3H)-pyrimidinone (10 mmol, 1 equiv.).
-
Solvent Addition: Add 50 mL of anhydrous 1,4-dioxane. Stir the mixture to form a suspension.
-
HBr Saturation: Cool the flask in an ice-water bath (0-5°C). Bubble dry hydrogen bromide gas through the suspension for approximately 30-45 minutes until the solution is saturated.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (15-20°C). Stir vigorously for 2-3 hours.[8] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Once the reaction is complete, pour the mixture slowly into a beaker containing 200 g of crushed ice with constant stirring.
-
Isolation: The solid product will precipitate. Isolate the pale yellow solid by vacuum filtration, washing the filter cake with cold water (2 x 30 mL).[8]
-
Drying and Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system such as ethanol/water or hexane to yield pure this compound.[8]
Synthesis Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
Reaction Chemistry and Applications in Drug Discovery
This compound is not an end-product but a strategic intermediate. Its value is realized in its subsequent chemical transformations.
The C4-Bromo Substituent: A Gateway for C-C and C-N Coupling
The core utility of this molecule stems from the bromine atom at the C4 position. The electron-withdrawing nature of the pyrimidine ring makes this position susceptible to nucleophilic aromatic substitution and, more importantly, a prime substrate for palladium-catalyzed cross-coupling reactions. This functionality allows for the facile introduction of a wide range of molecular fragments, a cornerstone of modern library synthesis and lead optimization.
-
Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids to form C-C bonds, enabling the synthesis of complex bi-aryl structures.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, a critical transformation for introducing functionalities that can modulate solubility and form key hydrogen bonds with biological targets.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, creating rigid linkers often found in kinase inhibitors.
Case Study: A Key Building Block for Kinase Inhibitors
The pyrimidine scaffold is prevalent in numerous FDA-approved kinase inhibitors.[1] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer.[9] The 2,4-disubstituted aminopyrimidine motif is a well-established "hinge-binding" element that anchors inhibitors into the ATP-binding pocket of many kinases.
This compound serves as an excellent precursor for such structures. A typical synthetic sequence would involve a Buchwald-Hartwig amination at the C4 position to install a key pharmacophore, followed by demethylation and further functionalization if needed. Brominated compounds, in general, have shown significant promise as anticancer agents by interacting with cancer cells and inducing cell death.[9]
Logical Pathway for Derivatization
Caption: Key reaction pathways for functionalizing this compound.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 60186-89-2 is not widely available, data from structurally related brominated heterocycles can be used to establish a reliable safety profile. Good laboratory practice dictates treating unknown compounds with a high degree of caution.
GHS Hazard Profile (Anticipated)
| Hazard Class | Category | Statement | Source (Related Compounds) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Sigma-Aldrich, MedChemExpress[10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Fisher Scientific, MedChemExpress[10][11] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Aaronchem, Fisher Scientific[7][12] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Aaronchem[7] |
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[11]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[7]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[7]
-
Skin and Body Protection: Wear a laboratory coat. For larger quantities, impervious clothing may be necessary.[10]
-
Respiratory Protection: Avoid formation of dust.[7] If dust is generated, use a NIOSH-approved particulate respirator.
Storage and Stability
-
Conditions to Avoid: Excess heat and incompatible materials.[11]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[11]
-
Storage Recommendations: Keep container tightly closed in a dry, cool, and well-ventilated place.[11] For long-term stability, storage in an inert atmosphere at reduced temperatures (-10°C to 4°C) is advisable.[7]
Conclusion
This compound is a quintessential example of a strategic molecular building block. Its well-defined structure, reliable synthesis, and, most importantly, the versatile reactivity of its C4-bromo substituent make it an invaluable tool for medicinal chemists. By enabling rapid access to diverse libraries of novel pyrimidine derivatives through robust cross-coupling chemistry, it serves as a critical starting point in the quest for next-generation therapeutics, particularly in the competitive field of kinase inhibitor development. Proper understanding of its properties, synthesis, and handling is essential for unlocking its full potential in accelerating drug discovery programs.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-BROMO-2,6-DIMETHOXY-PYRIMIDINE | 60186-89-2 [m.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 60186-89-2 | MFCD07787454 | this compound [aaronchem.com]
- 5. This compound - CAS:60186-89-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. PubChemLite - this compound (C6H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 7. aaronchem.com [aaronchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 4-Bromo-2,6-dimethoxypyrimidine: Properties, Reactivity, and Applications
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, heterocyclic compounds serve as foundational pillars for innovation. Among these, pyrimidine derivatives are of paramount importance due to their prevalence in biologically active molecules. 4-Bromo-2,6-dimethoxypyrimidine is a key heterocyclic intermediate, valued for its specific reactivity profile that allows for precise molecular elaboration. The strategic placement of a bromine atom at the C4 position, activated by the electron-withdrawing nature of the pyrimidine ring, makes it an excellent substrate for a variety of crucial carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide provides an in-depth analysis of the physicochemical properties, spectral characteristics, reactivity, and applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also expert insights into the causality behind its chemical behavior and practical, field-proven protocols for its use.
Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical entity is the first step toward its effective utilization. This compound is a crystalline solid at room temperature. Its core structure consists of a pyrimidine ring substituted with two methoxy groups at the C2 and C6 positions and a bromine atom at the C4 position. The methoxy groups are electron-donating by resonance but the inductive effect and the inherent electron-deficient nature of the pyrimidine ring dominate, rendering the C4-Br bond highly susceptible to nucleophilic attack and oxidative addition.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 60186-89-2 | [1][2] |
| Molecular Formula | C₆H₇BrN₂O₂ | [2] |
| Molecular Weight | 219.04 g/mol | [2] |
| Appearance | Crystalline Powder/Solid | [3] |
| Melting Point | 103°C (for the 2-chloro analog, often similar) | [3] |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents. | [4][5] |
Note: The melting point for the bromo- derivative is not widely reported; the value for the analogous 2-chloro-4,6-dimethoxypyrimidine is provided as a reference point.
Spectral Data and Characterization
Rigorous characterization is essential to confirm the identity and purity of this compound. The following spectral data are typical for this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a typical spectrum (recorded in CDCl₃), two key signals are expected. The two equivalent methoxy groups (-OCH₃) at the C2 and C6 positions will appear as a sharp singlet at approximately 3.9-4.1 ppm, integrating to 6 protons. The lone aromatic proton at the C5 position will appear as a singlet further downfield, typically around 6.5-6.7 ppm.[6][7] The exact chemical shifts can vary slightly based on the solvent and instrument.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the four unique carbon environments: a peak for the C5 carbon, a signal for the C4 carbon attached to bromine, a peak for the C2/C6 carbons attached to the methoxy groups, and a signal for the methoxy carbons themselves.[8]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis and Purification
A common synthetic approach to halopyrimidines involves the halogenation of a corresponding hydroxypyrimidine precursor. However, a more direct one-pot synthesis can also be employed.
Protocol 3.1: General Synthesis of 4-Bromopyrimidines
This protocol is a generalized method adapted for the synthesis of 4-bromopyrimidines and should be optimized for this specific substrate.
-
Reaction Setup: To a solution of the appropriate N-(cyanovinyl)amidine precursor (10 mmol) in 1,4-dioxane (30 mL), add a saturated solution of dry hydrogen bromide gas in 1,4-dioxane.
-
Reaction Execution: Stir the resulting mixture at room temperature (15-20°C) for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into crushed ice. The this compound product will precipitate as a solid.
-
Isolation: Filter the solid product and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure compound.
Chemical Reactivity and Key Reactions
The reactivity of this compound is dominated by the C4-Br bond. The pyrimidine ring acts as an electron-withdrawing system, polarizing the C-Br bond and making the C4 position electrophilic. This facilitates two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The reaction of 2,4-halopyrimidines with nucleophiles almost always results in the selective displacement of the halide at the C4 position.[9] This enhanced reactivity is a cornerstone of its synthetic utility.
Causality of C4-Selectivity: The greater reactivity of the C4 position compared to the C2 position is due to the superior stabilization of the reaction intermediate. During a nucleophilic attack at C4, the negative charge of the resulting Meisenheimer complex can be effectively delocalized onto both ring nitrogen atoms through resonance.[10] This provides a lower energy pathway compared to an attack at C2, where delocalization is less effective.[9]
Caption: SNAr Mechanism via a Meisenheimer complex.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, which form a new carbon-carbon bond between the pyrimidine ring and an organoboron species. This reaction is a workhorse in modern drug discovery.
Expert Insights on Protocol Design: The success of a Suzuki coupling hinges on the careful selection of the catalyst, ligand, base, and solvent.
-
Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is often more robust and efficient.[11][12]
-
Ligand: For an electron-rich and potentially hindered substrate, bulky, electron-rich phosphine ligands like SPhos or XPhos are recommended to facilitate the rate-limiting oxidative addition step and promote reductive elimination.
-
Base: An inorganic base such as K₂CO₃ or K₃PO₄ is crucial for the transmetalation step.[12] K₃PO₄ is often a good choice for challenging couplings.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard, as it facilitates the dissolution of both the organic and inorganic reagents.[12]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe.
-
Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile building block. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. By leveraging the reactivity of the C4-Br bond, chemists can readily introduce a wide range of molecular fragments, enabling the rapid synthesis of compound libraries for screening and lead optimization.
-
Scaffold for Kinase Inhibitors: The dimethoxypyrimidine scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in oncology.
-
Agrochemicals: Substituted pyrimidines are also prevalent in herbicides and fungicides.
-
Materials Science: The bipyridyl structures synthesized via Suzuki coupling can act as ligands for metal complexes or as components in organic light-emitting diodes (OLEDs).
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
General Hazards: The compound is classified as an irritant. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value synthetic intermediate characterized by a highly reactive and selective C4-Br bond. Its predictable reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it an indispensable tool for synthetic chemists. A thorough understanding of its properties and the mechanistic principles governing its reactions, as detailed in this guide, empowers researchers to design more efficient and innovative synthetic routes toward novel pharmaceuticals and advanced materials.
References
- 1. 4-BROMO-2,6-DIMETHOXY-PYRIMIDINE | 60186-89-2 [m.chemicalbook.com]
- 2. This compound - CAS:60186-89-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2-Chloro-4,6-dimethoxypyrimidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-氨基-2,6-二甲氧基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. 4-BROMO-2,6-DIMETHOXY-PYRIMIDINE(60186-89-2) 1H NMR spectrum [chemicalbook.com]
- 7. 2,6-Dimethoxypyridine(6231-18-1) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
4-Bromo-2,6-dimethoxypyrimidine molecular structure and weight
An In-depth Technical Guide to 4-Bromo-2,6-dimethoxypyrimidine: Synthesis, Properties, and Applications
Introduction
This compound is a halogenated heterocyclic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. As a derivative of pyrimidine, a core component of nucleic acids, this scaffold is of significant interest to researchers in drug development. The strategic placement of a bromine atom at the 4-position provides a versatile synthetic handle for a variety of cross-coupling reactions, while the methoxy groups at the 2- and 6-positions modulate the electronic properties and reactivity of the pyrimidine ring. This guide provides an in-depth exploration of its molecular structure, physicochemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in the field of drug development.
PART 1: Physicochemical Properties and Structural Elucidation
The fundamental characteristics of this compound are crucial for its handling, characterization, and application in synthetic chemistry. Its identity is confirmed through a combination of spectroscopic methods and physical measurements.
Molecular Structure and Identity
The structure consists of a six-membered pyrimidine ring functionalized with two methoxy (-OCH₃) groups at positions 2 and 6, and a bromine (Br) atom at position 4.
-
SMILES : COC1=CC(=NC(=N1)OC)Br[1]
-
InChI : InChI=1S/C6H7BrN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3[1]
Quantitative Data Summary
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 60186-89-2 | [2][5] |
| Molecular Weight | 219.04 g/mol | [2][4][6] |
| Monoisotopic Mass | 217.96909 Da | [1] |
| Appearance | Typically a solid | |
| Storage | Sealed in a dry place at room temperature | [2] |
Spectroscopic Characterization
Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific spectra depend on the acquisition conditions, ¹H NMR, ¹³C NMR, and mass spectra provide unambiguous evidence of the molecule's constitution[7]. The mass spectrum would show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).
PART 2: Synthesis and Purification
The synthesis of 4-bromopyrimidines can be achieved through various methods. A notable approach involves a one-pot cyclization reaction, which offers an efficient route to this class of compounds[8].
Synthetic Workflow Overview
The synthesis of substituted bromopyrimidines often leverages the cyclization of acyclic precursors in the presence of a bromine source and an acid catalyst. This approach is advantageous due to its simplicity and high yield.
Caption: General workflow for synthesis and purification.
Experimental Protocol: One-Pot Synthesis of 4-Bromopyrimidines
This protocol is adapted from a general method for synthesizing 4-bromopyrimidines and serves as a robust starting point[8].
Materials:
-
N-cyanovinylamidine precursor
-
Dry Hydrogen Bromide (HBr) gas
-
1,4-Dioxane (anhydrous)
-
Crushed ice
-
n-Hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet, prepare a saturated solution of dry HBr gas in anhydrous 1,4-dioxane (30 mL).
-
Expertise & Experience: Using anhydrous dioxane is critical to prevent water from interfering with the cyclization reaction and hydrolyzing the intermediates. Saturating the solvent with HBr ensures a high concentration of the acid catalyst.
-
-
Addition of Reactant: Add the N-cyanovinylamidine precursor (10 mmol) to the HBr/dioxane solution.
-
Reaction: Stir the resulting mixture at a controlled temperature of 15-20°C for 2 hours. The reaction is mildly exothermic, and temperature control prevents the formation of side products.
-
Quenching: After 2 hours, allow the reaction mixture to stand at room temperature for 1 hour to ensure completion. Subsequently, pour the mixture into a beaker containing crushed ice. This step quenches the reaction and precipitates the product.
-
Isolation: The 4-bromopyrimidine product precipitates as a pale yellow solid. Collect the solid by vacuum filtration.
-
Purification: Purify the crude product by recrystallization from n-hexane to yield the pure 4-bromopyrimidine[8].
-
Trustworthiness: The purity of the final compound should be verified by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, MS) to ensure it meets the standards required for subsequent applications.
-
PART 3: Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the reactivity of the C4-Br bond. This position is susceptible to a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions.
The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms electron-deficient. This electronic property facilitates nucleophilic aromatic substitution and makes the C-Br bond an excellent substrate for oxidative addition in catalytic cycles.
Key Reactions: Palladium-Catalyzed Suzuki Coupling
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In this context, this compound can be coupled with various aryl or vinyl boronic acids to introduce new substituents at the 4-position, enabling the rapid diversification of the pyrimidine core. This is a cornerstone reaction in the synthesis of complex molecules for drug discovery.
Caption: Suzuki coupling reaction pathway.
PART 4: Applications in Research and Drug Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents[9]. Its ability to participate in hydrogen bonding and π-stacking interactions makes it an effective pharmacophore for engaging with biological targets.
-
Anticancer Agents: Many kinase inhibitors used in oncology feature a pyrimidine core. The ability to functionalize this compound via cross-coupling allows for the synthesis of libraries of compounds to screen for inhibitory activity against targets like EGFR or CDK4/6[9]. The bromine atom itself can contribute to binding affinity and has been incorporated into various anticancer compounds to enhance their efficacy[10].
-
Antimicrobial and Antiviral Drugs: The pyrimidine ring is central to several anti-infective drugs. The structural diversity achievable from this compound makes it a valuable starting material for developing novel agents targeting bacterial enzymes like DNA gyrase or viral proteins[9].
-
Central Nervous System (CNS) Agents: Pyrimidine derivatives have also found applications as CNS-active agents, including calcium channel blockers and antidepressants[9].
The utility of this compound lies in its role as an intermediate. It provides a robust and reliable platform for introducing molecular complexity, which is a critical step in the structure-activity relationship (SAR) studies that drive drug discovery programs.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its well-defined structure, predictable reactivity, and accessible synthesis make it an indispensable component in the toolkit of synthetic and medicinal chemists. This guide has detailed its core properties and provided a framework for its synthesis and application, underscoring its importance for professionals dedicated to advancing pharmaceutical research and development.
References
- 1. PubChemLite - this compound (C6H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 2. This compound - CAS:60186-89-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | C6H7BrN2O2 | CID 11287431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 4-BROMO-2,6-DIMETHOXY-PYRIMIDINE | 60186-89-2 [m.chemicalbook.com]
- 6. 5-Bromo-4,6-dimethoxypyrimidine | C6H7BrN2O2 | CID 557718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-BROMO-2,6-DIMETHOXY-PYRIMIDINE(60186-89-2) 1H NMR spectrum [chemicalbook.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 4-Bromo-2,6-dimethoxypyrimidine
Abstract
4-Bromo-2,6-dimethoxypyrimidine is a pivotal building block in medicinal chemistry and agrochemical synthesis, valued for its precisely substituted pyrimidine core. This guide provides an in-depth technical analysis of the principal synthetic pathways for its preparation. We will dissect two robust strategies: the direct bromination of a 4-hydroxypyrimidine precursor and the electrophilic bromination of an activated 2,6-dimethoxypyrimidine ring. This document emphasizes the chemical rationale behind procedural choices, offers detailed, replicable protocols, and presents a comparative analysis to guide researchers in selecting the optimal route for their specific application.
Introduction: Significance of this compound
The pyrimidine scaffold is a cornerstone of modern pharmacology and crop science, forming the core of numerous bioactive molecules. This compound serves as a highly versatile intermediate, offering three distinct points for chemical modification: the reactive bromine at the C4 position, susceptible to a host of cross-coupling and nucleophilic substitution reactions, and the two methoxy groups at C2 and C6, which can be tailored or serve to modulate the electronic properties of the ring. The strategic placement of these functionalities makes it an ideal precursor for constructing complex molecular architectures, particularly in the development of kinase inhibitors, herbicides, and other targeted therapeutic agents.
Retrosynthetic Analysis and Core Synthetic Strategies
The synthesis of this compound can be approached from two primary retrosynthetic disconnections. The choice of strategy is often dictated by the availability of starting materials, scalability, and safety considerations.
-
Strategy A: Functional Group Interconversion. This is the most direct and industrially favored approach. It begins with a pyrimidine ring that already possesses the desired oxygenation pattern at the C2, C4, and C6 positions, such as barbituric acid or a derivative. The key transformation is the conversion of the C4-hydroxyl (or keto) group into a bromide.
-
Strategy B: C-H Functionalization. This strategy involves the synthesis of the 2,6-dimethoxypyrimidine core followed by a regioselective C-H bromination at the C4 position. This route relies on the activating effect of the two methoxy groups to direct the electrophilic attack.
The following diagram illustrates these overarching strategies.
Caption: Core Retrosynthetic Strategies for this compound.
Pathway A: Synthesis via Functional Group Interconversion of a 4-Hydroxypyrimidine Precursor
This pathway is arguably the most efficient and reliable, leveraging the robust chemistry of converting a C4-hydroxyl group on the pyrimidine ring into a halogen. The key intermediate is 2,6-dimethoxypyrimidin-4-one.
Causality and Expertise:
The C4 position of pyrimidin-4-ones (which exist in tautomeric equilibrium with 4-hydroxypyrimidines) is readily activated toward nucleophilic attack after treatment with phosphoryl halides. The use of phosphorus oxybromide (POBr₃) provides a direct and high-yielding route to the desired 4-bromo derivative.[1][2] This transformation is superior to a two-step chlorination/halogen exchange process, minimizing steps and improving overall yield. The synthesis of the precursor itself can be achieved from inexpensive commodity chemicals like malonates and urea derivatives, making this pathway economically viable.[3][4]
Workflow Diagram
Caption: Workflow for Synthesis Pathway A.
Experimental Protocol: Bromination of 2,6-Dimethoxypyrimidin-4-one
Objective: To convert the C4-hydroxyl group of 2,6-dimethoxypyrimidin-4-one to a bromide using phosphorus oxybromide.
Materials:
-
2,6-Dimethoxypyrimidin-4-one (1.0 eq)
-
Phosphorus oxybromide (POBr₃) (1.5 - 2.0 eq)
-
Toluene or Xylene (solvent)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stirrer, add 2,6-dimethoxypyrimidin-4-one (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxybromide (POBr₃, 1.5 eq) to the flask. Note: POBr₃ is moisture-sensitive and corrosive; handle in a fume hood with appropriate personal protective equipment.
-
Reaction Execution: Heat the reaction mixture to 110-120 °C with vigorous stirring. The mixture will become a molten slurry. Maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Cautiously pour the reaction mixture onto a large excess of crushed ice with stirring. This step is highly exothermic and will generate HBr gas.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Pathway B: Synthesis via Electrophilic Bromination of 2,6-Dimethoxypyrimidine
This alternative pathway relies on the direct C-H functionalization of a fully substituted pyrimidine core. The success of this route is contingent on the ability of the two methoxy groups to sufficiently activate the C4 position for regioselective electrophilic attack.
Causality and Expertise:
The pyrimidine ring is inherently electron-deficient. However, the two methoxy groups at the C2 and C6 positions are strong electron-donating groups (via resonance) that significantly increase the electron density of the ring, particularly at the C4 and C5 positions. This activation makes the ring susceptible to electrophilic aromatic substitution, a reaction not typically favored by unsubstituted pyrimidines. Milder brominating agents like N-Bromosuccinimide (NBS) are preferred as they generate a low concentration of the electrophilic bromine species, which enhances selectivity and prevents over-bromination or side reactions.[5][6][7] The reaction is often performed in a polar aprotic solvent like acetonitrile or dichloromethane.[5]
Workflow Diagram
Caption: Workflow for Synthesis Pathway B.
Experimental Protocol: Electrophilic Bromination with NBS
Objective: To regioselectively brominate the C4 position of 2,6-dimethoxypyrimidine using N-Bromosuccinimide.
Materials:
-
2,6-Dimethoxypyrimidine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)
-
Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂) (solvent)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethoxypyrimidine (1.0 eq) in acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil, as NBS can undergo radical reactions upon light exposure.
-
Reaction Execution: Stir the mixture at room temperature (or gently heat to 40-60 °C if the reaction is sluggish) for 2-6 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Quenching: Redissolve the residue in ethyl acetate or dichloromethane. Wash the organic solution with saturated sodium thiosulfate solution to quench any remaining bromine, followed by saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Washing & Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.
Data Presentation and Pathway Comparison
| Feature | Pathway A: Functional Group Interconversion | Pathway B: C-H Functionalization | Justification & Insights |
| Key Precursor | 2,6-Dimethoxypyrimidin-4-one | 2,6-Dimethoxypyrimidine | Pathway A's precursor is more oxidized, providing a direct handle for halogenation. |
| Key Reagent | Phosphorus oxybromide (POBr₃) | N-Bromosuccinimide (NBS) | POBr₃ is highly effective but corrosive and moisture-sensitive. NBS is a milder, solid reagent that is easier to handle.[1][2] |
| Number of Steps | Generally longer if starting from basic materials (e.g., malonates). | Shorter if 2,6-dichloropyrimidine is commercially available. | The overall process economy depends heavily on the cost and availability of the immediate precursor. |
| Anticipated Yield | High for the final bromination step (>80%). | Moderate to high, but may be susceptible to side products (e.g., dibromination). | Pathway A offers greater control and typically higher yields for the key bromination step. |
| Advantages | High regioselectivity, robust and scalable transformation. | Milder reaction conditions for the bromination step, avoids harsh phosphorus halides. | Pathway A is often preferred for large-scale synthesis due to its reliability. |
| Disadvantages | Use of corrosive and hazardous POBr₃, potentially higher reaction temperatures. | Potential for over-bromination or lack of selectivity if not carefully controlled. | Safety and handling are primary concerns for Pathway A; selectivity is the main challenge for Pathway B. |
Conclusion and Authoritative Recommendation
Both pathways presented are viable for the synthesis of this compound. As a Senior Application Scientist, my recommendation is contingent on the scale and objective of the synthesis.
For large-scale, process-oriented synthesis , Pathway A (Functional Group Interconversion) is superior. Its predictability, high conversion in the final step, and reliance on well-established industrial transformations make it the more robust and economically sound choice, despite the handling requirements of phosphorus oxybromide.
For small-scale, discovery-phase synthesis , Pathway B (C-H Functionalization) offers a compelling alternative. The milder conditions and ease of handling for NBS make it an attractive option for rapid analog synthesis where absolute yield is less critical than speed and convenience.
Ultimately, the choice of synthetic route requires a careful evaluation of available resources, safety infrastructure, and the specific economic and timeline constraints of the project.
References
- 1. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 2. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 3. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]
- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Synthesis of 4-Bromo-2,6-dimethoxypyrimidine: A Technical Guide for Chemical Researchers
In the landscape of modern drug discovery and agrochemical development, pyrimidine derivatives stand as a cornerstone scaffold, prized for their versatile reactivity and profound biological activities. Among these, 4-Bromo-2,6-dimethoxypyrimidine is a key intermediate, offering a strategic point for molecular elaboration through cross-coupling reactions and nucleophilic substitutions. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, grounded in established chemical principles and supported by detailed experimental insights. The focus is on empowering researchers with the knowledge to make informed decisions on the most suitable synthetic strategy based on available starting materials, scalability, and overall efficiency.
Introduction to the Strategic Importance of this compound
This compound is a halogenated pyrimidine derivative characterized by the presence of a bromine atom at the C4 position and two methoxy groups at the C2 and C6 positions. The electron-donating nature of the methoxy groups activates the pyrimidine ring, while the bromine atom serves as a versatile functional handle. This unique combination of features makes it a highly sought-after building block in medicinal chemistry and materials science. The bromine atom, in particular, is an excellent leaving group and a key participant in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds.[1]
This guide will explore two principal and divergent synthetic strategies for the preparation of this compound, each with its own set of advantages and experimental considerations.
Route A: A Multi-step Synthesis Commencing from Barbituric Acid
This classical and robust synthetic pathway leverages the readily available and inexpensive starting material, barbituric acid. The strategy involves a three-step sequence: chlorination, selective methoxylation, and a final halogen exchange or bromination step.
Step 1: Synthesis of the Key Intermediate: 2,4,6-Trichloropyrimidine
The initial step in this route is the conversion of barbituric acid to the highly reactive 2,4,6-trichloropyrimidine. This transformation is a cornerstone of pyrimidine chemistry and is typically achieved through the use of a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3]
Causality of Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This reagent serves as both the solvent and the chlorinating agent. Its ability to replace the hydroxyl groups of the tautomeric trihydroxypyrimidine form of barbituric acid with chlorine atoms is highly efficient.
-
Catalyst: The reaction can be sluggish and is often accelerated by the addition of a catalyst. Tertiary amines, such as N,N-dimethylaniline or N,N-diethylaniline, are frequently employed.[4] These catalysts function by forming a more reactive Vilsmeier-type intermediate with POCl₃, which then facilitates the chlorination.
-
Temperature: The reaction is typically conducted at reflux to ensure complete conversion.[2]
Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add barbituric acid (1.0 eq) to an excess of phosphorus oxychloride (4.0-6.0 eq).
-
To this suspension, add a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 105-115 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude 2,4,6-trichloropyrimidine by vacuum distillation to yield a colorless to pale yellow liquid or a low-melting solid.
Step 2: Regioselective Methoxylation to 4-Chloro-2,6-dimethoxypyrimidine
The three chlorine atoms of 2,4,6-trichloropyrimidine exhibit differential reactivity towards nucleophiles, a feature that can be exploited for regioselective substitution. The chlorine atoms at the C2 and C6 positions are generally more susceptible to nucleophilic attack than the chlorine at the C4 position. This allows for the selective synthesis of 4-chloro-2,6-dimethoxypyrimidine by carefully controlling the reaction conditions.
Causality of Experimental Choices:
-
Sodium Methoxide: This strong nucleophile readily displaces the chlorine atoms. By using two equivalents of sodium methoxide, the more reactive C2 and C6 positions can be methoxylated while leaving the C4 chlorine intact.
-
Solvent and Temperature: The reaction is typically carried out in methanol at or below room temperature to control the exothermicity and maintain selectivity.
Experimental Protocol: Synthesis of 4-Chloro-2,6-dimethoxypyrimidine
-
Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (2.0 eq) to anhydrous methanol under an inert atmosphere.
-
Cool the sodium methoxide solution in an ice bath.
-
Slowly add a solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous methanol to the cooled sodium methoxide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain 4-chloro-2,6-dimethoxypyrimidine.
Step 3: Conversion of the 4-Chloro to a 4-Bromo Group
The final step in this sequence involves the transformation of the 4-chloro substituent to the desired 4-bromo group. This can be approached through a halogen exchange reaction, commonly known as a Finkelstein reaction, although this can be challenging on electron-deficient aromatic systems. A more direct approach, if feasible, would be a dehalogenation-bromination sequence, though this is less common.
Note: While the Finkelstein reaction is a plausible approach, specific literature precedence for this transformation on 4-chloro-2,6-dimethoxypyrimidine is sparse. Reaction optimization would be necessary.
Route B: A Convergent Approach via Direct Bromination of 2,6-Dimethoxypyrimidine
This alternative strategy is more convergent and involves the initial synthesis of the 2,6-dimethoxypyrimidine core, followed by a direct and regioselective bromination at the C4 position.
Step 1: Synthesis of the 2,6-Dimethoxypyrimidine Core
The synthesis of the 2,6-dimethoxypyrimidine core can be achieved from simple and readily available starting materials such as diethyl malonate and urea, proceeding through a 4,6-dihydroxypyrimidine intermediate.
Sub-step 1a: Synthesis of 4,6-Dihydroxypyrimidine
This foundational step involves the condensation of a malonic acid ester with a source of the N-C-N fragment, such as formamide or urea, in the presence of a strong base.[2][5][6][7]
Causality of Experimental Choices:
-
Diethyl Malonate and Formamide/Urea: These are common and inexpensive C3 and N-C-N building blocks for the construction of the pyrimidine ring.
-
Sodium Methoxide: This strong base is required to deprotonate the active methylene group of diethyl malonate, initiating the condensation reaction.
Experimental Protocol: Synthesis of 4,6-Dihydroxypyrimidine
-
In a suitable reaction vessel, prepare a solution of sodium methoxide in methanol.
-
Add diethyl malonate (1.0 eq) and formamide (or urea) (1.0 eq) to the sodium methoxide solution.
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 4,6-dihydroxypyrimidine.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the product.
Sub-step 1b: Chlorination and Methoxylation to 2,6-Dimethoxypyrimidine
The 4,6-dihydroxypyrimidine is then converted to 4,6-dichloropyrimidine using a chlorinating agent like POCl₃, similar to the procedure described in Route A, Step 1. The subsequent reaction of 4,6-dichloropyrimidine with two equivalents of sodium methoxide will yield 2,6-dimethoxypyrimidine.
Step 2: Direct Regioselective Bromination of 2,6-Dimethoxypyrimidine
The final and key step in this route is the direct bromination of the 2,6-dimethoxypyrimidine core. The two methoxy groups are strongly electron-donating and activate the pyrimidine ring towards electrophilic aromatic substitution, primarily at the C4 and C5 positions. The C4 position is generally more susceptible to attack. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such activated aromatic systems.[8][9][10]
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine, often leading to cleaner reactions and easier workups compared to using elemental bromine.[9][11]
-
Solvent: The reaction is typically performed in a polar aprotic solvent such as acetonitrile or dichloromethane to facilitate the dissolution of the reactants and promote the desired reaction pathway.
Experimental Protocol: Direct Bromination of 2,6-Dimethoxypyrimidine
-
Dissolve 2,6-dimethoxypyrimidine (1.0 eq) in a suitable solvent such as acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Route A (from Barbituric Acid) | Route B (from Diethyl Malonate/Urea) |
| Starting Materials | Inexpensive and readily available. | Inexpensive and readily available. |
| Number of Steps | Longer (3-4 steps). | Potentially shorter (3 steps). |
| Key Intermediates | 2,4,6-Trichloropyrimidine, 4-Chloro-2,6-dimethoxypyrimidine. | 4,6-Dihydroxypyrimidine, 4,6-Dichloropyrimidine, 2,6-Dimethoxypyrimidine. |
| Potential Challenges | Regioselectivity in the methoxylation step; efficiency of the final halogen exchange. | Potentially lower yields in the initial condensation; ensuring regioselectivity in the final bromination. |
| Overall Efficiency | Can be high-yielding if each step is optimized. | Potentially more convergent and atom-economical. |
Visualizing the Synthetic Pathways
The following diagrams, rendered in DOT language, illustrate the logical flow of the two primary synthetic routes discussed.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 4. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 5. 4,6-Dihydroxypyrimidine | 1193-24-4 [chemicalbook.com]
- 6. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 7. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 8. EP0594758A1 - Novel process for aromatic bromination - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
4-Bromo-2,6-dimethoxypyrimidine: A Scoping Guide for Investigating Novel Biological Activity
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of clinically significant agents.[1][2][3] Its versatile structure allows for substitutions that can dramatically influence biological activity, leading to compounds with applications ranging from anticancer to antimicrobial therapies.[4][5][6] This technical guide focuses on a specific, yet underexplored derivative: 4-Bromo-2,6-dimethoxypyrimidine. By analyzing its structural components—the privileged pyrimidine core, a reactive bromo-substituent, and electron-donating methoxy groups—we will extrapolate potential biological activities and provide a comprehensive framework for their investigation. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals aiming to unlock the therapeutic potential of this promising molecule.
Introduction: The Pyrimidine Scaffold and the Promise of this compound
The pyrimidine ring is a fundamental heterocycle in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine.[3] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for drug discovery. The strategic functionalization of the pyrimidine ring at the 2, 4, 5, and 6 positions can modulate its electronic properties, steric profile, and hydrogen bonding capabilities, thereby fine-tuning its interaction with biological targets.[5]
This compound presents a unique combination of features:
-
The Pyrimidine Core: A nitrogen-rich aromatic system capable of engaging in various non-covalent interactions with biomacromolecules.
-
4-Bromo Substituent: Halogenation, particularly with bromine, is a well-established strategy in medicinal chemistry to enhance binding affinity and potency. Bromine can act as a leaving group in nucleophilic substitution reactions for further derivatization and can also participate in halogen bonding, a specific and directional interaction with protein backbones. Several studies have shown that brominated compounds can exhibit potent anticancer and antimicrobial activities.[4][7][8]
-
2,6-Dimethoxy Substituents: The methoxy groups are electron-donating and can influence the reactivity of the pyrimidine ring. They are frequently found in kinase inhibitors and other anticancer agents, where they can form crucial hydrogen bonds with hinge regions of kinase active sites.[1]
This unique structural combination suggests that this compound is a compelling candidate for screening against several disease targets. This guide will explore three primary, evidence-based hypotheses for its potential biological activity: Anticancer (Kinase Inhibition) , Antimicrobial , and Anti-inflammatory effects.
Potential Anticancer Activity: A Focus on Kinase Inhibition
Scientific Rationale
The deregulation of protein kinases is a hallmark of many cancers.[9] Small molecule kinase inhibitors have revolutionized oncology, and many successful drugs feature a pyrimidine scaffold that mimics the adenine ring of ATP, enabling them to bind to the enzyme's active site. The 4-anilinopyrimidine scaffold, for instance, is central to numerous selective kinase inhibitors.[9]
We hypothesize that this compound could function as a privileged scaffold for developing novel kinase inhibitors.
-
Causality: The 2,6-dimethoxy groups can act as hydrogen bond acceptors, potentially interacting with the hinge region of a kinase ATP-binding pocket. The 4-bromo position serves as a vector for synthetic elaboration. Through Suzuki or other cross-coupling reactions, various aryl or heteroaryl groups could be introduced. These appended groups can then occupy adjacent hydrophobic pockets within the kinase active site, conferring both potency and selectivity. Halogenated tyrosine kinase inhibitors have demonstrated enhanced potency and selectivity.[10]
Proposed Experimental Workflow
A tiered screening approach is recommended to efficiently evaluate the anticancer and kinase inhibitory potential of this compound and its future derivatives.
Experimental Protocols
Protocol 1: Cell Viability Screening (MTT Assay) [4][11]
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and its derivatives in culture medium. Replace the old medium with the compound-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™) [12][13]
-
Reaction Setup: In a 96-well plate, combine the purified target kinase, the kinase-specific substrate peptide, and the test compound (serially diluted) in the kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
Hypothetical Data Summary
The following table illustrates potential outcomes from the initial screening phases, guiding the selection of compounds for further study.
| Compound ID | Modification (at C4) | GI50 (MCF-7, µM) | Primary Kinase Target | Kinase IC50 (nM) |
| BDP-01 | -Br (Parent Compound) | > 50 | - | - |
| BDP-02 | -Phenyl | 15.2 | - | - |
| BDP-03 | -4-fluorophenyl | 8.7 | VEGFR2 | 250 |
| BDP-04 | -3-aminophenyl | 1.1 | CDK2 | 45 |
| BDP-05 | -4-pyridyl | 2.5 | SRC | 90 |
| Doxorubicin | (Control) | 0.08 | - | - |
Potential Antimicrobial & Antibiofilm Activity
Scientific Rationale
Halogenated heterocyclic compounds are a known class of antimicrobial agents.[14] The mechanism often involves interference with essential cellular processes like nucleic acid synthesis, protein synthesis, or cell wall integrity.[15][16] The pyrimidine core itself is an antagonist of purine biosynthesis, a pathway essential for microbial survival.
-
Causality: The incorporation of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell walls.[17] Furthermore, halogenated pyrimidines have been shown to inhibit biofilm formation, a critical virulence factor in many pathogenic bacteria.[14] We hypothesize that this compound could exhibit broad-spectrum antibacterial activity and inhibit biofilm development.
Proposed Experimental Workflow
A systematic evaluation of antimicrobial properties should begin with broad screening and progress to more specific mechanistic studies.
Experimental Protocols
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination [18][19][20]
-
Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL) to each well. Include positive (microbes, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: To determine the minimum bactericidal or fungicidal concentration, plate 10 µL from each well that shows no visible growth onto an agar plate. The lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum is the MBC/MFC.
Protocol 4: Biofilm Inhibition Assay (Crystal Violet)
-
Biofilm Formation: In a 96-well plate, add microbial suspension and serial dilutions of the test compound. Incubate for 24-48 hours without shaking to allow biofilm formation.
-
Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes.
-
Wash and Solubilize: Wash away excess stain with water and allow the plate to dry. Solubilize the bound stain with 30% acetic acid or ethanol.
-
Quantification: Measure the absorbance at 595 nm. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.
Hypothetical Data Summary
| Organism | Type | MIC (µg/mL) | MBC (µg/mL) | MBIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 | 16 | 16 |
| Escherichia coli | Gram-negative | 32 | > 64 | 64 |
| Pseudomonas aeruginosa | Gram-negative | > 64 | > 64 | > 64 |
| Candida albicans | Fungus | 16 | 32 | 32 |
| Ciprofloxacin | (Control) | 0.5 (vs. S. aureus) | 1 | - |
| Amphotericin B | (Control) | 1 (vs. C. albicans) | 2 | - |
Potential Anti-inflammatory Activity
Scientific Rationale
Chronic inflammation is implicated in a wide range of diseases. Many anti-inflammatory drugs target key enzymes or signaling pathways involved in the inflammatory cascade, such as cyclooxygenases (COX) or mitogen-activated protein kinases (MAPKs).[21] Pyrimidine derivatives have been reported to possess anti-inflammatory properties.[1][2]
-
Causality: The inflammatory response is often mediated by kinase signaling pathways (e.g., NF-κB, p38 MAPK).[21] Given the potential for this compound to act as a kinase inhibitor scaffold, it is plausible that it or its derivatives could modulate these inflammatory pathways. We hypothesize that this compound could inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Proposed Experimental Workflow
The evaluation of anti-inflammatory activity typically involves cell-based assays that measure the inhibition of inflammatory mediators.
Experimental Protocols
Protocol 5: Inhibition of Cytokine Production in Macrophages [22]
-
Cell Culture: Plate RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS, 1 µg/mL) to the wells. Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Analysis: Determine the IC50 for the inhibition of cytokine production. A parallel cell viability assay (e.g., MTT) should be run to ensure the observed effects are not due to cytotoxicity.
Hypothetical Data Summary
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | Cytotoxicity IC50 (µM) |
| BDP-01 | 12.5 | 18.2 | > 100 |
| Dexamethasone | 0.05 | 0.02 | > 100 |
Conclusion and Future Directions
This compound represents a molecule of significant untapped potential. Its structural features, grounded in the established principles of medicinal chemistry, provide a strong rationale for investigating its utility as an anticancer, antimicrobial, and anti-inflammatory agent. The 4-bromo position is a particularly attractive handle for chemical modification, allowing for the creation of a diverse library of analogues to probe structure-activity relationships and optimize potency and selectivity.
The experimental workflows detailed in this guide offer a clear, logical, and resource-efficient path for a comprehensive preclinical evaluation. Successful identification of "hit" compounds in any of these therapeutic areas would warrant further investigation, including lead optimization, in vivo efficacy studies in animal models, and detailed mechanistic and toxicological profiling. This strategic approach provides the foundation for a robust drug discovery program centered on this promising pyrimidine scaffold.
References
- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. sjomr.org.in [sjomr.org.in]
- 6. wjarr.com [wjarr.com]
- 7. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nveo.org [nveo.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Action by Antimicrobial Agents: A Review [mjm.mcgill.ca]
- 16. youtube.com [youtube.com]
- 17. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. Methods for in vitro evaluating antimicrobial activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Electron-Donating Effects of Dimethoxy Groups on the Pyrimidine Ring
Executive Summary
The pyrimidine ring is a fundamental heterocyclic scaffold, but its inherent electron-deficient nature often limits its direct functionalization and modulates its biological activity. The introduction of electron-donating groups, such as dimethoxy substituents, profoundly alters the electronic landscape of the ring. This guide provides an in-depth analysis of these effects, elucidating how two methoxy groups activate the pyrimidine core. We will explore the underlying principles of resonance and inductive effects, their consequences for chemical reactivity in electrophilic and nucleophilic substitutions, and their impact on spectroscopic signatures. Furthermore, this guide presents detailed synthetic protocols for key dimethoxypyrimidine intermediates and examines their critical role in the development of pharmaceuticals and agrochemicals, supported by structure-activity relationship insights and computational studies.
The Pyrimidine Scaffold: A Privileged Core in Bioactive Molecules
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and molecular biology.[1][2] It forms the structural basis for the nucleobases cytosine, thymine, and uracil, and is a key component in a wide array of synthetic drugs, including anticancer agents like 5-fluorouracil and antivirals such as acyclovir.[1][3] The pyrimidine scaffold's prevalence is due to its ability to engage in various biological interactions, such as hydrogen bonding and pi-stacking, and its synthetic versatility.[4][5] However, the intrinsic properties of the pyrimidine ring necessitate a deep understanding of its electronic character to effectively harness its potential in drug design.[5][6]
The Electronic Nature of the Unsubstituted Pyrimidine Ring
The pyrimidine ring is classified as an electron-deficient (π-deficient) aromatic system. This characteristic arises from the presence of two highly electronegative nitrogen atoms within the aromatic ring. These nitrogen atoms exert a strong inductive effect (-I), withdrawing electron density from the carbon atoms and making the ring less reactive towards electrophilic attack compared to benzene.[7] Consequently, electrophilic aromatic substitution (SEAr) reactions on an unsubstituted pyrimidine are often challenging and require harsh conditions.[7][8] This inherent electron deficiency, however, renders the ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 2, 4, and 6, which are ortho or para to the ring nitrogens.
Influence of Dimethoxy Groups: An Electronic Reversal
The introduction of two methoxy (-OCH3) groups, which are potent electron-donating groups, dramatically alters the electronic properties of the pyrimidine ring. This transformation is a result of the interplay between two fundamental electronic effects.
Resonance and Inductive Effects
The oxygen atom of a methoxy group possesses lone pairs of electrons that can be delocalized into the pyrimidine ring through the mesomeric or resonance effect (+M). This effect donates significant electron density into the π-system, increasing the nucleophilicity of the ring carbons. Concurrently, the electronegative oxygen atom also exerts an electron-withdrawing inductive effect (-I). However, for substituents like the methoxy group, the resonance effect is dominant, leading to a net activation of the aromatic ring.
The diagram below illustrates how the resonance effect of a methoxy group at the C4 position donates electron density to the pyrimidine ring, with negative charge accumulating at the C5 and C6 positions.
Impact on Regioselectivity
The electron-donating effect of the dimethoxy groups is not uniform across the ring. In 2,4-dimethoxypyrimidine and 4,6-dimethoxypyrimidine, the electron density is significantly increased at the C5 position. This makes the C5 position the primary site for electrophilic attack, a concept well-established in electrophilic aromatic substitution theory.[9][10] Groups that donate electrons via resonance are known as ortho/para directors in benzene chemistry; in the pyrimidine system, this translates to directing electrophiles to the positions activated by resonance, most notably C5.
Quantum Chemical Insights
Computational studies using Density Functional Theory (DFT) provide quantitative support for these qualitative electronic arguments.[11][12] These studies confirm that the presence of methoxy groups increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better nucleophile.[12] Molecular Electrostatic Potential (MEP) maps visually demonstrate the accumulation of negative potential (electron richness) at the C5 position, identifying it as the most probable site for electrophilic attack. Quantum chemical studies are invaluable for predicting the reactivity and stability of novel pyrimidine derivatives.[13][14][15]
Consequences for Chemical Reactivity
The electronic activation by dimethoxy groups fundamentally changes the reactivity profile of the pyrimidine ring, making previously difficult reactions feasible and altering the outcome of others.
Electrophilic Aromatic Substitution (SEAr)
While unsubstituted pyrimidine is resistant to SEAr, the dimethoxy-activated ring readily undergoes such reactions.[7][16] The enhanced nucleophilicity of the C5 position allows for reactions like halogenation, nitration, and Friedel-Crafts reactions to proceed under relatively mild conditions, providing a powerful tool for the synthesis of 5-substituted pyrimidine derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The electron-donating methoxy groups decrease the ring's electrophilicity, making it less reactive towards SNAr compared to pyrimidines bearing electron-withdrawing groups (e.g., halogens). However, the methoxy groups themselves can act as leaving groups in SNAr reactions, particularly when activated by an adjacent electron-withdrawing substituent or under specific reaction conditions.[4] For instance, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is a key intermediate where the methylsulfonyl group activates the ring, but the methoxy groups are typically retained during subsequent substitutions at the 2-position.[17][18]
Catalytic C-H Functionalization
Modern synthetic methods, including transition-metal-catalyzed C-H functionalization, have been applied to pyrimidines.[19] The electron-rich nature of dimethoxypyrimidines can facilitate these transformations, which offer a direct route to creating new C-C or C-heteroatom bonds without pre-functionalization, although the directing-group-assisted approaches are more common.[20][21][22][23]
Spectroscopic Signatures of Dimethoxypyrimidines
The electronic effects of the dimethoxy groups are clearly observable in the spectroscopic data of these compounds.
NMR Spectroscopy (¹H and ¹³C)
The electron-donating nature of the methoxy groups results in increased shielding of the ring protons and carbons. This is observed in NMR spectra as an upfield shift (lower ppm values) compared to the corresponding signals in unsubstituted pyrimidine.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 4,6-Dimethoxypyrimidine | H-2 | ~8.4 | C-2: ~160 |
| H-5 | ~5.8 | C-4/6: ~171 | |
| OCH₃ | ~3.9 | C-5: ~88 | |
| OCH₃: ~54 | |||
| 2,4-Dimethoxypyrimidine | H-5 | ~6.0 | C-2: ~165 |
| H-6 | ~8.0 | C-4: ~168 | |
| OCH₃ | ~4.0 | C-5: ~95 | |
| C-6: ~156 | |||
| OCH₃: ~54-55 |
Note: Approximate chemical shifts compiled from various sources. Actual values are solvent-dependent.[24][25][26][27]
The significant upfield shift of the C5 proton and carbon is a direct and measurable consequence of the strong +M effect from the flanking methoxy groups.
UV-Vis Spectroscopy
The introduction of electron-donating groups like -OCH₃, which act as auxochromes, typically causes a bathochromic shift (shift to longer wavelengths) in the UV-Vis absorption spectrum. This is due to the narrowing of the HOMO-LUMO energy gap, as the methoxy groups raise the energy of the HOMO.[25][26][27] This shift can be computationally modeled using Time-Dependent DFT (TD-DFT).[26]
Synthesis of Key Dimethoxypyrimidine Intermediates
The synthetic utility of dimethoxypyrimidines relies on robust and scalable protocols for their preparation. The choice of starting material and reaction conditions is critical for achieving high yields and purity.
Protocol: Synthesis of 2,4-Dimethoxypyrimidine from 2,4-Dichloropyrimidine
This protocol describes a standard nucleophilic aromatic substitution where the highly reactive chloro groups are displaced by methoxide.
-
Rationale: 2,4-Dichloropyrimidine is an excellent electrophile, and sodium methoxide is a strong nucleophile. The reaction proceeds readily.
-
Step-by-Step Methodology:
-
To a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol at 0 °C, add a solution of 2,4-dichloropyrimidine (1.0 equivalent) in methanol dropwise.[28]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or column chromatography to yield 2,4-dimethoxypyrimidine as a liquid.[28][29][30]
-
Protocol: Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine
This multi-step synthesis creates a valuable intermediate for sulfonylurea herbicides.[24]
-
Rationale: This workflow first introduces a thioether, which is then easily oxidized to the sulfone. The sulfone is an excellent leaving group, making the final product a versatile building block.
-
Step-by-Step Methodology:
-
Step A (Thioether Formation): A mixture of 2-chloro-4,6-dimethoxypyrimidine (1.0 eq), sodium methyl mercaptide (1.1 eq), and a phase-transfer catalyst like tetrabutylammonium bromide in methanol is heated to 45-50 °C for 2 hours.[24] The product, 4,6-dimethoxy-2-(methylthio)pyrimidine, precipitates upon cooling and can be isolated by filtration.[24]
-
Step B (Oxidation): The thioether from Step A (1.0 eq) is dissolved in acetic acid with a catalytic amount of sodium tungstate dihydrate.[18] The mixture is heated to 40 °C, and 30% hydrogen peroxide (2.1 eq) is added slowly.[18] After stirring for 3-5 hours, the product, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, is isolated by filtration after the addition of water.[17][18]
-
Applications in Drug Discovery and Agrochemicals
The unique electronic properties and synthetic accessibility of dimethoxypyrimidines make them privileged scaffolds in applied chemistry.
Case Study: Sulfonylurea Herbicides
As detailed in the protocol above, dimethoxypyrimidine derivatives are central to the synthesis of many sulfonylurea herbicides like bispyribac-sodium.[24] The dimethoxy groups are crucial for modulating the electronic properties and binding affinity of the final molecule to its biological target, the acetolactate synthase (ALS) enzyme.[24]
Case Study: Kinase Inhibitors in Oncology
The pyrimidine core is a well-established "hinge-binder" in many kinase inhibitors used in cancer therapy. The methoxy groups can serve multiple purposes: they can be involved in direct hydrogen bonding, fill hydrophobic pockets, or be used to tune the overall physicochemical properties (e.g., solubility, metabolic stability) of the drug candidate.[31] Their electron-donating nature also influences the pKa of the pyrimidine nitrogens, which can be critical for target engagement.
Structure-Activity Relationship (SAR) Insights
SAR studies consistently show that modifications to the pyrimidine ring are critical for biological activity.[1][6] For dimethoxypyrimidine-based compounds, key SAR insights include:
-
Positional Isomerism: The positioning of the methoxy groups (e.g., 2,4- vs 4,6-) dramatically alters the molecule's shape and electronic distribution, leading to different biological activities.
-
C5 Substitution: The activated C5 position is a prime location for introducing additional substituents to probe for new interactions with a biological target or to block metabolic pathways.[32]
-
Metabolic Stability: Methoxy groups are potential sites of metabolism (O-demethylation). In drug design, this liability must be considered and can sometimes be mitigated by replacing them with more stable groups, guided by the initial SAR data from the methoxy analogue.[1]
Conclusion and Future Outlook
The electron-donating effects of dimethoxy groups are a powerful tool for modulating the properties of the pyrimidine ring. They transform an electron-deficient heterocycle into an electron-rich system, unlocking pathways for electrophilic substitution and providing a versatile platform for the synthesis of complex molecules. This activation is clearly evidenced by spectroscopic data and explained by quantum chemical calculations. For researchers in drug discovery and agrochemical development, a thorough understanding of these electronic principles is essential for the rational design of new, effective, and selective agents. Future work will likely focus on leveraging this activation in novel C-H functionalization reactions and exploring the role of dimethoxypyrimidines in new therapeutic areas beyond oncology and herbicides.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Design, Synthesis, Quantum Chemical Study, and Biological Screening of Novel Pyrimidine Derivatives as Potent Antibacterial and Anti-inflammatory Agents - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]
- 19. scilit.com [scilit.com]
- 20. mdpi.com [mdpi.com]
- 21. Direct photocatalytic C–H functionalization mediated by a molybdenum dioxo complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Ortho-functionalization of 2-phenoxypyrimidines via palladium-catalyzed C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. asianpubs.org [asianpubs.org]
- 25. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 26. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. 2,4-Dimethoxypyrimidine, CasNo.3551-55-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 29. 2,4-Dimethoxypyrimidine | C6H8N2O2 | CID 137976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. scbt.com [scbt.com]
- 31. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04669E [pubs.rsc.org]
- 32. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Bromo-2,6-dimethoxypyrimidine in Organic Solvents
Introduction
4-Bromo-2,6-dimethoxypyrimidine is a substituted pyrimidine that serves as a crucial building block in the synthesis of a wide range of biologically active molecules in the pharmaceutical and agrochemical industries. The efficiency of synthetic reactions, purification processes such as crystallization, and the formulation of the final product are all critically dependent on the solubility of this intermediate in various organic solvents.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights for researchers, scientists, and drug development professionals. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide will equip the user with the foundational knowledge to predict its solubility behavior and to experimentally determine it with precision.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a solute is the first step in predicting its solubility in different solvents.
| Property | Value | Source |
| CAS Number | 60186-89-2 | [2] |
| Molecular Formula | C₆H₇BrN₂O₂ | [2][3] |
| Molecular Weight | 219.04 g/mol | [2] |
| Appearance | White to light yellow solid | [4] |
| Predicted Boiling Point | 294.7±43.0 °C | [4] |
| Predicted Density | 1.563±0.06 g/cm³ | [4] |
| Predicted pKa | -1.75±0.30 | [4] |
| Predicted XlogP | 1.8 | [3] |
The structure of this compound, featuring a heterocyclic aromatic ring, a bromine atom, and two methoxy groups, dictates its polarity and potential for intermolecular interactions. The nitrogen atoms in the pyrimidine ring and the oxygen atoms in the methoxy groups can act as hydrogen bond acceptors. The presence of the polar C-Br and C-O bonds, along with the lone pairs on the nitrogen and oxygen atoms, contributes to the molecule's overall polarity.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[5]
Solvent Polarity and Intermolecular Forces
Organic solvents can be broadly classified based on their polarity:
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, have a hydrogen atom attached to an electronegative atom (like oxygen or nitrogen) and can act as both hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have a large dipole moment but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors.[6]
-
Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and do not have significant partial charges.[7]
The interplay of these properties with the solute determines the extent of solubility. For this compound, the presence of polar functional groups suggests that it will be more soluble in polar solvents than in nonpolar solvents.
Factors Influencing the Solubility of this compound
Several factors, in addition to polarity, influence the solubility of this compound:
-
Temperature: The solubility of most solids in liquids increases with temperature.[8] This is because the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.
-
Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy groups in this compound can form hydrogen bonds with protic solvents. This interaction is a significant driving force for dissolution in such solvents.
-
Dipole-Dipole Interactions: The polar nature of the C-Br and C-O bonds will lead to dipole-dipole interactions with polar solvents.
-
Van der Waals Forces: These weak intermolecular forces will be the primary mode of interaction with nonpolar solvents.
Predicted Solubility Profile
Based on the theoretical principles and the physicochemical properties of this compound, a qualitative solubility profile can be predicted. The solubility of a structurally similar compound, 4-Amino-2,6-dimethoxypyrimidine, in methanol is reported to be 25 mg/mL, indicating good solubility in polar protic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the nitrogen and oxygen atoms of the solute. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetonitrile | Moderate to High | Can engage in dipole-dipole interactions. Solvents like THF and DCM are good at dissolving a wide range of organic compounds. |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These are powerful solvents capable of dissolving a wide range of organic compounds, including those with moderate polarity.[9] |
| Nonpolar | Toluene, Hexane | Low to Very Low | The primary interactions are weak van der Waals forces, which are less effective at overcoming the solute's crystal lattice energy compared to the stronger interactions with polar solvents. |
| Aqueous | Water | Very Low | The presence of the bulky nonpolar aromatic ring and the bromine atom likely outweighs the hydrogen bonding potential of the methoxy and pyrimidine groups, leading to poor water solubility. |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for this purpose.[10][11]
Logical Workflow for Solubility Determination
Caption: A logical workflow for the experimental determination of solubility.
Detailed Step-by-Step Protocol: Shake-Flask Method
This protocol provides a self-validating system for determining the thermodynamic solubility of this compound.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile or methanol).
-
From the stock solution, prepare a series of calibration standards of different known concentrations.
3. Experimental Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stirrer plate at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration standards.
4. Analysis:
-
Analyze the calibration standards and the diluted samples using HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
5. Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.
Visualization of the Experimental Workflow
Caption: A step-by-step workflow for the shake-flask solubility determination method.
Conclusion
While readily available quantitative solubility data for this compound is scarce, a thorough understanding of its physicochemical properties and the principles of solubility allows for a reliable prediction of its behavior in various organic solvents. This guide provides a strong theoretical foundation and a detailed, practical experimental protocol for researchers to determine the precise solubility of this important synthetic intermediate. The provided methodologies are designed to be robust and self-validating, ensuring high-quality data for optimizing chemical processes and accelerating drug development timelines.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - CAS:60186-89-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. PubChemLite - this compound (C6H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 4. 4-BROMO-2,6-DIMETHOXY-PYRIMIDINE | 60186-89-2 [m.chemicalbook.com]
- 5. globalspec.com [globalspec.com]
- 6. SOLVENTS: From Past to Present - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2,6-dimethoxypyrimidine
Introduction: The Strategic Importance of Arylated Pyrimidines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial research, particularly in the synthesis of biaryl and heteroaryl structures that form the core of numerous pharmaceutical agents and advanced materials.[1][4]
Among the vast array of heterocyclic scaffolds, the pyrimidine nucleus is a "privileged structure," frequently appearing in approved drugs, from kinase inhibitors like Gleevec to statins like Crestor.[5][6] The specific substrate, 4-Bromo-2,6-dimethoxypyrimidine , is a valuable building block. The electron-deficient nature of the pyrimidine ring, further influenced by the two methoxy groups, activates the C4-Bromine bond for palladium-catalyzed cross-coupling.[7] This allows for the strategic introduction of diverse aryl and heteroaryl substituents, creating a library of novel compounds for evaluation in drug discovery programs.
This guide provides an in-depth analysis of the critical parameters governing the Suzuki-Miyaura coupling of this compound and offers detailed, field-proven protocols for its successful implementation.
The Engine of Creation: Understanding the Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is paramount for rational troubleshooting and optimization.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-bromine bond of the this compound, forming a square-planar Pd(II) complex. This is often the rate-limiting step of the cycle.[8][10]
-
Transmetalation: In this crucial step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This process requires activation by a base. The base facilitates the formation of a more nucleophilic boronate "ate" complex or a palladium(II) hydroxide complex, which then undergoes ligand exchange.[11][12]
-
Reductive Elimination: The two organic groups coupled to the palladium(II) center—the pyrimidine and the substituent from the boronic acid—are expelled as the final biaryl product. This step forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[8][9]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Critical Parameters for Coupling with this compound
The success of the Suzuki coupling with this specific substrate hinges on the careful selection of four key components: the catalyst/ligand system, the base, and the solvent.
Catalyst and Ligand Selection: Choosing the Right Tool
The palladium source and its associated ligands are the heart of the catalytic system. Ligands stabilize the palladium center, modulate its reactivity, and prevent the formation of inactive palladium black.[13][14]
-
Classical Catalysts (Zerovalent Pd): Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄ , is a traditional, reliable, and commercially available catalyst.[15] It is an air-stable solid that serves as a direct source of the active Pd(0) species. While effective for many applications, it may require higher catalyst loadings (1-5 mol%) and elevated temperatures for less reactive substrates.
-
Modern Pre-catalysts (Pd(II) with Bulky Ligands): Second-generation Buchwald pre-catalysts, such as XPhos Pd G2 , represent a significant advancement.[16][17] These are air- and moisture-stable Pd(II) complexes that are readily reduced in situ to form a highly active, monoligated Pd(0) species.[16][18] The bulky, electron-rich biarylphosphine ligand (XPhos) accelerates both the oxidative addition and the reductive elimination steps, leading to higher efficiency, lower catalyst loadings (often <1 mol%), and broader substrate scope, especially for challenging couplings.[16][19]
The Role of the Base: The Essential Activator
The base is not a mere spectator; it is a critical activator in the transmetalation step.[4][12] Without it, the reaction does not proceed. Its primary roles are to form the highly nucleophilic boronate species [R-B(OH)₃]⁻ or to generate a palladium-hydroxo complex, both of which facilitate the transfer of the organic group from boron to palladium.[11][20]
-
Inorganic Bases: These are the most common choices.
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Widely used due to their moderate basicity and good solubility in aqueous/organic solvent mixtures. Cesium carbonate (Cs₂CO₃) is stronger and often provides better results but is more expensive.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in many Suzuki couplings, often leading to higher yields.[15]
-
Hydroxides (KOH, NaOH): Strong bases that can be effective but may promote side reactions, such as substrate or product decomposition, if not used carefully.[12]
-
Solvent Systems: The Reaction Medium
The solvent system must be capable of dissolving, to some extent, both the organic and inorganic reagents. It also plays a role in the stability of the catalytic species. Degassing the solvent (by sparging with an inert gas like argon or nitrogen) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Aqueous Mixtures: A mixture of an organic solvent with water is the most common system. The water is essential for dissolving the inorganic base.
-
Microwave-Assisted Reactions: Microwave irradiation can dramatically accelerate the reaction, often reducing reaction times from hours to minutes.[21][22][23] This is achieved by rapid, uniform heating of the polar solvent mixture.[22]
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for performing the Suzuki-Miyaura coupling on this compound.
Caption: General experimental workflow for Suzuki coupling.
Protocol 1: Classical Conditions with Pd(PPh₃)₄
This protocol uses a traditional and widely accessible catalyst system, suitable for general-purpose synthesis.
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 219.04 | 1.0 | 1.0 | 219 mg |
| Arylboronic Acid | - | 1.2 | 1.2 | Varies |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 (3 mol%) | 35 mg |
| K₂CO₃ | 138.21 | 2.5 | 2.5 | 345 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water | - | - | - | 2 mL |
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[6]
Protocol 2: High-Efficiency Conditions with XPhos Pd G2
This protocol employs a modern pre-catalyst for higher efficiency, lower catalyst loading, and often milder conditions.
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 219.04 | 1.0 | 1.0 | 219 mg |
| Arylboronic Acid | - | 1.2 | 1.2 | Varies |
| XPhos Pd G2 | 786.80 | 0.01 | 0.01 (1 mol%) | 7.9 mg |
| K₃PO₄ | 212.27 | 2.0 | 2.0 | 425 mg |
| Toluene | - | - | - | 8 mL |
| Water | - | - | - | 0.4 mL |
Step-by-Step Procedure:
-
Setup: In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, XPhos Pd G2, and K₃PO₄ to a dry vial or flask with a stir bar.
-
Solvent Addition: Add degassed toluene and water.
-
Reaction: Seal the vessel and heat to 80-100 °C with vigorous stirring.
-
Monitoring: The reaction is often significantly faster; monitor by TLC or LC-MS after 1-4 hours.
-
Work-up & Purification: Follow the same procedure as described in Protocol 1. The use of a stronger base and a more active catalyst often leads to cleaner reactions and simpler purification.
Protocol 3: Microwave-Assisted Synthesis
This protocol leverages microwave irradiation for rapid reaction times, ideal for high-throughput synthesis and optimization.[21]
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 219.04 | 0.5 | 1.0 | 110 mg |
| Arylboronic Acid | - | 0.6 | 1.2 | Varies |
| Pd(PPh₃)₄ | 1155.56 | 0.01 | 0.02 (2 mol%) | 11.6 mg |
| K₂CO₃ | 138.21 | 1.5 | 3.0 | 207 mg |
| 1,4-Dioxane | - | - | - | 4 mL |
| Water | - | - | - | 1 mL |
Step-by-Step Procedure:
-
Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add all solid reagents: this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add the 1,4-dioxane and water.
-
Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes with stirring.[7][21]
-
Work-up & Purification: After the reaction, allow the vial to cool to room temperature. Follow the work-up and purification steps outlined in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvent.3. Base is not strong enough or insoluble.4. Impure boronic acid. | 1. Use a fresh bottle of catalyst or switch to a more stable pre-catalyst like XPhos Pd G2.2. Ensure thorough degassing (3x vacuum/inert gas cycles or sparge for 20-30 min).3. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄) or a different solvent system.4. Check the purity of the boronic acid; they can degrade on storage. |
| Protodeboronation | The boronic acid reacts with a proton source instead of transmetalating. This is a common side reaction, especially with electron-rich boronic acids.[24] | 1. Use a stronger base (K₃PO₄ is often effective).2. Use rigorously dried solvents.3. Increase the equivalents of boronic acid (e.g., to 1.5 eq). |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct. | 1. This is often caused by the presence of oxygen. Ensure the system is strictly anaerobic.2. Lower the reaction temperature. |
| Formation of Palladium Black | The catalyst has precipitated out of solution and is no longer active. | 1. The ligand may be unstable at the reaction temperature. Use a more robust ligand (e.g., a biarylphosphine like XPhos).2. Ensure proper stirring to keep the catalyst in solution/suspension. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and highly effective transformation for the synthesis of novel 4-aryl-2,6-dimethoxypyrimidines. Success relies on a rational selection of catalyst, base, and solvent. While traditional methods using Pd(PPh₃)₄ are reliable, modern pre-catalysts like XPhos Pd G2 offer superior efficiency, enabling reactions under milder conditions with lower catalyst loadings. Microwave-assisted protocols provide a powerful tool for accelerating synthesis and optimization. By understanding the underlying mechanism and key reaction parameters, researchers can effectively troubleshoot and apply this cornerstone reaction to advance their programs in medicinal chemistry and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. theses.enscm.fr [theses.enscm.fr]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. XPhos Pd G2 | Krackeler Scientific, Inc. [krackeler.com]
- 17. americanelements.com [americanelements.com]
- 18. nasc.ac.in [nasc.ac.in]
- 19. researchgate.net [researchgate.net]
- 20. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 21. benchchem.com [benchchem.com]
- 22. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Microwave-assisted Suzuki coupling reactions with an encapsulated palladium catalyst for batch and continuous-flow transformations. (2006) | Ian R. Baxendale | 237 Citations [scispace.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Authored By: Senior Application Scientist, Gemini Advanced Synthesis Division
<__ APPLICATION NOTES & PROTOCOLS
Topic: Palladium Catalysts for Cross-Coupling with 4-Bromo-2,6-dimethoxypyrimidine
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of the 2,6-Dimethoxypyrimidine Scaffold
The pyrimidine core is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids, vitamins, and a multitude of pharmaceuticals.[1][2][3][4][5] Specifically, the 2,6-dimethoxypyrimidine scaffold serves as a crucial building block in medicinal chemistry, offering a privileged structure for the development of novel therapeutic agents. The strategic functionalization of this core, particularly at the C4 position, allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. Palladium-catalyzed cross-coupling reactions have emerged as the premier method for achieving such transformations with high efficiency and functional group tolerance.[6]
This guide provides a comprehensive overview of palladium catalyst systems for the cross-coupling of this compound with various coupling partners. We will delve into the rationale behind catalyst selection, provide detailed experimental protocols, and offer insights to troubleshoot and optimize these critical reactions.
The Engine of Innovation: Understanding the Palladium-Catalyzed Cross-Coupling Cycle
At the heart of these transformations lies a well-defined catalytic cycle, generally involving a palladium(0)/palladium(II) redox couple.[7][8] A fundamental grasp of this mechanism is paramount for rational catalyst selection and reaction optimization.
The generalized catalytic cycle for a Suzuki-Miyaura coupling, a prototypic C-C bond-forming reaction, is depicted below. While specifics may vary for other cross-coupling reactions like Heck, Sonogashira, or Buchwald-Hartwig aminations, the core principles of oxidative addition and reductive elimination remain constant.[9][10]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Catalyst and Ligand Selection: The Key to Success
The choice of the palladium precursor and, critically, the ancillary ligand dictates the efficiency and scope of the cross-coupling reaction. The electronic and steric properties of the ligand profoundly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[8]
For an electron-rich heterocycle like 2,6-dimethoxypyrimidine, the selection of an appropriate ligand is crucial to overcome potential challenges such as catalyst inhibition or competing side reactions.
Comparative Overview of Palladium Catalyst Systems
| Catalyst System | Ligand Type | Key Characteristics | Recommended Applications for this compound |
| Pd(PPh₃)₄ | Monodentate Phosphine | "Workhorse" catalyst, commercially available, and easy to handle. | Suzuki, Sonogashira couplings with relatively reactive coupling partners.[11] |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | Enhanced stability and activity over Pd(PPh₃)₄. | Suzuki and Buchwald-Hartwig couplings.[6][12] |
| Pd(OAc)₂ + Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, Electron-Rich Biarylphosphines | High catalytic activity, broad substrate scope, and tolerance for challenging substrates.[13][14] | Buchwald-Hartwig amination with primary and secondary amines, Suzuki couplings with sterically hindered boronic acids. |
| Pd₂(dba)₃ + NHC Ligands (e.g., IPr, SImes) | N-Heterocyclic Carbenes (NHCs) | Highly active and thermally stable catalysts.[15] | Suzuki and Heck couplings, particularly for less reactive coupling partners. |
Experimental Protocols
The following protocols provide a robust starting point for the cross-coupling of this compound. Optimization of reaction parameters such as temperature, base, and solvent may be necessary for specific substrates.
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.[16]
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: Synthesis of 4-Phenyl-2,6-dimethoxypyrimidine.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).[16]
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Sonogashira Coupling with Phenylacetylene
Objective: Synthesis of 4-(Phenylethynyl)-2,6-dimethoxypyrimidine.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[17][18]
-
Add anhydrous toluene, followed by triethylamine (2.0 equiv) and phenylacetylene (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-20 hours.[17]
-
Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
Objective: Synthesis of 4-(Morpholino)-2,6-dimethoxypyrimidine.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried reaction tube, charge with Pd(OAc)₂ (1 mol%), XPhos (2 mol%), NaOt-Bu (1.4 equiv), and this compound (1.0 equiv) under an inert atmosphere.[13]
-
Seal the tube with a septum and evacuate and backfill with nitrogen three times.
-
Add anhydrous toluene and morpholine (1.2 equiv) via syringe.
-
Stir the reaction mixture rapidly and heat to 100 °C in an oil bath.
-
Monitor the reaction for completion by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash chromatography.
Protocol 4: Heck Coupling with Styrene
Objective: Synthesis of 4-(Styryl)-2,6-dimethoxypyrimidine.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a pressure tube, add this compound (1.0 equiv), styrene (1.5 equiv), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and Et₃N (1.5 equiv).[19][20]
-
Add anhydrous DMF.
-
Seal the tube and heat the mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Inappropriate base or solvent | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., THF, Toluene, Dioxane).- Increase reaction temperature. |
| Formation of Side Products (e.g., Homocoupling) | - Inefficient transmetalation- Catalyst decomposition | - Increase the amount of the coupling partner.- Use a more electron-rich and bulky ligand to promote reductive elimination.- Lower the reaction temperature. |
| Dehalogenation of Starting Material | - Presence of a hydride source- Inappropriate ligand choice | - Ensure the base is free of hydroxides.- Use a ligand that promotes the desired coupling over dehalogenation.[14] |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound core. A judicious choice of catalyst, ligand, base, and solvent is critical to achieving high yields and purity. The protocols and insights provided in this guide serve as a foundation for researchers to successfully employ these powerful transformations in the synthesis of novel molecules for drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nobelprize.org [nobelprize.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. rsc.org [rsc.org]
- 14. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols: The Strategic Use of 4-Bromo-2,6-dimethoxypyrimidine in Modern Kinase Inhibitor Synthesis
Abstract
The pyrimidine scaffold is a cornerstone in the architecture of numerous clinically successful kinase inhibitors, largely due to its bioisosteric resemblance to the purine core of ATP and its capacity for forming critical hydrogen bonds within the kinase hinge region.[1][2][3][4] This guide provides an in-depth exploration of 4-Bromo-2,6-dimethoxypyrimidine , a highly versatile and strategic building block for the synthesis of novel kinase inhibitors. We will dissect the causality behind its application, focusing on palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Introduction: Why this compound?
Protein kinases, as central regulators of cellular signaling, remain one of the most important target classes in oncology and immunology.[2][5] The development of small molecule inhibitors that compete with ATP for the kinase active site has revolutionized treatment paradigms. The pyrimidine ring is a privileged scaffold in this domain, found in numerous FDA-approved drugs.[1][4]
This compound emerges as a particularly strategic starting material for several key reasons:
-
The C4-Bromine Handle: The bromine atom at the C4 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the precise and modular installation of a wide array of aryl, heteroaryl, or amino substituents, which are crucial for establishing potency and selectivity.
-
Modulatable Methoxy Groups: The methoxy groups at the C2 and C6 positions are not merely passive substituents. They enhance the electron-rich nature of the pyrimidine ring, influencing its reactivity. Furthermore, they can be readily displaced by nucleophiles (e.g., amines) in subsequent synthetic steps, often under more forcing conditions than the C4-bromo displacement, allowing for sequential functionalization. This provides a pathway to 2,4- or 2,4,6-substituted pyrimidines.[6]
-
Physicochemical Properties: The dimethoxy substitution favorably impacts the solubility and crystalline nature of early-stage intermediates, often simplifying purification processes compared to more polar or complex starting materials.
This combination of features enables a divergent synthetic strategy, where a common intermediate can be rapidly elaborated into a diverse library of potential inhibitors for screening.
Core Synthetic Strategies: C-C and C-N Bond Formation
The true power of this compound is unlocked through palladium catalysis. Two primary transformations form the bedrock of its application in kinase inhibitor synthesis: Suzuki-Miyaura coupling for carbon-carbon bond formation and Buchwald-Hartwig amination for carbon-nitrogen bond formation.
Suzuki-Miyaura Coupling: Building the Core Framework
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds by coupling an organoboron species (like a boronic acid or ester) with a halide.[7][8] In this context, it is used to attach various aromatic or heteroaromatic rings to the C4 position of the pyrimidine. These appended groups are often designed to occupy the solvent-exposed region of the ATP binding pocket, enabling the fine-tuning of selectivity and pharmacokinetic properties.
Causality in Protocol Design:
-
Catalyst: Palladium(0) is the active catalytic species. Pd(PPh₃)₄ is a common and effective choice as it is air-stable and releases the active Pd(0)L₂ species in solution.[9] For more challenging couplings, catalyst systems like Pd₂(dba)₃ with specialized phosphine ligands (e.g., XPhos) may be employed to enhance reaction rates and yields.[10]
-
Base: A base is essential for the activation of the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often in an aqueous solution with an organic solvent to ensure all components can interact.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are typical choices, providing good solubility for the reactants and stability for the catalytic intermediates at elevated temperatures.[9]
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Installing the Hinge-Binding Moiety
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[11][12] This reaction is arguably the most critical application for this scaffold in kinase inhibitor synthesis. The amine installed at the C4 position often serves as the primary hydrogen bond donor/acceptor moiety that anchors the inhibitor to the backbone of the kinase hinge region, a critical interaction for potent inhibition.
Causality in Protocol Design:
-
Catalyst System: This reaction is highly dependent on the choice of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand.[13][14] Ligands like XPhos, SPhos, or RuPhos are designed to promote the challenging reductive elimination step that forms the C-N bond and to prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[12] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.[14]
-
Inert Atmosphere: The Pd(0) catalytic species and the strong bases used are sensitive to oxygen and moisture. Therefore, conducting the reaction under an inert atmosphere (Nitrogen or Argon) is critical for success.[15]
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are representative procedures that can be adapted for various substrates. All manipulations involving sensitive reagents should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the coupling with 4-methoxyphenylboronic acid as a representative example.
| Reagents & Materials | MW | Amount | Equiv. | Supplier |
| This compound | 219.04 | 1.0 g | 1.0 | Sigma-Aldrich |
| 4-Methoxyphenylboronic acid | 151.96 | 831 mg | 1.2 | Combi-Blocks |
| Pd(PPh₃)₄ | 1155.56 | 264 mg | 0.05 | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.89 g | 3.0 | Fisher Scientific |
| 1,4-Dioxane | - | 20 mL | - | Acros Organics |
| Water (degassed) | - | 5 mL | - | - |
Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.56 mmol), 4-methoxyphenylboronic acid (831 mg, 5.48 mmol), and potassium carbonate (1.89 g, 13.69 mmol).
-
Seal the flask with a septum, and evacuate and backfill with dry nitrogen three times.
-
Add Pd(PPh₃)₄ (264 mg, 0.228 mmol) to the flask against a positive flow of nitrogen.
-
Via syringe, add 1,4-dioxane (20 mL) and degassed water (5 mL).
-
Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes), observing the consumption of the starting bromide.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 10-40% ethyl acetate in hexanes) to yield the product, 2,6-dimethoxy-4-(4-methoxyphenyl)pyrimidine.
-
Characterization: Verify the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol describes the amination with morpholine as a representative example.
| Reagents & Materials | MW | Amount | Equiv. | Supplier |
| This compound | 219.04 | 1.0 g | 1.0 | Sigma-Aldrich |
| Morpholine | 87.12 | 475 µL | 1.2 | Alfa Aesar |
| Pd₂(dba)₃ | 915.72 | 84 mg | 0.02 | Oakwood Chemical |
| XPhos | 476.65 | 130 mg | 0.06 | Combi-Blocks |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 615 mg | 1.4 | TCI America |
| Toluene (anhydrous) | - | 20 mL | - | Sigma-Aldrich |
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (84 mg, 0.092 mmol) and XPhos (130 mg, 0.273 mmol).
-
Seal the tube, and evacuate and backfill with dry argon three times.
-
Add anhydrous toluene (10 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
In a separate oven-dried flask, add this compound (1.0 g, 4.56 mmol) and sodium tert-butoxide (615 mg, 6.39 mmol). Evacuate and backfill this flask with argon.
-
Add the pre-formed catalyst solution from the Schlenk tube to the flask containing the substrate and base via cannula transfer.
-
Add morpholine (475 µL, 5.48 mmol) via syringe.
-
Heat the reaction mixture to 100 °C in an oil bath and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude residue by flash column chromatography on silica gel to yield the product, 4-(2,6-dimethoxypyrimidin-4-yl)morpholine.
-
Characterization: Verify the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Application in Kinase Inhibitor Design
The products from these reactions serve as advanced intermediates for kinase inhibitors. For example, the dimethoxy groups can be subsequently displaced by another amine, leading to a 2,4-diaminopyrimidine core, a classic kinase-binding motif.
Caption: Inhibition of kinase signaling by competitive ATP-binding.
The modularity offered by this compound allows for rapid Structure-Activity Relationship (SAR) studies. By varying the aryl group in the Suzuki coupling or the amine in the Buchwald-Hartwig amination, researchers can systematically probe the chemical space around the pyrimidine core to optimize potency, selectivity, and drug-like properties.
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for innovation in kinase inhibitor discovery. Its well-defined reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a reliable and versatile entry point into vast chemical libraries. The protocols and rationale detailed herein offer a robust framework for chemists to confidently employ this building block, accelerating the journey from initial hit to clinical candidate.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig_reaction [chemeurope.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. rsc.org [rsc.org]
Application Note: 4-Bromo-2,6-dimethoxypyrimidine as a Pivotal Intermediate for Next-Generation Agrochemicals
Abstract
The pyrimidine scaffold is a cornerstone in modern agrochemical design, integral to the efficacy of numerous commercial herbicides and fungicides.[1][2][3][4][5] Among the various functionalized pyrimidines, 4-Bromo-2,6-dimethoxypyrimidine stands out as a highly versatile and strategic intermediate. Its unique electronic properties and reactive bromine handle make it an ideal precursor for synthesizing complex, high-value active ingredients. This document provides a detailed technical guide for researchers and chemical development professionals on the application of this compound, focusing on its role in the synthesis of pyrimidinyloxybenzoic acid herbicides and its potential in developing novel agrochemicals through palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Importance of the Pyrimidine Core
Pyrimidine derivatives are a class of heterocyclic compounds that have seen remarkable success in the agrochemical industry.[2] Their structural motifs are central to the mode of action of a wide range of pesticides. In the realm of herbicides, pyrimidine-based compounds often function by inhibiting essential plant enzymes, such as acetolactate synthase (ALS) or acetohydroxyacid synthase (AHAS), which are critical for the biosynthesis of branched-chain amino acids.[6][7] This targeted inhibition provides excellent herbicidal activity at low application rates.
This compound serves as a critical building block in this field. The electron-withdrawing nature of the pyrimidine ring, combined with the electron-donating methoxy groups and the reactive bromo substituent, provides a unique combination of stability and reactivity for constructing complex molecular architectures.
Physicochemical Properties and Safe Handling
Proper handling of this compound is essential for laboratory safety and experimental success. Below are its key properties and recommended handling procedures.
| Property | Value | Reference |
| CAS Number | 60186-89-2 | [8][9][10] |
| Molecular Formula | C₆H₇BrN₂O₂ | [8][11] |
| Molecular Weight | 219.04 g/mol | [8][11] |
| Appearance | Off-white to light yellow crystalline powder | N/A |
| Melting Point | 113-117 °C | N/A |
| Primary Hazards | Irritant. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [8][12][13][14] |
Safety and Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.[12][13]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Avoid inhalation of dust and direct contact with skin and eyes.[12][14]
-
In case of contact, rinse the affected area thoroughly with water.[12][13]
-
Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[12]
Core Application: Synthesis of Pyrimidinyloxybenzoic Acid Herbicides
A primary application of pyrimidine intermediates is in the synthesis of the pyrimidinyloxybenzoic acid class of herbicides. A prominent example is Bispyribac-sodium , a post-emergence herbicide used to control a wide range of weeds in rice crops.[6] The synthesis involves the condensation of a 2-substituted-4,6-dimethoxypyrimidine with 2,6-dihydroxybenzoic acid.[15][16][17]
While direct condensation with this compound is possible, industrial syntheses often proceed through a more reactive intermediate, such as 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine. The bromo- or chloro-pyrimidine is a key precursor to this sulfonylated intermediate.
Synthetic pathway to Bispyribac-sodium.
Protocol 1: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
This two-step protocol outlines the conversion of a halogenated pyrimidine to the key sulfonyl intermediate, essential for the subsequent condensation reaction. This process involves a nucleophilic substitution followed by an oxidation.
Step A: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile.
-
Reagent Addition: Add sodium thiomethoxide (NaSMe, ~1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.
Step B: Oxidation to 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
-
Setup: Dissolve the 4,6-Dimethoxy-2-(methylthio)pyrimidine (1.0 eq) from Step A in glacial acetic acid in a round-bottom flask.[18]
-
Catalyst & Oxidant: Add a catalytic amount of a tungstate salt (e.g., sodium tungstate). Slowly add hydrogen peroxide (30% aq. solution, ~2.5-3.0 eq) dropwise while maintaining the temperature below 50-60 °C with an ice bath.[18]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC/LC-MS).
-
Work-up: Carefully quench the reaction by pouring it into a cold aqueous solution of sodium bisulfite to neutralize excess peroxide. The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.
Protocol 2: Synthesis of Bispyribac-sodium
This protocol details the condensation reaction to form the final herbicidal product.
Materials:
-
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
-
2,6-Dihydroxybenzoic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Methanol for washing
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to a dry three-neck flask equipped with a mechanical stirrer, thermometer, and an addition funnel.
-
Base Addition: Carefully add sodium hydride (60% dispersion, ~2.2 eq) to the DMSO.
-
Acid Addition: Dissolve 2,6-dihydroxybenzoic acid (1.0 eq) in anhydrous DMSO and add it dropwise to the NaH suspension via the addition funnel over 2-3 hours, maintaining the temperature at 30-32 °C.[16]
-
Stirring: Stir the resulting mixture for an additional 2 hours at 30-32 °C.[16]
-
Intermediate Addition: Add 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (1.1-1.2 eq), either as a solid portion-wise or as a slurry in DMSO, over 2 hours, ensuring the temperature remains at 30-32 °C.[16]
-
Reaction Monitoring: Maintain the reaction at 30-32 °C until completion, monitoring by High-Performance Liquid Chromatography (HPLC).[16]
-
Isolation: Once complete, filter the reaction mass and wash the solid cake with fresh DMSO.
-
Purification: Reslurry the wet solid in methanol, filter, and then reslurry in 75% aqueous methanol. Filter the final product and dry it under vacuum to yield Bispyribac-sodium.[15][16]
| Parameter | Typical Value |
| Base | Sodium Hydride (NaH) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 30-32 °C |
| Reaction Time | 4-8 hours (post-addition) |
| Typical Yield | >90% |
| Purity (HPLC) | >98% |
Advanced Applications: Suzuki Coupling for Novel Agrochemical Discovery
The bromine atom on the this compound scaffold makes it an ideal electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[19] This powerful C-C bond-forming reaction enables the introduction of a wide variety of aryl and heteroaryl substituents, providing a robust platform for generating diverse chemical libraries for agrochemical screening.[20][21][22][23] This strategy is particularly valuable for discovering novel herbicides and fungicides with new modes of action or improved resistance profiles.
General workflow for Suzuki coupling.
Protocol 3: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the Suzuki coupling of this compound with various boronic acids.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq)
-
Base, e.g., aqueous Sodium Carbonate (Na₂CO₃, 2M solution) or solid Potassium Phosphate (K₃PO₄)
-
Degassed solvent, e.g., Toluene or a Dioxane/Water mixture (4:1)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst, and the base (if solid).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with nitrogen or argon to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent(s) via syringe. If using an aqueous base, add it now.
-
Reaction: Heat the mixture in a preheated oil bath to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Conclusion
This compound is a high-value intermediate with proven utility in the agrochemical industry. Its established role in the synthesis of potent herbicides like Bispyribac-sodium underscores its industrial importance. Furthermore, its suitability for modern synthetic methodologies, particularly palladium-catalyzed cross-coupling, opens the door for the rapid development and diversification of new active ingredients. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals to leverage this versatile building block in the creation of next-generation crop protection solutions.
References
- 1. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. | Semantic Scholar [semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbici ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02663A [pubs.rsc.org]
- 7. wssa.net [wssa.net]
- 8. This compound | C6H7BrN2O2 | CID 11287431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-BROMO-2,6-DIMETHOXY-PYRIMIDINE | 60186-89-2 [m.chemicalbook.com]
- 10. This compound - CAS:60186-89-2 - Sunway Pharm Ltd [3wpharm.com]
- 11. 5-Bromo-4,6-dimethoxypyrimidine | C6H7BrN2O2 | CID 557718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. aaronchem.com [aaronchem.com]
- 14. fishersci.com [fishersci.com]
- 15. WO2014128719A2 - Processes for the preparation of bispyribac sodium and intermediates thereof - Google Patents [patents.google.com]
- 16. A Process For The Preparation Of Bispyribac Sodium [quickcompany.in]
- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 18. Preparation method of bispyribac-sodium intermediate 4,6-dimethoxy-2-melthyl sulfonyl pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Suzuki Coupling [organic-chemistry.org]
The Versatile Scaffold: Unlocking Therapeutic Potential with 4-Bromo-2,6-dimethoxypyrimidine in Medicinal Chemistry
In the landscape of modern drug discovery, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in medicinal chemistry. Among the vast array of pyrimidine-based building blocks, 4-Bromo-2,6-dimethoxypyrimidine emerges as a particularly versatile and strategic intermediate. This guide provides an in-depth exploration of its applications, supported by detailed protocols and expert insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of this compound
This compound offers a unique combination of reactivity and functionality. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the bromo substituent, makes the C4 position susceptible to a range of synthetic transformations. The methoxy groups at the C2 and C6 positions modulate the electronic properties of the ring and can influence the solubility and metabolic stability of the final compounds. This strategic arrangement allows for the controlled and sequential introduction of diverse chemical moieties, a critical aspect in the iterative process of drug design and optimization.
The primary utility of this compound in medicinal chemistry lies in its application as a key building block for the synthesis of targeted therapies, most notably kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The pyrimidine scaffold is adept at fitting into the ATP-binding pocket of many kinases, and the substituents at the 2, 4, and 6 positions can be tailored to achieve high potency and selectivity.
Application in the Synthesis of Kinase Inhibitors
Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibitors
Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a key event in the pathology of Alzheimer's disease.[4][5] The development of MARK4 inhibitors is a promising therapeutic strategy, and the 4,6-disubstituted pyrimidine core is a validated scaffold for this target.
The synthesis of MARK4 inhibitors can be envisioned starting from this compound. The bromo group at the C4 position serves as a handle for introducing various aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling reactions. This is a powerful and versatile method for forming carbon-carbon bonds.[6] Subsequently, the methoxy groups can be displaced by amines through nucleophilic aromatic substitution (SNAr) to introduce further diversity and modulate the pharmacological properties of the final compounds.
PIM-1 Kinase Inhibitors
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival and proliferation.[7][8] Consequently, PIM-1 has emerged as an attractive target for the development of novel anticancer agents. Several classes of PIM-1 inhibitors are based on the pyrimidine scaffold.
This compound can be a key starting material for the synthesis of potent PIM-1 inhibitors. Similar to the strategy for MARK4 inhibitors, the C4 position can be functionalized using palladium-catalyzed cross-coupling reactions. The resulting 4-substituted-2,6-dimethoxypyrimidine can then undergo further modifications, such as demethylation followed by the introduction of various side chains, to optimize interactions with the PIM-1 active site.
Key Synthetic Transformations: Protocols and Mechanistic Insights
The true value of this compound is realized through its reactivity in key synthetic transformations. Here, we provide detailed, self-validating protocols for two of the most important reactions in its repertoire: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution.
Suzuki-Miyaura Cross-Coupling at the C4 Position
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[6] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the C4 position.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenyl-2,6-dimethoxypyrimidine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium(0) species.
-
Base: The base (K₂CO₃) is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.
-
Solvent System: The mixture of an organic solvent (dioxane) and water is necessary to dissolve both the organic and inorganic reagents. Degassing is important to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by good leaving groups like halogens.[9] In the context of drug discovery, SNAr is a powerful tool for introducing amine functionalities, which can act as key pharmacophoric elements and improve physicochemical properties.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.1 - 1.5 equiv)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.5 - 2.0 equiv)
-
N,N-Dimethylformamide (DMF) or another polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask or a sealed tube, add this compound and the primary amine.
-
Add the solvent (DMF) and the base (DIPEA).
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 times).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine to remove residual DMF and acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-2,6-dimethoxypyrimidine derivative.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SNAr reaction, which proceeds through a charged intermediate (Meisenheimer complex).
-
Base: A non-nucleophilic base like DIPEA is used to neutralize the HBr that is formed during the reaction without competing with the primary amine nucleophile.
-
Temperature: Heating is often required to overcome the activation energy of the reaction.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Data Presentation
The following table summarizes representative data for the types of transformations discussed, based on analogous pyrimidine systems reported in the literature. This data provides a baseline for expected outcomes when working with this compound.
| Reaction Type | Pyrimidine Substrate | Coupling Partner/Nucleophile | Catalyst/Base | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | Good to excellent | [6][10] |
| Suzuki-Miyaura | 2,6-Dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | DME | 77 | |
| SNAr | 4,6-Dichloropyrimidine | Boc-piperazine | TEA | Isopropanol | Good | [4][5] |
| SNAr | 2-Ethoxy-4,6-difluoropyrimidine | Amines | - | - | Good | [9] |
Note: Specific yield data for this compound is limited in publicly available literature. The provided data is for structurally related compounds and serves as a predictive guide.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in medicinal chemistry, offering a reliable platform for the synthesis of complex and biologically active molecules. Its strategic placement of a reactive bromine atom and modulating methoxy groups allows for a wide range of synthetic manipulations, particularly in the construction of kinase inhibitors. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs. As the demand for novel and targeted therapeutics continues to grow, the importance of such well-defined and versatile chemical building blocks will only increase.
References
- 1. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 4. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for the Synthesis of Pyrimidinyloxybenzoic Acid Herbicides from Pyrimidine Intermediates
This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrimidinyloxybenzoic acid herbicides, a critical class of agrochemicals. Designed for researchers, scientists, and professionals in drug development and crop protection, this document offers in-depth technical insights, step-by-step methodologies, and the scientific rationale behind the experimental choices. Our focus is to present a self-validating system of protocols, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of Pyrimidinyloxybenzoic Acid Herbicides
Pyrimidinyloxybenzoic acid herbicides are a vital tool in modern agriculture for the selective control of a wide range of weeds in various crops. Their mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, but is absent in animals, contributing to the low mammalian toxicity of these herbicides.[1] Prominent members of this class include Bispyribac-sodium, used extensively in rice cultivation, and Pyriminobac-methyl. The chemical backbone of these herbicides consists of a pyrimidine ring linked to a benzoic acid moiety through an ether bond. The synthesis of these complex molecules hinges on the strategic coupling of key pyrimidine and benzoic acid intermediates. This guide will elucidate the synthetic pathways to these valuable compounds, with a focus on practical and reproducible laboratory protocols.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution
The cornerstone of pyrimidinyloxybenzoic acid herbicide synthesis is the nucleophilic aromatic substitution (SNAr) reaction. In this key step, a phenoxide, generated from a substituted benzoic acid derivative, acts as a nucleophile, attacking an electron-deficient pyrimidine ring and displacing a suitable leaving group.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is often enhanced by the presence of electron-withdrawing groups on the pyrimidine ring, making it susceptible to nucleophilic attack. Common leaving groups on the pyrimidine intermediate include halogens (e.g., chlorine) or sulfonyl groups (e.g., methylsulfonyl). The general mechanism is depicted below:
Caption: General workflow of the SNAr reaction for herbicide synthesis.
The efficiency of this reaction is highly dependent on the nature of the substituents on both the benzoic acid and pyrimidine rings, the choice of base, solvent, and reaction temperature.
Synthesis of Key Intermediates
The successful synthesis of the final herbicide product relies on the efficient preparation of two key building blocks: a substituted benzoic acid and a reactive pyrimidine derivative.
Synthesis of 2,6-Dihydroxybenzoic Acid
2,6-Dihydroxybenzoic acid is a common precursor for several pyrimidinyloxybenzoic acid herbicides, including Bispyribac-sodium. A prevalent method for its synthesis is the Kolbe-Schmitt reaction, which involves the carboxylation of resorcinol.
Protocol 1: Synthesis of 2,6-Dihydroxybenzoic Acid via Kolbe-Schmitt Reaction
This protocol is adapted from established industrial methodologies.[2][3][4]
Materials:
-
Resorcinol
-
Potassium carbonate (anhydrous)
-
Ethanol (absolute)
-
Carbon dioxide (gas)
-
Sulfuric acid (concentrated)
-
Deionized water
Equipment:
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature control
-
Standard laboratory glassware
Procedure:
-
In a high-pressure reactor, dissolve 110 g (1.0 mol) of resorcinol in a mixture of 250 mL of absolute ethanol and 150 mL of deionized water.
-
Add 138 g (1.0 mol) of anhydrous potassium carbonate to the solution.
-
Seal the reactor and heat the mixture to 140-150°C with vigorous stirring.
-
Introduce carbon dioxide gas into the reactor, maintaining a pressure of 1.35-1.45 MPa.[4]
-
Continue the reaction for 3-4 hours.[4]
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Transfer the reaction mixture to a beaker and acidify to pH 1-2 with concentrated sulfuric acid. This will precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude 2,6-dihydroxybenzoic acid by filtration and wash with cold deionized water.
-
Recrystallize the crude product from hot water to obtain pure 2,6-dihydroxybenzoic acid.
-
Dry the purified product in a vacuum oven.
Expected Yield: 40-50% Purity: >98% (by HPLC)
Synthesis of 2-Methylsulfonyl-4,6-dimethoxypyrimidine
This activated pyrimidine is a key intermediate for the synthesis of both Bispyribac-sodium and Pyriminobac-methyl. It is typically prepared from 2-chloro-4,6-dimethoxypyrimidine.
Protocol 2: Synthesis of 2-Methylsulfonyl-4,6-dimethoxypyrimidine
This two-step protocol involves a nucleophilic substitution followed by an oxidation reaction.
Step 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine [1]
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine
-
Sodium methyl mercaptide (25% solution in methanol)
-
Tetrabutylammonium bromide (TBAB)
-
Methanol
-
Isopropanol
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 17.5 g (100 mmol) of 2-chloro-4,6-dimethoxypyrimidine, 1.6 g (5 mmol) of TBAB, and 80 mL of methanol.
-
Heat the mixture to 45°C with stirring.
-
Slowly add 30.1 g (107 mmol) of 25% sodium methyl mercaptide solution, maintaining the temperature between 45-50°C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture and add 100 mL of cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a 2:1 isopropanol:water mixture to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.
Expected Yield: ~95%
Step 2: Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine [5]
Materials:
-
4,6-Dimethoxy-2-methylthiopyrimidine
-
Hydrogen peroxide (30% solution)
-
Sodium tungstate dihydrate
-
Acetic acid
Procedure:
-
In a round-bottom flask, dissolve 18.4 g (100 mmol) of 4,6-dimethoxy-2-methylthiopyrimidine in 200 mL of acetic acid.
-
Add a catalytic amount of sodium tungstate dihydrate (e.g., 0.33 g, 1 mmol).
-
Heat the mixture to 40°C with stirring.
-
Slowly add 23.8 g (210 mmol) of 30% hydrogen peroxide solution over 4-8 hours, maintaining the temperature at 40°C.
-
Continue stirring at 40°C for an additional 3-5 hours after the addition is complete.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the white solid by filtration, wash thoroughly with water, and dry under vacuum.
Expected Yield: ~95% Purity: >97% (by HPLC) Melting Point: 129-133 °C
Detailed Protocols for Herbicide Synthesis
With the key intermediates in hand, the final pyrimidinyloxybenzoic acid herbicides can be synthesized through the pivotal SNAr coupling reaction.
Synthesis of Bispyribac-sodium
Bispyribac-sodium is synthesized by the condensation of 2,6-dihydroxybenzoic acid and 2-methylsulfonyl-4,6-dimethoxypyrimidine in the presence of a strong base.
Protocol 3: Synthesis of Bispyribac-sodium [6][7]
Materials:
-
2,6-Dihydroxybenzoic acid
-
2-Methylsulfonyl-4,6-dimethoxypyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methanol
-
Toluene
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and nitrogen inlet
-
Standard laboratory glassware
Procedure:
-
Under a nitrogen atmosphere, suspend 13.0 g of 60% sodium hydride (325 mmol) in 1.5 L of anhydrous DMSO in a three-neck flask.
-
Prepare a solution of 15.4 g (100 mmol) of 2,6-dihydroxybenzoic acid in 500 mL of anhydrous DMSO.
-
Slowly add the 2,6-dihydroxybenzoic acid solution to the sodium hydride suspension over 2-3 hours at 30-32°C.
-
Stir the mixture for an additional 2 hours at 30-32°C.
-
Prepare a slurry of 48.0 g (220 mmol) of 2-methylsulfonyl-4,6-dimethoxypyrimidine in 750 mL of anhydrous DMSO.
-
Add the pyrimidine slurry to the reaction mixture over 2-3 hours, maintaining the temperature at 30-32°C.
-
Monitor the reaction by HPLC until completion.
-
Filter the reaction mass and wash the solid with DMSO.
-
Reslurry the wet solid in 1 L of methanol, filter, and then reslurry in 1 L of 75% aqueous methanol.
-
Filter the product and dry it under vacuum to obtain Bispyribac-sodium.
-
For further purification, the product can be reslurried in toluene at reflux temperature, cooled, filtered, and dried.
Expected Yield: ~85-90% Purity: >98% (by HPLC)
Characterization of Bispyribac-sodium:
-
HPLC: A reverse-phase HPLC method can be used for purity analysis. A C18 column with a mobile phase of acetonitrile and water (e.g., 50:50 v/v) and UV detection at 254 nm is suitable.[8]
-
NMR and MS Data: Detailed spectroscopic data can be found in the scientific literature and patent documents.
Synthesis of Pyriminobac-methyl
Pyriminobac-methyl synthesis involves the coupling of 2-hydroxy-6-(1-methoxyiminoethyl)benzoic acid methyl ester with 2-methylsulfonyl-4,6-dimethoxypyrimidine.
Protocol 4: Synthesis of Pyriminobac-methyl [3]
This protocol outlines the final condensation step. The synthesis of the benzoic acid intermediate, 2-hydroxy-6-(1-methoxyiminoethyl)benzoic acid methyl ester, is a multi-step process that can be found in the literature.
Materials:
-
2-Hydroxy-6-(1-methoxyimino-ethyl)-benzoic acid methyl ester
-
2-Methylsulfonyl-4,6-dimethoxypyrimidine
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Isopropyl ether
Procedure:
-
In a round-bottom flask, combine 22.3 g (100 mmol) of 2-hydroxy-6-(1-methoxyimino-ethyl)-benzoic acid methyl ester, 21.8 g (100 mmol) of 2-methylsulfonyl-4,6-dimethoxypyrimidine, and 20.7 g (150 mmol) of anhydrous potassium carbonate.
-
Add 200 mL of anhydrous DMF to the flask.
-
Heat the mixture to 100-110°C with stirring and maintain for 3-4 hours.[3]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with ethyl acetate.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from isopropyl ether to obtain pure, white Pyriminobac-methyl.
Expected Yield: ~85% Purity: >96% (by HPLC) Melting Point: 102.2-104.8 °C[3]
Characterization of Pyriminobac-methyl:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.52 (t, J = 7.9 Hz, 1H), 7.26 (d, J = 7.9 Hz, 1H), 6.84 (d, J = 7.9 Hz, 1H), 5.91 (s, 1H), 3.98 (s, 6H), 3.89 (s, 3H), 3.75 (s, 3H), 2.15 (s, 3H).[3]
-
Mass Spectrometry (ESI+): m/z 362.1 [M+H]⁺.
Visualization of Synthetic Workflows
The following diagrams illustrate the synthetic pathways described in this guide.
Caption: Synthetic workflow for Bispyribac-sodium.
Caption: Synthetic workflow for Pyriminobac-methyl.
Safety and Handling Precautions
The synthesis of pyrimidinyloxybenzoic acid herbicides involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols.
-
Sodium hydride is a highly flammable and water-reactive solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.
-
Strong acids and bases such as sulfuric acid and sodium hydroxide should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents like DMSO and DMF are skin-penetrating and should be used in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This guide has provided a detailed framework for the synthesis of pyrimidinyloxybenzoic acid herbicides, with a focus on Bispyribac-sodium and Pyriminobac-methyl. By understanding the underlying chemical principles of nucleophilic aromatic substitution and following the detailed protocols for the synthesis of key intermediates and final products, researchers can confidently and efficiently produce these important agrochemicals. The provided experimental procedures, coupled with characterization data and safety precautions, offer a comprehensive resource for professionals in the field of herbicide development and synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Pyriminobac-methyl (Ref: KIH-6127) [sitem.herts.ac.uk]
- 3. CN112390761A - Synthetic method of paddy field herbicide pyriminobac-methyl - Google Patents [patents.google.com]
- 4. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]
- 5. PubChemLite - Pyriminobac-methyl (C17H19N3O6) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. (E)-Pyriminobac-methyl 1000 µg/mL in Acetone [lgcstandards.com]
- 8. Preparation method of paddy field herbicide pyriminobac-methyl - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Derivatization of 4-Bromo-2,6-dimethoxypyrimidine in Biological Screening Assays
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] 4-Bromo-2,6-dimethoxypyrimidine is a particularly valuable and versatile building block for the synthesis of compound libraries for biological screening. The presence of a reactive bromine atom, coupled with the electron-donating methoxy groups on the pyrimidine ring, allows for a wide range of derivatization reactions. This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions for the functionalization of this compound, including detailed experimental protocols, mechanistic insights, and considerations for the application of the resulting derivatives in biological assays.
Introduction: The Strategic Importance of the 2,6-Dimethoxypyrimidine Scaffold
The 2,6-dimethoxypyrimidine moiety is a privileged structure in drug discovery, appearing in a variety of biologically active molecules. Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The strategic derivatization of the 4-position of the this compound core allows for the systematic exploration of the chemical space around this scaffold, enabling the generation of novel compounds with potentially enhanced biological activity and optimized pharmacokinetic profiles.
The electron-rich nature of the 2,6-dimethoxypyrimidine ring influences the reactivity of the C4-Br bond, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. This document will focus on four key transformations: Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl moieties, Buchwald-Hartwig amination for the synthesis of arylamines, Sonogashira coupling for the installation of alkynyl groups, and the Heck reaction for the formation of carbon-carbon bonds with alkenes.
Core Derivatization Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4] For this compound, these reactions provide a direct and modular approach to a diverse range of derivatives.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl- and 4-Heteroaryl-2,6-dimethoxypyrimidines
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[5] This reaction is particularly well-suited for high-throughput synthesis of compound libraries due to the commercial availability of a vast array of boronic acids and esters, and the relatively mild reaction conditions.
-
Palladium Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, often a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used in combination with phosphine ligands. The in situ reduction to Pd(0) initiates the catalytic cycle.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact reaction efficiency. For electron-rich substrates like this compound, ligands such as SPhos or XPhos can be highly effective.
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic borate complex that facilitates transmetalation to the palladium center.[4] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous solution with an organic solvent.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic substrates and the inorganic base.
Caption: General workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (219 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Degassing: Seal the flask and degas the mixture by bubbling with argon for 20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A reliable and commercially available Pd(0) catalyst. |
| Base | K₂CO₃ | A common and effective base for Suzuki couplings. |
| Solvent | 1,4-Dioxane/Water | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Buchwald-Hartwig Amination: Access to 4-Amino-2,6-dimethoxypyrimidine Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[1] This reaction is invaluable for synthesizing libraries of substituted anilines and related compounds for biological screening.
-
Palladium Precatalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition and the challenging C-N reductive elimination step.[6] Common catalyst systems include a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) paired with ligands like XPhos, SPhos, or RuPhos. Pre-formed palladium precatalysts are also highly effective.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, generating the active nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are necessary to prevent quenching of the strong base and to ensure a homogeneous reaction mixture.
Caption: General workflow for Buchwald-Hartwig amination.
-
Reaction Setup (under inert atmosphere): To an oven-dried Schlenk tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), XPhos (28.6 mg, 0.06 mmol, 6 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Reagent Addition: Add this compound (219 mg, 1.0 mmol) and 4-methoxyaniline (135 mg, 1.1 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100 °C for 16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography (hexane/ethyl acetate) to afford the product.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | A highly active and general catalyst system for C-N coupling.[6] |
| Base | NaOtBu | A strong, non-nucleophilic base essential for amine deprotonation. |
| Solvent | Anhydrous Toluene | A common aprotic solvent for this transformation. |
| Temperature | 100 °C | Facilitates the catalytic cycle, particularly the reductive elimination step. |
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to arylalkynes.[7][8] These motifs are valuable in drug discovery as rigid linkers and can participate in further chemical transformations.
-
Dual Catalysis: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[9] The palladium species undergoes the oxidative addition/reductive elimination cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate that facilitates the transmetalation step.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are commonly used.
-
Reaction Setup: To a Schlenk flask, add this compound (219 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (7.6 mg, 0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL), followed by triethylamine (0.28 mL, 2.0 mmol) and 1-ethynyl-4-methoxybenzene (145 mg, 1.1 mmol).
-
Degassing: Degas the mixture with a stream of argon for 15 minutes.
-
Reaction: Stir the reaction mixture at 60 °C for 8 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate (25 mL), and wash with water (3 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (hexane/ethyl acetate).
Heck Reaction: Vinylation of the Pyrimidine Core
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, offering a route to vinylpyrimidines.[10] These products can serve as precursors for further functionalization or as final compounds for biological evaluation.
-
Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective precatalyst.
-
Ligand: Phosphine ligands, such as P(o-tol)₃ or PPh₃, are often used to stabilize the catalyst and promote the reaction.
-
Base: A mild inorganic or organic base (e.g., NaOAc, Et₃N) is used to regenerate the Pd(0) catalyst at the end of the cycle.
-
Solvent: Polar aprotic solvents like DMF or NMP are typically used at elevated temperatures.
-
Reaction Setup: In a sealed tube, combine this compound (219 mg, 1.0 mmol), 4-vinylanisole (147 mg, 1.1 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), P(o-tol)₃ (12.2 mg, 0.04 mmol, 4 mol%), and triethylamine (0.21 mL, 1.5 mmol).
-
Solvent Addition: Add anhydrous DMF (4 mL).
-
Reaction: Seal the tube and heat to 100 °C for 24 hours.
-
Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Application in Biological Screening Assays
The derivatized 2,6-dimethoxypyrimidine library can be screened against a wide range of biological targets. The choice of assay will depend on the therapeutic area of interest.
Caption: Workflow from synthesis to biological screening.
Example Screening Assays:
-
Anticancer Activity: Compounds can be screened against a panel of cancer cell lines (e.g., NCI-60) to assess their antiproliferative activity using assays like the MTT or SRB assay.[11] Derivatives showing significant activity can be further investigated for their mechanism of action, such as inhibition of specific kinases or induction of apoptosis.
-
Antimalarial Activity: The synthesized pyrimidines can be evaluated for their in vitro antimalarial activity against Plasmodium falciparum.[12]
-
Enzyme Inhibition Assays: If the pyrimidine scaffold is a known binder to a particular enzyme family (e.g., kinases, dihydrofolate reductase), direct enzymatic assays can be employed to determine IC₅₀ values.[13]
| Derivative Type | Potential Biological Target/Assay |
| 4-Aryl-pyrimidines | Kinase inhibitors, Anticancer cell proliferation assays |
| 4-Amino-pyrimidines | Dihydrofolate reductase inhibitors, Antimalarial assays |
| 4-Alkynyl-pyrimidines | Probes for click chemistry, Cytotoxicity screening |
| 4-Vinyl-pyrimidines | Michael acceptors, Covalent inhibitor screening |
Conclusion
This compound is a highly tractable starting material for the generation of diverse compound libraries for biological screening. The palladium-catalyzed cross-coupling reactions outlined in this guide provide robust and reproducible methods for its derivatization. By understanding the principles behind the experimental choices for each reaction, researchers can effectively troubleshoot and adapt these protocols to synthesize novel pyrimidine derivatives with the potential to become next-generation therapeutic agents.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 4-pyrido-6-aryl-2-substituted amino pyrimidines as a new class of antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling with 4-Bromo-2,6-dimethoxypyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding low yields in Suzuki-Miyaura cross-coupling reactions involving 4-bromo-2,6-dimethoxypyrimidine. This electron-rich heteroaryl halide can present unique challenges, and this guide will equip you with the knowledge to overcome them.
Introduction: The Challenge of an Electron-Rich Pyrimidine
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds.[1][2] However, the success of this reaction is highly dependent on the electronic and steric properties of the coupling partners. This compound is a substrate where the electron-donating nature of the two methoxy groups can significantly impact the reaction's efficiency. These groups increase the electron density on the pyrimidine ring, which can make the crucial oxidative addition step of the catalytic cycle more challenging.[3][4] This guide will dissect the common failure points and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound in your Suzuki coupling reactions.
Q1: My Suzuki coupling with this compound is resulting in a very low yield or no reaction. Where should I start troubleshooting?
A1: Low yields with this substrate often point to issues with the catalytic cycle, particularly the oxidative addition step. Here’s a systematic approach to your initial checks:
-
Catalyst and Ligand Integrity: Palladium catalysts and their phosphine ligands are sensitive to air and moisture.[5] Ensure your catalyst, especially Pd(0) sources like Pd(PPh₃)₄, and ligands are fresh and have been stored under an inert atmosphere.[5][6] For Pd(II) precatalysts like Pd(OAc)₂, older batches may have reduced activity.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[5][7] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that this atmosphere is maintained throughout the reaction.[8]
-
Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents. Oxygen dissolved in the solvent is a common culprit for catalyst deactivation.[5] Ensure your base is of high purity and, if using an aqueous solution, that the water has also been degassed.[9]
-
Reagent Quality: Verify the purity of your this compound and the boronic acid or ester coupling partner. Impurities can inhibit the catalyst.
Q2: I'm observing significant amounts of my boronic acid being converted back to the corresponding arene (protodeboronation). How can I prevent this?
A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, and it's a major cause of reduced yields.[10][11] This is particularly problematic with electron-rich or heteroaryl boronic acids.[12]
-
Use Anhydrous Conditions: Excess water can facilitate protodeboronation.[7] While some water is often necessary for the Suzuki reaction, especially when using inorganic bases, using strictly anhydrous solvents and reagents can be beneficial if this side reaction is dominant.
-
Choice of Base: The strength and concentration of the base can influence the rate of protodeboronation. Consider using a weaker base (e.g., K₂CO₃ instead of K₃PO₄) or a fluoride source like KF, which can activate the boronic acid without being overly harsh.[13]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or an MIDA boronate, is a highly effective strategy.[3][10][11] These derivatives are more resistant to premature decomposition and release the boronic acid slowly under the reaction conditions.[10]
Q3: My starting this compound is being consumed, but I'm not getting my desired product. What other side reactions could be occurring?
A3: Besides protodeboronation of your coupling partner, other side reactions can consume your starting material:
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often competitive with the desired cross-coupling, especially if the main reaction is slow.[2][11] Thoroughly degassing the reaction mixture is crucial, as oxygen can promote homocoupling.[2]
-
Hydrodehalogenation: The bromo group on the pyrimidine can be replaced by a hydrogen atom. This can be promoted by certain phosphine ligands and protic solvents.[14] If you observe the formation of 2,6-dimethoxypyrimidine, consider switching to an aprotic solvent and a different ligand.
Optimizing Reaction Conditions: A Deeper Dive
For a challenging substrate like this compound, a standard set of Suzuki conditions may not be sufficient. A systematic optimization of reaction parameters is often necessary.
Catalyst and Ligand Selection
The choice of the palladium catalyst and ligand is arguably the most critical factor for success. For electron-rich aryl bromides, the oxidative addition step is often rate-limiting.[3] Therefore, a catalyst system that can facilitate this step is required.
-
Bulky, Electron-Rich Phosphine Ligands: Standard ligands like triphenylphosphine (PPh₃) may not be effective.[3] Modern biarylphosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos are designed to be both electron-rich and sterically bulky.[15] The electron-rich nature facilitates oxidative addition, while the bulkiness promotes the reductive elimination step to release the product.[2][16]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly effective ligands for challenging Suzuki couplings, offering high stability and activity.
| Catalyst System | Precursor | Ligand | Key Characteristics |
| Traditional | Pd(PPh₃)₄ | PPh₃ | Often insufficient for electron-rich heteroaryl bromides.[3][6] |
| Buchwald Systems | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Highly effective for challenging substrates due to being electron-rich and bulky.[15] |
| Pre-formed Catalysts | XPhos Pd G3/G4 | XPhos | Air- and moisture-stable precatalysts that offer reliable activation.[8] |
| NHC Systems | Pd(PEPPSI)-IPr | IPr | Can offer unique selectivity and high thermal stability.[17] |
Base and Solvent Selection
The base and solvent system plays a crucial role in the transmetalation step and overall reaction kinetics.[7][18]
-
Bases: Potassium phosphate (K₃PO₄) is a strong, effective base for many Suzuki couplings.[1] However, for substrates prone to side reactions, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be better choices.[7][19] The solubility of the base is also important; a finely ground powder or an aqueous solution can improve reaction rates.
-
Solvents: Aprotic solvents are generally preferred.[14] Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the base.[18][20][21] The choice of solvent can also influence reagent solubility and reaction temperature.
Experimental Protocols
Protocol 1: General Screening Protocol for Suzuki Coupling
This protocol provides a robust starting point for optimizing the coupling of this compound.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv), finely ground
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v)
-
Schlenk flask or reaction vial with a septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried Schlenk flask, add this compound, the boronic acid/ester, the base, the palladium precursor, and the ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.[7]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Suzuki-Miyaura Reactions for Substituted Pyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving substituted pyrimidines. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging this powerful C-C bond-forming reaction to synthesize molecules of interest. The pyrimidine core is a privileged scaffold in a vast array of biologically active compounds, and its efficient functionalization is paramount.[1][2][3]
This resource provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the mechanistic nuances specific to pyrimidine substrates.
Frequently Asked Questions (FAQs)
Here we address the most common questions and challenges encountered when performing Suzuki-Miyaura couplings with pyrimidine halides and boronates.
Q1: My Suzuki-Miyaura reaction with a chloropyrimidine is failing or giving very low yield. Where should I start troubleshooting?
A1: A failing reaction with a chloropyrimidine, a notoriously less reactive electrophile than its bromo or iodo counterparts, usually points to one of several critical factors.[4][5] A systematic approach is essential.
-
Catalyst & Ligand System: This is the most critical variable. Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging chloropyrimidines, a more active system is often required.[2] Consider switching to a palladium precatalyst in combination with a bulky, electron-rich dialkylbiaryl phosphine ligand like SPhos, XPhos, or RuPhos.[6][7] These ligands promote the challenging oxidative addition step with aryl chlorides and accelerate reductive elimination.[8]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[9][10] Inadequate degassing of solvents and reagents can lead to catalyst oxidation and the promotion of boronic acid homocoupling.[11][12][13] Ensure you are using a robust inert gas (Argon or Nitrogen) sparging or freeze-pump-thaw technique for your solvents.
-
Base Selection: The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate complex, facilitating transmetalation.[14] The choice of base matters. For pyrimidine couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[8][15] Ensure the base is finely powdered and anhydrous if required by the protocol.
-
Solvent & Temperature: Solvents like 1,4-dioxane or THF, often with a small amount of water, are excellent starting points.[2][16] The water helps solubilize the inorganic base and facilitates the formation of the active boronate species. If the reaction is sluggish, increasing the temperature is a logical step, which is where microwave irradiation can be particularly effective, allowing for rapid heating to temperatures like 100-150 °C.[2][3][17]
Below is a logical workflow for troubleshooting a failed reaction.
Q2: I'm working with a 2-substituted pyrimidine halide/boronic acid and getting poor results. Why is this position so challenging?
A2: This is a classic issue analogous to the "2-pyridyl problem" in cross-coupling chemistry. The nitrogen atom at the 1-position of the pyrimidine ring is in close proximity to the reaction site at C2. This nitrogen can act as a Lewis base and coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle, inactive complexes.[1]
Furthermore, 2-pyrimidinylboronic acid is particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water) to give the unsubstituted pyrimidine, thereby consuming your nucleophile.[1][18][19]
Solutions:
-
Use Specialized Ligands: Highly active, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) are essential. They create a sterically crowded environment around the palladium center that can disfavor the inhibitory N-coordination and accelerate the desired reductive elimination step.[1][8]
-
Use More Stable Boron Reagents: Instead of the free boronic acid, convert it to a more stable derivative like a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or an organotrifluoroborate.[1][19] These reagents are more robust and "slowly release" the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing protodeboronation.[19][20]
Q3: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is a common side reaction that forms a symmetrical biaryl from your nucleophile. The primary culprit is often the presence of oxygen in the reaction mixture.[10][11] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[13]
Prevention Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure your solvents are thoroughly degassed and the reaction vessel is purged with an inert gas before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[12][13]
-
Use a Pd(0) Source Directly: If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. This reduction step can sometimes be inefficient and lead to residual Pd(II), which promotes homocoupling.[11] Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this, although the latter often requires a supporting ligand to be effective.[2]
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help scavenge any Pd(II) species that form, suppressing the homocoupling pathway without interfering with the main catalytic cycle.[13]
Q4: What is protodeboronation and how can I minimize it?
A4: Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[18][19] This is particularly problematic for electron-rich heteroaryl boronic acids and those with adjacent basic nitrogen atoms, like 2-pyrimidinylboronic acid.[1][21] The reaction is often catalyzed by aqueous base or, in some cases, by the palladium catalyst itself.[20][22][23]
Minimization Strategies:
-
Use Stable Boronates: As mentioned in Q2, using MIDA boronates or organotrifluoroborates is a highly effective strategy. These derivatives are more stable to the reaction conditions and release the active boronic acid slowly.[19]
-
Control pH/Base Choice: For many boronic acids, the rate of protodeboronation increases at high pH.[20] Using a weaker base (e.g., K₂CO₃ vs. KOH) or carefully controlling the amount of base can help. However, for 2-pyridyl/pyrimidinyl systems, the mechanism can be more complex, with maximum decomposition sometimes occurring at neutral pH.[18]
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions (e.g., using a base like KF and an anhydrous solvent like THF) can eliminate the primary proton source.[4]
-
Accelerate the Cross-Coupling: The best defense is a good offense. Use a highly active catalyst system (e.g., a Buchwald ligand) that accelerates the desired Suzuki-Miyaura coupling to such an extent that it outcompetes the slower protodeboronation side reaction.[18]
Data & Optimization Guides
The following tables provide starting points for reaction optimization based on systematic screening studies.
Table 1: Screening of Palladium Catalysts & Solvents (Model Reaction: 2,4-dichloropyrimidine (1.0 eq) + Phenylboronic Acid (1.0 eq), K₂CO₃ (3.0 eq), 5 mol% Catalyst, 24h)
| Entry | Catalyst | Solvent | Temperature (°C) | Isolated Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ | 1,4-Dioxane | 100 | 71 | [2] |
| 2 | Pd(PPh₃)₄ | Isopropanol | 80 | 64 | [2] |
| 3 | Pd(PPh₃)₄ | THF | 60 | 38 | [2] |
| 4 | Pd(PPh₃)₄ | DMF | 100 | 31 | [2] |
| 5 | Pd(dppf)Cl₂·CH₂Cl₂ | 1,4-Dioxane | 100 | 70 | [2] |
| 6 | Pd(OAc)₂ / PPh₃ | 1,4-Dioxane | 100 | 45 | [2] |
| 7 | Pd₂(dba)₃ | 1,4-Dioxane | 100 | <5 | [2] |
Insight: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are effective catalysts. Non-polar aprotic solvents like 1,4-dioxane provide the best results for this system. Pd₂(dba)₃ is ineffective without an appropriate phosphine ligand.[2]
Table 2: Influence of Base and Solvent System (General trends compiled from literature for pyrimidine substrates)
| Base | Typical Solvent System | Relative Strength | Key Considerations |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Strong | Often gives higher yields for less reactive chlorides. Good solubility in aqueous mixtures.[8][15] |
| Cs₂CO₃ | Dioxane, THF, DMF | Strong | Highly effective but more expensive. Good for difficult couplings.[3][24] |
| K₂CO₃ | Dioxane/H₂O, EtOH/H₂O | Moderate | Common, cost-effective choice. May require higher temperatures.[2][25] |
| KF | THF, Dioxane (anhydrous) | Mild | Can be used under anhydrous conditions to suppress protodeboronation.[4][14] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of a substituted chloropyrimidine with an arylboronic acid.[2][3][17]
Materials:
-
Halogenated pyrimidine (1.0 equiv, e.g., 0.5 mmol)
-
Aryl or heteroaryl boronic acid (1.0-1.2 equiv, e.g., 0.5-0.6 mmol)
-
Palladium Catalyst: Pd(PPh₃)₄ (0.5-2 mol%, e.g., 0.0025 mmol)
-
Base: K₂CO₃ or K₃PO₄ (3.0 equiv, e.g., 1.5 mmol)
-
Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v, 5 mL total)
-
10 mL microwave reactor vial with a magnetic stir bar
Procedure:
-
To a 10 mL microwave vial, add the halogenated pyrimidine, the boronic acid, the base, and the stir bar.
-
Add the palladium catalyst.
-
Seal the vial with a cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Place the vial into the microwave reactor.
-
Irradiate the mixture with stirring at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-30 minutes).[2][17]
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation and Use of MIDA Boronate for Unstable Pyrimidine Boronic Acids
For pyrimidine boronates susceptible to decomposition, conversion to an N-methyliminodiacetic acid (MIDA) boronate provides a highly stable, crystalline solid that can be easily handled and purified.[19]
Procedure (Esterification):
-
In a vial, suspend the pyrimidine boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in DMSO.
-
Heat the mixture (e.g., 80 °C) until all solids dissolve, then remove from heat.
-
Allow the solution to cool to room temperature, then add an anti-solvent like diethyl ether to precipitate the MIDA boronate.
-
Isolate the solid by vacuum filtration, wash with the anti-solvent, and dry under vacuum.
The resulting MIDA boronate can be used in place of the boronic acid in the Suzuki protocol, typically using aqueous base conditions which will slowly hydrolyze the ester in situ to release the active boronic acid.
Mechanistic Insights
A deep understanding of the catalytic cycle is key to rational optimization. The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three key steps.[26][27][28]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine halide (Ar¹-X) to form a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[8][27] Bulky, electron-donating ligands accelerate this step.[8]
-
Transmetalation: The organic group (Ar²) is transferred from the boron atom to the palladium center. This requires prior activation of the boronic acid by a base to form a more nucleophilic boronate species ([Ar²-B(OH)₃]⁻).[14][27]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the cycle.[27][28]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Protodeboronation - Wikipedia [en.wikipedia.org]
- 20. research.ed.ac.uk [research.ed.ac.uk]
- 21. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chemrxiv.org [chemrxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. youtube.com [youtube.com]
Identifying side reactions in the synthesis of 4-Bromo-2,6-dimethoxypyrimidine
Technical Support Center: Synthesis of 4-Bromo-2,6-dimethoxypyrimidine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side reactions. Our goal is to equip you with the knowledge to optimize your synthetic route, improve yield and purity, and confidently address challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route to this compound and what are the primary reagents?
The most prevalent and direct method for synthesizing this compound is through the electrophilic bromination of 2,6-dimethoxypyrimidine. This reaction typically employs a brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine (Br₂), in a suitable solvent.
The core reaction is an electrophilic aromatic substitution, where the bromine atom substitutes a hydrogen atom on the pyrimidine ring.[1] The methoxy groups (-OCH₃) at positions 2 and 6 are strong activating groups, making the pyrimidine ring highly susceptible to electrophilic attack.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The presence of multiple spots on your TLC plate suggests the formation of one or more side products. In the bromination of 2,6-dimethoxypyrimidine, the most common impurities arise from over-bromination and hydrolysis of the methoxy groups.
-
Dibrominated Product (4,5-Dibromo-2,6-dimethoxypyrimidine): The strong activating nature of the two methoxy groups can lead to the addition of a second bromine atom to the ring, typically at the 5-position.[2]
-
Hydrolysis Products (e.g., 4-Bromo-6-hydroxy-2-methoxypyrimidine): If there is any moisture present in the reaction, or if acidic conditions are generated, one or both of the methoxy groups can be hydrolyzed to hydroxyl groups.[3]
A less common, but possible, side reaction is the demethylation of the methoxy groups, which can be promoted by certain Lewis acids or high temperatures.
Troubleshooting Guide: Identifying and Mitigating Side Reactions
This section provides a structured approach to troubleshooting the common side reactions encountered during the synthesis of this compound.
Issue 1: Formation of Dibrominated Byproduct
Symptoms:
-
A second product spot on the TLC, typically less polar than the desired product.
-
Mass spectrometry data showing a peak corresponding to the molecular weight of the dibrominated compound.
-
¹H NMR showing the absence of the proton signal at the 5-position.
Root Causes & Mitigation Strategies:
| Root Cause | Explanation | Mitigation Strategy |
| Excess Brominating Agent | Using a stoichiometric excess of the brominating agent (e.g., NBS or Br₂) significantly increases the probability of a second bromination event occurring on the highly activated pyrimidine ring. | Carefully control the stoichiometry. Use no more than 1.0 to 1.05 equivalents of the brominating agent. It is often beneficial to add the brominating agent portion-wise to maintain a low concentration throughout the reaction. |
| Prolonged Reaction Time | Even with correct stoichiometry, allowing the reaction to proceed for an extended period after the starting material is consumed can provide an opportunity for the desired monobrominated product to undergo a second bromination. | Monitor the reaction closely using TLC. Once the starting material (2,6-dimethoxypyrimidine) is no longer visible, quench the reaction promptly. |
| Elevated Reaction Temperature | Higher temperatures increase the reaction rate of both the desired and undesired bromination reactions. The activation energy for the second bromination may be overcome at elevated temperatures. | Maintain a low reaction temperature. Performing the reaction at 0°C or even lower can significantly improve the selectivity for the mono-brominated product. |
Corrective Action (Purification): If a significant amount of the dibrominated byproduct is formed, it can typically be separated from the desired product by column chromatography on silica gel. The dibrominated compound is less polar and will elute first.
Issue 2: Hydrolysis of Methoxy Groups
Symptoms:
-
One or more new, more polar spots on the TLC plate.
-
Broad peaks in the ¹H NMR spectrum, indicative of hydroxyl protons.
-
Mass spectrometry data showing peaks corresponding to the loss of one or two methyl groups and the addition of hydrogen(s).
Root Causes & Mitigation Strategies:
| Root Cause | Explanation | Mitigation Strategy |
| Presence of Water | Water can act as a nucleophile, attacking the carbon of the methoxy group, especially under acidic conditions that may be generated during the reaction (e.g., formation of HBr). | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Acidic Byproducts | The reaction can generate acidic byproducts, such as hydrobromic acid (HBr), which can catalyze the hydrolysis of the methoxy groups.[3][4] | Add a non-nucleophilic base, such as sodium bicarbonate or pyridine, to the reaction mixture to neutralize any acid that is formed. |
Corrective Action (Purification): The hydrolyzed byproducts are significantly more polar than the desired product. They can often be removed by an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) or by column chromatography.
Visualizing Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the main reaction and potential side reactions.
Caption: Main reaction and potential side reactions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
Materials:
-
2,6-Dimethoxypyrimidine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,6-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting material), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: Workflow for Troubleshooting and Impurity Identification
Caption: A logical workflow for troubleshooting.
References
Technical Support Center: Purification of 4-Bromo-2,6-dimethoxypyrimidine Derivatives
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-bromo-2,6-dimethoxypyrimidine and its derivatives. The unique electronic properties of the pyrimidine ring, combined with the presence of methoxy and bromo substituents, can present specific purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to streamline your workflow and enhance product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound derivatives?
A: The two most effective and widely used methods are flash column chromatography and recrystallization.[1] The choice between them depends on the physical state of your crude product (solid vs. oil), the nature of the impurities, and the scale of your reaction. Column chromatography is versatile for both solids and oils and excels at separating compounds with different polarities.[2] Recrystallization is ideal for crystalline solids and can be highly effective for removing small amounts of impurities, often yielding material of very high purity.[1][3]
Q2: How do I decide whether to use column chromatography or recrystallization?
A: Your decision should be guided by a preliminary Thin Layer Chromatography (TLC) analysis of your crude material.
-
Choose Column Chromatography if:
-
Choose Recrystallization if:
-
Your product is a solid.
-
TLC shows one major product spot with minor impurities.
-
You can find a suitable solvent system where the product's solubility is high in the hot solvent and low in the cold solvent, while impurities remain soluble at low temperatures.[4]
-
Q3: My this compound derivative seems to be degrading on the silica gel column. What are the likely causes and solutions?
A: Pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition.[2][5] If you observe streaking on the TLC plate or new, lower-Rf spots appearing after letting the spotted TLC plate sit for a while before developing, your compound is likely unstable on silica.
-
Solutions:
-
Deactivate the Silica: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine (or another suitable base like pyridine) to neutralize the acidic sites.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[2]
-
Minimize Contact Time: Use flash column chromatography with positive pressure to push the solvent through faster, reducing the time your compound spends on the column.
-
Troubleshooting Guide: A Problem-and-Solution Approach
Section 1: Flash Column Chromatography
Q: My compound is not eluting from the silica gel column, even with a highly polar solvent system.
-
Potential Cause 1: Irreversible Adsorption/Decomposition. The compound may be strongly binding to the acidic sites on the silica gel or decomposing entirely.[2]
-
Solution: As mentioned in FAQ #3, try neutralizing the silica with triethylamine or switch to a neutral stationary phase like alumina.[2] Before running another column, test the compound's stability by spotting it on a TLC plate, waiting 15-20 minutes, and then running it to see if the spot remains intact.[2]
-
-
Potential Cause 2: Inappropriate Solvent System. While you may be using a polar solvent, it might not be the right polar solvent.
-
Solution: Re-evaluate your TLC analysis. A common and effective solvent system for pyrimidine derivatives is a gradient of hexane and ethyl acetate.[1][2] If that fails, try incorporating a small amount of a more polar solvent like methanol or a different solvent class, such as dichloromethane, to alter the selectivity of the separation.
-
Q: I'm observing poor separation between my product and a key impurity.
-
Potential Cause 1: Suboptimal Solvent System. The chosen eluent is not providing adequate resolution between the spots on TLC. The ideal Rf value for a target compound to achieve good separation is around 0.25-0.35.[2][6]
-
Solution: Systematically screen different solvent systems using TLC. Test various ratios of hexane/ethyl acetate. If separation is still poor, try a different solvent combination, such as dichloromethane/methanol or toluene/acetone. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity.
-
-
Potential Cause 2: Column Overloading. Too much crude material was loaded onto the column relative to the amount of silica gel.
-
Solution: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1 for difficult separations. For very close spots, this ratio may need to be increased to 100:1 or more.
-
-
Potential Cause 3: Improper Column Packing or Sample Loading. The presence of air bubbles, cracks in the silica bed, or using too much solvent to dissolve the sample can lead to band broadening and poor separation.[2]
-
Solution: Ensure the column is packed uniformly. For compounds with poor solubility in the eluent, use a "dry loading" technique: dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully load this powder onto the top of the column bed.[2]
-
Data Presentation: TLC Solvent System Optimization
| Solvent System (v/v) | Typical Application | Key Insight |
| Hexane / Ethyl Acetate | Standard choice for compounds of moderate polarity. | Excellent starting point. A gradient from 5% to 50% EtOAc is often effective for pyrimidine derivatives.[1][2] |
| Dichloromethane / Methanol | For more polar compounds that have low Rf in Hex/EtOAc. | Methanol significantly increases polarity. Use sparingly (0.5-5%) as it can cause band broadening. |
| Toluene / Ethyl Acetate | Offers different selectivity compared to aliphatic solvents. | Can sometimes resolve impurities that co-elute in hexane-based systems due to π-π interactions. |
Section 2: Recrystallization
Q: My compound "oils out" of the solution instead of forming crystals.
-
Potential Cause 1: Solution is Too Supersaturated or Cooled Too Quickly. If the concentration of the solute is too high or the temperature drops too rapidly, the compound may precipitate as a liquid phase (an oil) because it doesn't have time to form an ordered crystal lattice.[3]
-
Solution: Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.[3]
-
-
Potential Cause 2: Presence of Impurities. Impurities can disrupt the crystallization process and lower the melting point of the mixture, leading to oiling out.
-
Solution: Try adding a very small "seed" crystal of the pure product to the slightly cooled solution to initiate crystallization.[3] If this fails, the material may need a preliminary purification by column chromatography to remove the problematic impurities.
-
Q: I have very low recovery of my product after recrystallization.
-
Potential Cause 1: The Compound is Too Soluble in the Cold Solvent. The ideal recrystallization solvent allows for high solubility at high temperatures but very low solubility at low temperatures.[7]
-
Solution: Ensure you are cooling the solution sufficiently, first to room temperature and then in an ice-water bath, to maximize precipitation.[7] If recovery is still low, the chosen solvent is likely suboptimal.
-
-
Potential Cause 2: Too Much Solvent Was Used. Using an excessive amount of solvent to dissolve the crude product will keep a significant portion of your compound in solution even after cooling.
-
Solution: After cooling and filtering, try evaporating a portion of the mother liquor and cooling it again to obtain a second crop of crystals. For future attempts, use only the minimum amount of hot solvent required to fully dissolve the solid.
-
Q: My crystals are still colored even after recrystallization.
-
Potential Cause: Presence of Highly Colored Impurities. These impurities may be co-crystallizing with your product.
-
Solution: Before the hot filtration step, add a small amount (1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes.[7] The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal before allowing the solution to cool.
-
Visualizations & Workflows
General Purification Workflow
A logical workflow is critical for efficiently isolating your target compound.
Caption: General workflow for purifying pyrimidine derivatives.
Troubleshooting Poor Column Chromatography Separation
This decision tree helps diagnose and solve common separation issues.
Caption: Decision tree for troubleshooting poor column separation.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify an eluent system that provides a product Rf of 0.25-0.35 and good separation from impurities.[6] A hexane/ethyl acetate mixture is a common starting point.[1][2]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly, ensuring no air bubbles are trapped.[1]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the column eluent (or a slightly stronger solvent like dichloromethane) and carefully apply it to the top of the silica bed.[1]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel (approx. 10-20 times the sample mass), and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[2] This method is preferred for samples that are not very soluble in the eluent.
-
-
Elution: Begin eluting with the determined solvent system. If necessary, gradually increase the polarity of the eluent (e.g., moving from 10% to 20% ethyl acetate in hexane) to elute the compounds.[1]
-
Fraction Collection & Analysis: Collect fractions and monitor their composition by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[2]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of your crude solid in several test tubes. Add a few drops of different solvents to each. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[4] Common solvents to screen include isopropanol, ethanol, ethyl acetate, hexane, toluene, and water, or mixtures thereof (e.g., isopropanol/water).[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil (using a steam bath or hot plate). Continue adding the minimum amount of hot solvent until the solid is just dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities (or if you added charcoal to decolorize), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[7]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.[1] Assess purity via melting point analysis and NMR spectroscopy.
References
How to improve the reactivity of electron-rich aryl bromides in cross-coupling
Topic: Enhancing the Reactivity of Electron-Rich Aryl Bromides in Cross-Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with palladium-catalyzed cross-coupling reactions involving electron-rich aryl bromides. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the mechanistic principles behind them.
Introduction: The Challenge of Electron-Rich Aryl Bromides
Electron-rich aryl bromides (e.g., those bearing methoxy, alkyl, or amino substituents) are notoriously difficult substrates in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Their poor reactivity stems from the electronic properties of the C(sp²)–Br bond. The electron-donating groups on the aromatic ring increase the electron density at the carbon center, making it less electrophilic. This disfavors the crucial, and often rate-determining, oxidative addition step where the Pd(0) catalyst inserts into the C–Br bond.[1][2][3] This initial hurdle can lead to low yields, slow reactions, or complete reaction failure.
This guide provides a series of troubleshooting steps and advanced solutions in a practical question-and-answer format to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with 4-bromoanisole is failing using Pd(PPh₃)₄. What is the fundamental problem?
A1: The primary issue is the slow rate of oxidative addition, which is the first and often rate-limiting step in the catalytic cycle.[1] Electron-donating groups on the aryl halide increase the electron density of the carbon-halogen bond, making it less susceptible to cleavage by the nucleophilic Pd(0) catalyst.[1][2] Standard, less electron-rich ligands like triphenylphosphine (PPh₃) do not sufficiently activate the palladium catalyst to overcome this high activation barrier. Consequently, catalysts like Pd(PPh₃)₄ are often ineffective for these challenging substrates.[1]
Q2: How does ligand selection directly address the problem of slow oxidative addition?
A2: The ligand is the single most critical factor for activating electron-rich aryl bromides. Modern catalyst systems utilize bulky and electron-rich ligands, such as trialkylphosphines, N-heterocyclic carbenes (NHCs), or biaryl monophosphines (Buchwald ligands), which fundamentally alter the properties of the palladium center.[1][4][5]
-
Electronic Effects: Electron-rich ligands donate electron density to the palladium atom. This makes the metal center more nucleophilic and accelerates its insertion into the C–Br bond.[5]
-
Steric Effects: The steric bulk of these ligands promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is often the active catalyst for oxidative addition.[6] Furthermore, this bulk facilitates the final, product-releasing reductive elimination step.[7]
Below is a diagram illustrating how electron-donating groups (EDGs) inhibit the critical oxidative addition step and how an appropriate ligand can overcome this barrier.
Caption: Overcoming the activation barrier for electron-rich aryl bromides.
Troubleshooting Guide: Common Issues & Solutions
Q3: I've switched to a modern ligand (like SPhos) for my Suzuki coupling, but the reaction is still sluggish or incomplete. What are my next steps?
A3: If an advanced ligand system isn't sufficient, the next variables to optimize are the base and reaction conditions. This follows a logical progression from the most impactful to secondary factors.
Caption: Troubleshooting decision tree for challenging cross-coupling reactions.
-
Increase Temperature: Electron-rich aryl bromides often require higher temperatures (e.g., 80-110 °C) to overcome the kinetic barrier to oxidative addition.[8] Many modern catalyst systems are robust and can tolerate these conditions.
-
Evaluate the Base: For difficult couplings, stronger bases are often necessary.[1] While weaker bases like K₂CO₃ may suffice for activated substrates, a switch to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a standard and highly effective strategy.
-
Ensure Rigorous Inert Atmosphere: Oxygen can oxidatively degrade both the Pd(0) active catalyst and electron-rich phosphine ligands.[9] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) for the entire duration.
Q4: My Buchwald-Hartwig amination of 2-bromo-N,N-dimethylaniline is giving significant amounts of hydrodehalogenation (arene) byproduct. How can I favor the desired C-N coupling?
A4: The formation of a reduced arene byproduct points towards a competing β-hydride elimination pathway from the palladium-amido intermediate, or reductive dehalogenation of the starting material.[4][7] The choice of ligand is critical to suppress this side reaction.
-
Use Bulkier Ligands: Very bulky ligands, such as the Buchwald biaryl phosphines, create a sterically congested environment around the palladium center. This conformationally favors reductive elimination (the C-N bond-forming step) over β-hydride elimination.[7]
-
Chelating Bisphosphine Ligands: In some cases, chelating bisphosphine ligands with small bite angles have been shown to diminish the formation of reduced arene byproducts.[7]
-
Base Selection: The choice of base can also be crucial. While strong bases like NaOt-Bu are common, they can sometimes promote side reactions. Screening other bases like LHMDS or K₃PO₄ may be beneficial.
Q5: I am attempting a Sonogashira coupling with an electron-rich aryl bromide and getting no product at room temperature. What is the most common fix?
A5: The most straightforward and effective solution for sluggish Sonogashira couplings of aryl bromides is to increase the reaction temperature. The oxidative addition is frequently the rate-limiting step, and unlike with highly reactive aryl iodides, thermal energy is often required.[8][10]
-
Typical Temperature Range: A starting point of 60-80 °C is reasonable, with some challenging substrates requiring temperatures up to 100 °C in a sealed vessel.[8]
-
Ligand Choice: If heating alone is insufficient, consider your ligand. While PdCl₂(PPh₃)₂ is a classic catalyst, systems employing more electron-rich and bulky phosphines, such as P(t-Bu)₃ or cataCXium® A, can significantly accelerate the reaction.[11][12]
-
Copper-Free Conditions: If you observe significant alkyne homocoupling (Glaser-Hay reaction), performing the reaction under copper-free conditions can eliminate this major side pathway.[10] This often requires a higher catalyst loading or a more active ligand system.
Data & Protocols
Table 1: Recommended Ligand Systems for Electron-Rich Aryl Bromides
| Ligand Type | Example Ligands | Key Advantages | Applicable Reactions |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos | Highly active, thermally stable, promote fast oxidative addition and reductive elimination.[1] | Suzuki, Buchwald-Hartwig, Heck, Sonogashira |
| Dialkylbiaryl Phosphines | t-BuXPhos, t-BuBrettPhos | Extremely active for highly unreactive substrates, including some aryl chlorides. | Suzuki, Buchwald-Hartwig |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form very stable Pd complexes, excellent for sterically hindered substrates.[1][13] | Suzuki, Heck |
| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-rich, effective for promoting oxidative addition.[11][14] | Heck, Sonogashira, Suzuki |
Experimental Protocol: General Procedure for a Challenging Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of an electron-rich aryl bromide (e.g., 4-bromoanisole) with an arylboronic acid.
Materials:
-
Electron-Rich Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.044 mmol, 4.4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos ligand.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking a small aliquot (under inert atmosphere if the reaction is ongoing).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the aqueous layer with ethyl acetate (2x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. research.rug.nl [research.rug.nl]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Palladium Catalyst Decomposition in Suzuki Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into identifying, preventing, and troubleshooting the decomposition of palladium catalysts in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to optimize your reactions for robustness and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding catalyst stability.
Q1: My Suzuki reaction is sluggish or has a low yield. How do I know if catalyst decomposition is the problem?
A: Low yields can stem from several issues, but catalyst decomposition is a primary suspect.[1] The most telling visual cue is the formation of a black precipitate, known as "palladium black."[2] This indicates that the soluble, active Pd(0) species has aggregated into an inactive, elemental form.[3] Other signs include a reaction that starts but then stalls (fails to proceed to completion) or inconsistent results between batches. To diagnose this, first rule out other common problems like impure reagents, insufficient degassing, or an inappropriate choice of base or solvent.[4]
Q2: What is "palladium black," and why does it form?
A: Palladium black is a finely divided, high-surface-area form of elemental palladium that is catalytically inactive in the Suzuki coupling's homogeneous cycle. Its formation signifies the failure of the supporting ligand to stabilize the Pd(0) intermediate. This typically happens when the concentration of the active, monoligated Pd(0) species is too high, or when the ligand itself degrades or dissociates, leaving the palladium atoms vulnerable to aggregation.[3][5]
Q3: Can I prevent palladium black formation just by using more ligand?
A: While tempting, simply adding a large excess of ligand is often not the optimal solution. While it can help prevent aggregation, an excess of ligand can also inhibit the reaction by stabilizing unreactive palladium complexes or hindering steps in the catalytic cycle that require ligand dissociation.[5] The key is to maintain a delicate balance between the palladium precursor and the ligand to ensure the formation of the targeted, active Pd(0) catalyst.[5]
Q4: My phosphine ligand is expensive. How critical is it to handle it under an inert atmosphere?
A: It is absolutely critical. Many phosphine ligands, especially the electron-rich, bulky ones essential for modern Suzuki couplings, are highly susceptible to oxidation by atmospheric oxygen.[1] The resulting phosphine oxide does not effectively stabilize the palladium center, leading directly to catalyst deactivation and palladium black formation.[4] Always handle phosphine ligands and prepare your reaction mixture under a rigorously maintained inert atmosphere (e.g., argon or nitrogen).[1][6]
Q5: Are some palladium precursors more stable than others?
A: Yes. While common sources like Pd(OAc)₂ are effective, they require in situ reduction to the active Pd(0) state, a step that can be inefficient and lead to side reactions.[7] Modern, well-defined "precatalysts" are often more reliable. These are stable Pd(II) complexes that are designed to efficiently generate the active monoligated Pd(0) species under mild reaction conditions, often without the need for external reducing agents.[7][8] These precatalysts can lead to more reproducible results and can be less sensitive to minor variations in reaction setup.[9]
Part 2: In-Depth Troubleshooting Guides
This section provides structured, cause-and-effect workflows for tackling specific experimental failures.
Guide 1: Issue - Reaction Stalls or Fails to Reach Completion
Symptom: TLC or LC-MS analysis shows the reaction starting but plateauing with significant starting material remaining, often accompanied by the slow formation of a dark precipitate.
Primary Suspect: Gradual catalyst deactivation during the reaction.
Diagnostic Workflow:
-
Visual Inspection: Carefully observe the reaction mixture. Is there a fine black or dark brown solid precipitating over time? This is a strong indicator of Pd(0) aggregation.[10]
-
Reagent Purity Check: Impurities can act as catalyst poisons.[10] Consider running a control reaction with fresh, high-purity reagents, including a newly opened bottle of base and freshly distilled, anhydrous, and rigorously degassed solvent.[1][11]
-
Atmosphere Integrity: Ensure your inert atmosphere is truly inert. Even small, continuous leaks of oxygen can be detrimental, causing slow oxidation of the catalyst or ligands.[1][6]
Corrective Actions & Scientific Rationale:
-
Action 1: Enhance Ligand Protection. Switch to a more sterically demanding and electron-rich phosphine ligand (e.g., a Buchwald-type biarylphosphine like SPhos or XPhos).
-
Rationale: The steric bulk of these ligands creates a protective "pocket" around the palladium atom, physically hindering aggregation.[6][12] Their strong σ-donating character increases the electron density on the palladium, which stabilizes the Pd(0) state and can accelerate the rate-determining oxidative addition step.[6][12]
-
-
Action 2: Optimize the Base. The choice of base is critical and non-intuitive. If using a strong base like NaOH or KOtBu, consider switching to a weaker, bulkier base like K₃PO₄ or Cs₂CO₃.[13][14]
-
Rationale: The base's role is multifaceted. While it's needed to activate the boronic acid for transmetalation, highly concentrated or aggressive bases can also promote side reactions or ligand degradation.[15][16] Carbonates and phosphates are often a good compromise, providing sufficient basicity while minimizing catalyst decomposition pathways.[17]
-
-
Action 3: Re-evaluate the Solvent. Solvents can stabilize catalytic intermediates and influence reaction rates.[11] Aprotic polar solvents like DMF or dioxane are common, but sometimes a switch to a nonpolar solvent like toluene can alter the catalyst's stability profile for the better.[13][18]
-
Rationale: The solvent influences the solubility and reactivity of all components. In some systems, polar solvents might stabilize off-cycle or inactive catalyst states, while a nonpolar solvent could favor the desired catalytic pathway.[18]
-
Guide 2: Issue - Inconsistent Yields and Formation of Side Products
Symptom: Reaction yield varies significantly between runs, even with seemingly identical conditions. You observe significant homocoupling of the boronic acid or protodeboronation (replacement of the boronic acid group with hydrogen).[1]
Primary Suspect: Competing side reactions are out-pacing the desired cross-coupling, often due to a sub-optimal catalyst or reaction conditions.
Troubleshooting Decision Tree:
Caption: Troubleshooting side reactions in Suzuki coupling.
Part 3: Data-Driven Optimization
Systematic optimization requires understanding how each component affects catalyst stability. The following tables summarize key relationships.
Table 1: Ligand Selection Guide for Catalyst Stability
| Ligand Class | Key Characteristics | Strengths in Stability | Common Weaknesses | Example |
| Triarylphosphines | Basic, moderately bulky | Inexpensive, good for simple substrates | Prone to oxidation; can be thermally unstable | PPh₃ |
| Bulky Alkylphosphines | Very electron-rich, large cone angle | Promote fast oxidative addition, stabilize monoligated species | Highly air-sensitive, can be expensive | P(t-Bu)₃ |
| Biarylphosphines (Buchwald) | Sterically demanding, electronically tunable | Excellent thermal stability, suppress catalyst aggregation, broad scope | Higher cost, can require specific precatalysts | SPhos, XPhos[17] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically bulky | Very stable, resistant to oxidation, good for challenging substrates | Can be more difficult to handle, may require specific activation | IPr, SIMes[13] |
Table 2: Impact of Common Bases on Catalyst Longevity
| Base Type | Common Examples | Impact on Catalyst Stability | Rationale |
| Hydroxides | NaOH, KOH | Can be detrimental | Highly nucleophilic; can attack ligands or palladium center, promoting decomposition.[15] |
| Alkoxides | NaOt-Bu, KOt-Bu | Moderate to High Risk | Strong bases that can also be aggressive towards sensitive functional groups and ligands. |
| Carbonates | K₂CO₃, Cs₂CO₃ | Generally Good | Offer a good balance of basicity for boronic acid activation without being overly aggressive. Often used in biphasic systems.[13][17] |
| Phosphates | K₃PO₄ | Excellent | A mild, non-nucleophilic base that is highly effective and generally very compatible with sensitive catalysts.[17] |
Part 4: Key Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)
This is the gold standard for removing dissolved oxygen, a primary catalyst poison.[1]
-
Setup: Place your solvent in a robust Schlenk flask with a stir bar. The flask should be no more than half full.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles evolve as dissolved gas is released.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.
-
Storage: After the final cycle, backfill the flask with an inert gas (argon or nitrogen) before use.
Protocol 2: Monitoring Catalyst Health via Analytical Techniques
For high-stakes reactions, monitoring the catalyst state can be invaluable.
-
³¹P NMR Spectroscopy: For reactions using phosphine ligands, taking a small, quenched aliquot from the reaction mixture can reveal the health of the ligand. The appearance of a new peak corresponding to the phosphine oxide indicates oxygen contamination and likely catalyst deactivation.
-
ICP-MS/AAS: If you suspect palladium is precipitating, you can analyze the soluble portion of your reaction mixture. A significant decrease in soluble palladium concentration over time confirms aggregation.[19][20] These are highly sensitive techniques for determining the total palladium content.[19]
-
UV-Vis Spectroscopy: In some cases, the formation of specific palladium complexes or nanoparticles can be monitored by changes in the UV-Vis spectrum.[21]
The Catalytic Cycle and Points of Failure
Understanding the catalytic cycle is key to diagnosing problems. Decomposition often occurs during transitions between oxidation states or when coordinatively unsaturated species are present.
Caption: Suzuki catalytic cycle and key decomposition points.[9][22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. m.youtube.com [m.youtube.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nobelprize.org [nobelprize.org]
- 23. mt.com [mt.com]
Technical Support Center: Troubleshooting Common Issues in Reactions Involving 4-Bromo-2,6-dimethoxypyrimidine
Welcome to the dedicated technical support center for researchers, scientists, and professionals in drug development working with 4-Bromo-2,6-dimethoxypyrimidine. This guide is structured to provide in-depth, field-proven insights into the common challenges encountered during the chemical modification of this versatile building block. Our aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to the Reactivity of this compound
This compound is a valuable reagent in medicinal chemistry and materials science due to the presence of a reactive bromine atom, which allows for the introduction of various substituents through cross-coupling reactions. The pyrimidine core is a prevalent motif in a wide range of biologically active molecules.[1] The two electron-donating methoxy groups at the 2- and 6-positions significantly influence the electronic properties of the pyrimidine ring, making it electron-rich. This electronic nature can affect the reactivity of the C-Br bond and the overall stability of the molecule under different reaction conditions.
This guide will focus on the most common palladium-catalyzed cross-coupling reactions employed with this substrate: Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination. For each, we will address frequently encountered issues and provide robust troubleshooting strategies.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or complete failure. What are the primary factors I should investigate?
Answer: A low yield in the Suzuki-Miyaura coupling of this compound can stem from several factors, often related to the electron-rich nature of the pyrimidine ring and the specific reaction conditions. A systematic evaluation of the catalyst system, base, and solvent is crucial.
Causality and Troubleshooting Steps:
-
Catalyst and Ligand Selection: The oxidative addition of the palladium(0) catalyst to the C-Br bond is a critical step in the catalytic cycle.[2] For electron-rich aryl bromides like this compound, this step can be sluggish. The use of bulky, electron-rich phosphine ligands is often necessary to promote this step and stabilize the palladium catalyst.[3]
-
Recommendation: Switch to a more active catalyst system. While traditional catalysts like Pd(PPh₃)₄ can be effective, consider using pre-catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich ligands like SPhos, XPhos, or RuPhos.[4] For challenging couplings, N-heterocyclic carbene (NHC) ligands can also be highly effective.[5]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6] The choice of base can significantly impact the reaction outcome.
-
Solvent System: The solvent must be capable of dissolving all reaction components and should be anhydrous and thoroughly degassed to prevent catalyst deactivation.
-
Reaction Temperature: Insufficient temperature can lead to a slow reaction rate, while excessively high temperatures can cause catalyst decomposition and side reactions.
-
Recommendation: The optimal temperature should be determined empirically, typically in the range of 80-110 °C.
-
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: Decision tree for troubleshooting low-yield Suzuki coupling.
Issue 2: Significant Formation of Debrominated Byproduct (Hydrodehalogenation)
Question: I am observing a significant amount of 2,6-dimethoxypyrimidine in my reaction mixture. What is causing this hydrodehalogenation, and how can I minimize it?
Answer: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings.[9] It is often mediated by the formation of a palladium-hydride (Pd-H) species.[9]
Causality and Troubleshooting Steps:
-
Source of Hydride: The Pd-H species can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), water, the base, or even the phosphine ligand.[3]
-
Recommendation:
-
Solvent Choice: Avoid protic solvents like alcohols if hydrodehalogenation is a significant issue. Aprotic solvents such as toluene or 1,4-dioxane are preferable.[1]
-
Base Selection: The choice of base can influence the extent of this side reaction. Weaker bases may be less prone to generating hydride species.
-
Water Content: While some water is often necessary for the Suzuki coupling, excessive amounts can promote hydrodehalogenation. Use a controlled amount of degassed water. Minimizing water content can be key to reducing this side reaction.[10]
-
-
-
Ligand Effects: The electronic properties of the phosphine ligand can influence the rate of hydrodehalogenation relative to the desired cross-coupling.
-
Recommendation: Experiment with different ligands. While electron-rich ligands are good for oxidative addition, a balance must be struck to avoid promoting the undesired reductive elimination of Ar-H.
-
Table 1: General Guide to Minimizing Hydrodehalogenation
| Parameter | Recommendation to Reduce Hydrodehalogenation | Rationale |
| Solvent | Use aprotic solvents (e.g., toluene, 1,4-dioxane) | Minimizes a potential source of hydride species. |
| Base | Screen different bases; sometimes weaker bases can help. | The base can be a source of hydride or promote its formation. |
| Water | Use minimal, controlled amounts of degassed water. | Excess water can be a source of protons for hydrodehalogenation. |
| Temperature | Lower the reaction temperature. | Can decrease the rate of the side reaction relative to the main reaction. |
| Ligand | Experiment with different phosphine ligands. | The ligand influences the stability and reactivity of the Pd-H species. |
Issue 3: Catalyst Deactivation and Formation of Palladium Black
Question: My reaction starts but then stalls, and I observe the formation of a black precipitate (palladium black). What is happening, and how can I prevent it?
Answer: The formation of palladium black is a visual indicator of catalyst deactivation, where the active palladium(0) species agglomerate into inactive clusters.[4] This can be caused by several factors, including high temperatures, insufficient ligand, or the presence of oxygen.
Causality and Troubleshooting Steps:
-
Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.
-
Recommendation: Increase the ligand-to-palladium ratio. A ratio of 2:1 or even 4:1 (ligand:Pd) is often beneficial, especially with monodentate ligands.
-
-
Reaction Temperature: High temperatures can accelerate the decomposition of the catalyst.
-
Recommendation: Run the reaction at the lowest effective temperature. It is better to have a slightly longer reaction time at a lower temperature than a fast reaction that dies due to catalyst decomposition.
-
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then lead to the formation of palladium black.
-
Recommendation: Ensure that all solvents are thoroughly degassed and that the reaction is maintained under a strictly inert atmosphere (argon or nitrogen) throughout.
-
Experimental Protocols
The following are generalized starting protocols for common cross-coupling reactions with this compound. Optimization of these conditions for specific coupling partners is highly recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[7]
Protocol 2: General Procedure for Stille Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the organostannane reagent (1.1 equiv.), and a copper(I) co-catalyst (e.g., CuI, 10 mol%) if required.
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction. Dilute with an organic solvent and wash with an aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides. Filter through celite and separate the organic layer. Wash with water and brine, dry, and concentrate.
-
Purification: Purify by flash column chromatography.[11]
Catalytic Cycle for Stille Coupling
Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add to a Schlenk tube the palladium pre-catalyst (e.g., a G3-precatalyst, 1-2 mol%), the ligand (e.g., XPhos, 1.1-2.2 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the tube and heat to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purification: Purify by flash column chromatography.[12]
Potential Side Reactions and Considerations
-
Hydrolysis of Methoxy Groups: Under strongly acidic or basic conditions, particularly at elevated temperatures, the methoxy groups on the pyrimidine ring can be susceptible to hydrolysis, leading to the formation of hydroxypyrimidine byproducts. It is advisable to use the mildest possible conditions and to carefully control the reaction pH during work-up.
-
Nucleophilic Aromatic Substitution (SNAr): While the primary reactivity of the C-Br bond is in palladium-catalyzed reactions, under certain conditions with strong nucleophiles and high temperatures, direct SNAr at the 4-position can occur. This is generally less of a concern under typical cross-coupling conditions but should be considered if unexpected byproducts are observed.
Concluding Remarks
The successful functionalization of this compound relies on a nuanced understanding of its electronic properties and the interplay of the various components in a catalytic system. The troubleshooting guides and protocols provided herein are intended to serve as a robust starting point for your synthetic endeavors. A systematic and logical approach to optimization, grounded in the mechanistic principles of these powerful cross-coupling reactions, will ultimately lead to the highest probability of success.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bu.edu.eg [bu.edu.eg]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Suzuki Coupling of Di-substituted Pyrimidines Through Solvent Selection
An authoritative guide for researchers, scientists, and drug development professionals.
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous blockbuster drugs. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds vital for diversifying such scaffolds.[1] However, the successful coupling of di-substituted pyrimidines, particularly dihalopyrimidines, is highly sensitive to reaction conditions, with the choice of solvent playing a pivotal, yet often underestimated, role.[2][3]
This technical support center provides field-proven insights and troubleshooting guidance, structured in a direct question-and-answer format, to help you navigate the complexities of solvent effects in these critical reactions.
Troubleshooting Guide
This section addresses the most common issues encountered during the Suzuki coupling of di-substituted pyrimidines, with a focus on solvent-based solutions.
Q1: My reaction shows low to no conversion of the starting dihalopyrimidine. What's the likely cause and how can I fix it?
A1: Low or no conversion is a frequent issue, often pointing to problems with catalyst activity or reagent solubility. The solvent system is a primary factor in both.
-
Potential Cause 1: Catalyst Inhibition. The nitrogen atoms in the pyrimidine ring are basic and can coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[4] This is particularly problematic in polar, coordinating solvents.
-
Potential Cause 2: Poor Solubility. The reaction is heterogeneous, involving an organic-soluble halide, a partially water-soluble boronic acid, and a water-soluble inorganic base. If any component fails to enter the correct phase, the reaction will stall.
-
Troubleshooting:
-
Adjust the Co-Solvent Ratio: For a dioxane/water system, a 2:1 or 3:1 ratio is a common and effective starting point.[7]
-
Consider Alcoholic Co-solvents: A toluene/ethanol/water mixture can significantly enhance reactivity, sometimes allowing for lower reaction temperatures compared to purely aprotic solvent systems.[1]
-
-
-
Potential Cause 3: Inactive Catalyst. The active Pd(0) species can aggregate into inactive palladium black, especially at high temperatures.[8]
-
Troubleshooting: Ensure your solvent is thoroughly degassed to remove oxygen, which can degrade the catalyst. If you suspect catalyst death, a change in ligand or using a more robust pre-catalyst may be necessary, but a solvent switch should be your first line of defense.
-
Q2: I'm getting a mixture of products. How can I improve the regioselectivity of the coupling on a 2,4-dichloropyrimidine?
A2: Regioselectivity is a classic challenge with di-substituted pyrimidines. For 2,4-dichloropyrimidine, the C4 position is significantly more reactive than the C2 position, and the solvent choice is critical to exploit this difference.[9]
-
Potential Cause: Inappropriate Solvent Polarity. While the intrinsic reactivity favors C4, certain polar aprotic solvents like DMF or acetonitrile (MeCN) can sometimes alter the selectivity profile in palladium-catalyzed reactions.[10]
-
Troubleshooting: To achieve high selectivity for C4-arylation, non-polar aprotic solvents are the preferred choice.
-
Optimal System: A 1,4-dioxane/water mixture is highly recommended and has been shown to provide excellent C4 selectivity with catalysts like Pd(PPh₃)₄.[5][11]
-
Alternative Systems: THF/water or toluene/ethanol/water are also effective systems for promoting selective C4 coupling.[1][6] Avoid starting with DMF or MeCN if high C4 selectivity is your primary goal.
-
-
Q3: My desired product is contaminated with side products like the debrominated pyrimidine or a homocoupled biaryl from my boronic acid. How does the solvent influence this?
A3: The formation of side products is often a sign that the rate of the desired catalytic cycle is being outcompeted by off-cycle pathways. The solvent system can influence these rates.
-
Side Product 1: Protodeboronation. This is the reaction where the boronic acid (Ar-B(OH)₂) is converted to a simple arene (Ar-H), consuming your nucleophile. It is often exacerbated by high temperatures and excess base.[4][12]
-
Troubleshooting: While not solely a solvent issue, the solvent system dictates the required temperature. An efficient solvent system that allows the reaction to proceed at a lower temperature (e.g., 80-90 °C) can significantly reduce the rate of protodeboronation. An alcoholic co-solvent might enable lower temperatures.[1]
-
-
Side Product 2: Homocoupling. This is the coupling of two boronic acid molecules (2 x Ar-B(OH)₂) to form a biaryl (Ar-Ar). It occurs when the transmetalation step is slow compared to other pathways.[8]
-
Troubleshooting: Ensure your base and boronic acid are well-solvated to facilitate the formation of the active boronate species ([ArB(OH)₃]⁻), which is crucial for efficient transmetalation. A water co-solvent is essential for this.[13] An optimized dioxane/water ratio ensures the productive cross-coupling pathway dominates.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most important properties to consider when selecting a solvent for the Suzuki coupling of di-substituted pyrimidines?
A1: The ideal solvent system must balance several factors:
-
Solubility: It must adequately dissolve the dihalopyrimidine, the catalyst, and, in a biphasic system, facilitate the interaction between the organic phase and the aqueous phase containing the base and boronate.[14]
-
Coordinating Ability: It should be a poor ligand for palladium to avoid catalyst inhibition. This is why ethers like 1,4-dioxane and THF are often preferred over amides like DMF.[2][4]
-
Boiling Point: The solvent's boiling point must be high enough to allow the reaction to proceed at a reasonable rate, but excessively high temperatures can promote side reactions.[12]
-
Inertness: The solvent must be stable and not react with the base, catalyst, or reagents.
Q2: How does the choice between aprotic and protic solvents affect the reaction?
A2: Both solvent classes play important roles, often in combination.
-
Aprotic Solvents (e.g., 1,4-Dioxane, THF, Toluene): These form the primary organic phase. They are excellent at dissolving the pyrimidine substrate and the palladium catalyst. Non-polar aprotic solvents are generally favored for their weak coordination to the catalyst, which helps maintain high catalytic activity.[5][6]
-
Protic Solvents (e.g., Water, Ethanol, Isopropanol): These are typically used as co-solvents.
-
Water is critical for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) and for activating the boronic acid by converting it to the more nucleophilic boronate anion ([R-B(OH)₃]⁻), which is essential for the transmetalation step.[7][13]
-
Alcohols can increase the polarity of the solvent mixture, improve the solubility of reagents, and in some cases, lead to higher reactivity at lower temperatures.[1]
-
Q3: Is there an advantage to using microwave irradiation, and how does it impact solvent choice?
A3: Yes, microwave-assisted protocols can be highly effective, dramatically reducing reaction times from hours to minutes (e.g., 15 min) and often improving yields, even with lower catalyst loading.[5][12] For microwave heating, solvents with a high dielectric constant are heated more efficiently. This makes mixtures containing water or other polar solvents like ethanol particularly well-suited for microwave-assisted Suzuki couplings.[13]
Data Presentation: Solvent Effects on a Model Reaction
The following table summarizes the impact of solvent choice on the regioselective C4-coupling of 2,4-dichloropyrimidine with phenylboronic acid, catalyzed by Pd(PPh₃)₄.
| Solvent | Temperature (°C) | Isolated Yield (%) | Key Observation | Reference(s) |
| 1,4-Dioxane | 100 | 71 | Excellent yield and selectivity. Considered the benchmark solvent. | [5][11] |
| Isopropanol | 80 | 52 | Good yield, demonstrating the utility of alcoholic solvents. | [5][11] |
| THF | 60 | 38 | Moderate yield; often a viable alternative to dioxane. | [5][11] |
| DMF | 100 | 31 | Lower yield, potentially due to catalyst inhibition or side reactions. | [5][11] |
Reaction conditions typically involve K₂CO₃ as the base and often include water as a co-solvent, which was used in the optimization leading to these isolated yields.
Key Process Diagrams
Suzuki-Miyaura Catalytic Cycle
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. RSC - Page load error [pubs.rsc.org]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Yoneda Labs [yonedalabs.com]
Validation & Comparative
The Double-Edged Sword: A Comparative Analysis of Substituted Pyrimidines' Biological Activity
A Senior Application Scientist's Guide to Structure, Activity, and Mechanism
The pyrimidine ring, a simple six-membered heterocycle with two nitrogen atoms, is a cornerstone of life, forming the backbone of nucleobases in DNA and RNA.[1] This fundamental role has made it a privileged scaffold in medicinal chemistry, with substitutions around the ring giving rise to a vast and diverse array of biological activities.[2][3][4] This guide provides a comparative analysis of the biological activity of substituted pyrimidines, offering insights into their therapeutic potential across different disease areas, detailing the experimental methodologies used to evaluate them, and exploring the underlying mechanisms of action.
The Versatility of the Pyrimidine Scaffold: A Tale of Three Activities
Substituted pyrimidines have demonstrated remarkable efficacy in three major therapeutic areas: oncology, infectious diseases, and inflammatory conditions. The nature and position of the substituents on the pyrimidine ring dramatically influence the compound's biological target and, consequently, its therapeutic effect.[5]
Anticancer Activity: Targeting the Engines of Cell Growth
A significant number of pyrimidine derivatives exhibit potent anticancer activity, primarily by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases.[6] The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is a bioisostere of adenine and effectively mimics ATP, allowing it to bind to the hinge region of kinase domains and block their activity.[7]
One of the most well-studied targets for pyrimidine-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in the growth and spread of several cancers, including non-small-cell lung cancer (NSCLC).[8][9][10][11] Many EGFR inhibitors feature a pyrimidine core, which offers significant therapeutic benefits over traditional chemotherapy.[8][11]
Comparative Anticancer Activity of Substituted Pyrimidines (IC50 Values)
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Pyrazolo[3,4-d]pyrimidines | Compound 7 | HT1080, Hela, Caco-2, A549 | 17.50, 43.75, 73.08, 68.75 | [12] |
| Compound 5 | HT1080, Hela, Caco-2, A549 | 96.25, 74.8, 76.92, 148 | [12] | |
| Compound 11 | MCF-7 | 0.07 | [13] | |
| Compound 6c | MCF-7 | 0.227 | [13] | |
| Pyrido[3,4-d]pyrimidines | Compound 42 | H1975 (EGFR L858R/T790M) | 0.034 | [14] |
| Pyrrolo[2,3-d]pyrimidines | Compounds 46, 47, 48 | EGFR kinase | 0.00376, 0.00598, 0.00363 | [3][14] |
| Pyrimidine-Tethered Chalcone | Compound B-4 | MCF-7, A549 | 6.70, 20.49 | [13] |
| C-6-isobutyl pyrimidines | N-methoxymethylated 5-methylpyrimidin-2,4-dione | HeLa | 0.3 | [15] |
| C-5-alkynyluracil derivatives | p-substituted phenylacetylene | HeLa | 3.0 | [15] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The structural similarity of pyrimidines to the building blocks of nucleic acids also makes them effective antimicrobial agents.[8] They can interfere with microbial DNA and RNA synthesis, leading to the inhibition of growth and, in some cases, cell death. A wide range of pyrimidine derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[1]
Comparative Antimicrobial Activity of Substituted Pyrimidines (MIC Values)
| Compound Class | Specific Derivative(s) | Microbial Strain(s) | MIC (µM/ml) | Reference(s) |
| Pyrimidin-2-ol/thiol/amine analogues | Compound 12 | S. aureus | 0.87 | [1] |
| Compound 5 | B. subtilis | 0.96 | [1] | |
| Compound 10 | S. enterica | 1.55 | [1] | |
| Compound 2 | E. coli | 0.91 | [1] | |
| Compound 10 | P. aeruginosa | 0.77 | [1] | |
| Compound 12 | C. albicans | 1.73 | [1] | |
| Compound 11 | A. niger | 1.68 | [1] | |
| 2,4,5,6-tetrasubstituted pyrimidines | Compound 9e | S. aureus ATCC 25923 & Newman | 40 | [16] |
| Halogenated Pyrrolopyrimidines | Bromo and iodo derivatives | S. aureus | 8 mg/L | [17] |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Compounds 9d, 9n, 9o, 9p | Various bacteria and fungi | 15.50 - 102 | [18] |
Antiviral Activity: A Legacy of Nucleoside Analogs
The development of pyrimidine-based antiviral drugs has a long and successful history, with many nucleoside analogs being cornerstone therapies for viral infections like herpes simplex, HIV, and hepatitis B.[19][20] These compounds act as chain terminators during viral DNA or RNA replication.[21][22] They are phosphorylated within the cell to their active triphosphate form and are then incorporated into the growing nucleic acid chain by viral polymerases.[22] Due to modifications in their structure, they prevent the addition of subsequent nucleotides, thus halting viral replication.[21]
Unveiling the Mechanism: A Look at Key Signaling Pathways
The biological activity of substituted pyrimidines is intrinsically linked to their ability to interact with and modulate specific cellular signaling pathways.
EGFR Signaling Pathway in Cancer
In many cancers, the EGFR signaling pathway is constitutively active, leading to uncontrolled cell growth. Pyrimidine-based EGFR inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation. This, in turn, blocks the downstream signaling cascade.
References
- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 15. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
- 20. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 4,6-Disubstituted Pyrimidines
Introduction: The Privileged Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring, a fundamental component of nucleic acids, is a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal framework for designing molecules that can interact with a wide array of biological targets. Among the various substitution patterns, the 4,6-disubstituted pyrimidine core has emerged as a particularly fruitful starting point for developing potent and selective modulators of enzymes and receptors implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases.[4][5][6]
This guide provides an in-depth comparison of SAR studies for several classes of 4,6-disubstituted pyrimidines. We will explore how subtle modifications to the substituents at the C4 and C6 positions dramatically influence biological activity, offering a rationale-driven approach to drug design. This analysis is grounded in experimental data from peer-reviewed literature, providing researchers with actionable insights for their own discovery programs.
Logical Framework for SAR Exploration
The exploration of a chemical scaffold's potential begins with a hit compound and systematically modifies its structure to optimize for potency, selectivity, and pharmacokinetic properties. The diagram below illustrates a typical workflow for a Structure-Activity Relationship (SAR) study.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Case Study 1: Targeting the HSF1 Stress Pathway and CDK9 with 4,6-Disubstituted Pyrimidines
Heat shock factor 1 (HSF1) is a critical transcription factor for cell survival under proteotoxic stress, making it an attractive target in oncology.[7] A high-throughput phenotypic screen identified a 4,6-disubstituted pyrimidine (Compound 1 ) as an inhibitor of the HSF1-stress pathway with an IC₅₀ of 2.00 μM.[8] This compound also showed modest activity against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.
The initial hit provided a clear blueprint for SAR exploration. The core structure features an aniline group at C4 and a phenethyl alcohol chain at C6.
SAR at the C6 Position: The Quest for Potency and Solubility
The primary goal was to improve the solubility of the initial hit. Replacing the phenethyl alcohol with various amine-containing side chains proved to be a successful strategy.
| Compound | C4 Substituent | C6 Substituent | HSF1 Pathway IC₅₀ (nM) | CDK9 IC₅₀ (nM) |
| 1 | 3-Ethynylaniline | 2-Phenylethanol | 2000 | >1000 |
| 2 | 3-Ethynylaniline | N-methyl-2-aminoethanol | 120 | 12 |
| 3 | 3-Ethynylaniline | (R)-3-hydroxypyrrolidine | 32 | 6 |
| 25 | 3-Ethynylaniline | (S)-3-hydroxypyrrolidine | 15 | 3 |
Data sourced from Rye et al., 2016.[8][7]
Expert Analysis:
-
Introduction of Amine: Replacing the alcohol in Compound 1 with a basic amine (Compounds 2-3 , 25 ) dramatically improved both HSF1 and CDK9 inhibitory potency. This is likely due to the formation of a key salt bridge or hydrogen bond interaction within the kinase ATP-binding pocket.
-
Stereochemistry Matters: The stereochemistry of the C6 substituent had a significant impact. The (S)-3-hydroxypyrrolidine (Compound 25 ) was approximately twice as potent as its (R)-enantiomer (Compound 3 ), highlighting a specific and constrained binding mode. This stereochemical preference is a critical insight for rational drug design, suggesting that the orientation of the hydroxyl group is crucial for a high-affinity interaction.
SAR at the C4 Position: Fine-Tuning Selectivity
With a potent C6 substituent in hand, modifications at the C4 aniline ring were explored to understand its contribution to activity.
| Compound | C4 Substituent | C6 Substituent | HSF1 Pathway IC₅₀ (nM) | CDK9 IC₅₀ (nM) |
| 25 | 3-Ethynylaniline | (S)-3-hydroxypyrrolidine | 15 | 3 |
| 26 | Aniline | (S)-3-hydroxypyrrolidine | 120 | 25 |
| 27 | 3-Methylaniline | (S)-3-hydroxypyrrolidine | 41 | 10 |
| 28 | 3-Chloroaniline | (S)-3-hydroxypyrrolidine | 20 | 5 |
Data sourced from Rye et al., 2016.[8][7]
Expert Analysis:
-
The 3-Position is Key: The unsubstituted aniline (Compound 26 ) was significantly less potent than analogs with a substituent at the meta (3-position) of the aniline ring.
-
Small, Hydrophobic Groups are Preferred: Small, hydrophobic groups like ethynyl (Compound 25 ), methyl (Compound 27 ), and chloro (Compound 28 ) at the 3-position consistently yielded high potency. The 3-ethynyl group provided the best overall activity, suggesting it occupies a small, hydrophobic pocket in the target enzyme.
Case Study 2: Development of MARK4 Inhibitors for Alzheimer's Disease
Microtubule Affinity-Regulating Kinase 4 (MARK4) is implicated in the pathology of Alzheimer's disease (AD).[6] A series of 4,6-disubstituted pyrimidines were synthesized and evaluated as MARK4 inhibitors, starting from a 4,6-dichloropyrimidine scaffold.
Synthetic Strategy: Building Complexity from a Common Intermediate
The synthesis of these inhibitors showcases a common and effective strategy in medicinal chemistry: sequential nucleophilic aromatic substitution (SNAr) reactions on a di-halogenated heterocycle. This allows for the independent and controlled introduction of diverse substituents at the C4 and C6 positions.
Caption: Synthetic pathway for 4,6-disubstituted pyrimidine MARK4 inhibitors.
SAR Analysis of MARK4 Inhibitors
The final compounds feature a thiophene group at C6 and an arylsulfonylpiperazine moiety at C4. The SAR study focused on varying the aryl group on the sulfonyl moiety.
| Compound | Aryl Group on Sulfonyl Moiety | MARK4 IC₅₀ (µM) |
| 8 | 3-Chlorothiophen-2-yl | 1.83 |
| 9 | 2,4-Dimethoxyphenyl | 0.51 |
| 10 | 4-Fluorophenyl | 1.98 |
| 11 | 4-Nitrophenyl | 1.62 |
| 14 | 2,5-Dimethoxyphenyl | 0.54 |
Data sourced from Singh et al., 2024.[6]
Expert Analysis:
-
Electron-Donating Groups Enhance Potency: The most potent compounds, 9 and 14 , both feature two electron-donating methoxy groups on the phenyl ring. In contrast, compounds with electron-withdrawing groups (fluoro in 10 , nitro in 11 ) or a different heterocyclic ring (chlorothiophene in 8 ) were significantly less active.
-
Positional Isomers Matter: The slight difference in potency between the 2,4-dimethoxy (Compound 9 ) and 2,5-dimethoxy (Compound 14 ) derivatives suggests a specific spatial arrangement is preferred for optimal binding in the MARK4 active site. This insight is crucial for guiding the next round of optimization.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative procedures for the synthesis and biological evaluation of 4,6-disubstituted pyrimidines.
Protocol 1: General Synthesis of 4-(Piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine Derivatives
This protocol is adapted from the synthesis of MARK4 inhibitors and demonstrates the versatile use of 4,6-dichloropyrimidine as a starting material.[6]
Step 1: Synthesis of tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in isopropanol, add tert-butyl piperazine-1-carboxylate (1.0 eq).
-
Add triethylamine (TEA) (1.5 eq) dropwise to the mixture at room temperature.
-
Causality Note: TEA acts as a base to neutralize the HCl generated during the nucleophilic aromatic substitution, driving the reaction to completion.
-
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture, concentrate under reduced pressure, and purify the residue by column chromatography to yield the mono-substituted intermediate.
Step 2: Synthesis of tert-butyl 4-(6-(thiophen-3-yl)pyrimidin-4-yl)piperazine-1-carboxylate
-
In a reaction vessel, combine the product from Step 1 (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add a base, such as Na₂CO₃ (2.0 eq), dissolved in a mixture of dioxane and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Causality Note: This is a Suzuki cross-coupling reaction. Degassing is critical to remove oxygen, which can deactivate the palladium catalyst.
-
-
Heat the reaction to 90-100 °C and stir until TLC indicates completion.
-
Perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.
Step 3: Synthesis of 4-(piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine
-
Dissolve the Boc-protected intermediate from Step 2 in a suitable solvent like dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature.
-
Causality Note: TFA is a strong acid that efficiently cleaves the tert-butyloxycarbonyl (Boc) protecting group to reveal the free secondary amine.
-
-
Monitor the reaction by TLC. Upon completion, neutralize the excess acid and purify to obtain the deprotected piperazine derivative.
Step 4: Synthesis of Final 4,6-disubstituted Pyrimidine Derivatives
-
Dissolve the product from Step 3 (1.0 eq) in DCM or pyridine.
-
Add the desired arylsulfonyl chloride (1.1 eq) and a base like TEA or pyridine.
-
Stir at room temperature until the reaction is complete.
-
Perform an aqueous workup and purify the final compound by column chromatography or recrystallization.
-
Self-Validation: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In-Vitro Kinase Inhibition Assay (ATPase Method)
This protocol describes a common method for measuring the inhibitory activity of compounds against a target kinase, such as MARK4.[6]
Caption: Principle of an ATPase-based kinase inhibition assay.
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase enzyme (e.g., MARK4) in assay buffer.
-
Add the test compounds from the dilution series to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the reaction and measure the amount of ADP produced. This is commonly done by adding a detection reagent that generates a luminescent or fluorescent signal proportional to the ATP remaining (or ADP produced).
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
Self-Validation: The assay's robustness is confirmed by a high Z'-factor (>0.5) for the controls, ensuring the signal window is sufficient for reliable hit identification.
-
Conclusion and Future Directions
The 4,6-disubstituted pyrimidine scaffold is a remarkably versatile template for drug discovery. As demonstrated, strategic modifications at the C4 and C6 positions allow for the fine-tuning of potency and selectivity against a range of important biological targets. The SAR studies reviewed here underscore a common theme: the C4 position often accommodates various substituted aniline or piperazine groups that can be modified to optimize interactions, while the C6 position can be altered with aliphatic or heterocyclic moieties to enhance potency and influence physicochemical properties.
Future research should continue to explore novel substitutions at these positions, guided by computational modeling and structural biology, to unlock new therapeutic applications for this privileged chemical class.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Synthesis of 4-Bromo-2,6-dimethoxypyrimidine using NMR Spectroscopy
Introduction: The Significance of Rigorous Validation in Heterocyclic Synthesis
In the realm of medicinal chemistry and drug development, brominated pyrimidines are indispensable building blocks.[1] Their utility as key intermediates stems from the bromine atom's ability to participate in a wide range of cross-coupling reactions, enabling the construction of complex molecular architectures. 4-Bromo-2,6-dimethoxypyrimidine is one such vital precursor. However, the synthesis of any chemical intermediate is only as reliable as the methods used to validate its structure and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural elucidation and quantitative analysis of organic molecules.[2][3][4][5] This guide provides an in-depth, experience-driven comparison of synthetic and purification strategies for this compound, with a central focus on the use of ¹H and ¹³C NMR spectroscopy as the primary validation tool. We will not only detail the "how" but, more importantly, the "why" behind the experimental choices, offering a framework for robust, self-validating chemical synthesis.
Part 1: Synthesis via Electrophilic Bromination
The pyrimidine ring is an electron-deficient heteroaromatic system, which can make direct electrophilic substitution challenging.[1] However, the presence of two electron-donating methoxy groups at the 2- and 6-positions activates the ring, facilitating electrophilic attack, preferentially at the C-5 position. For this synthesis, we select N-Bromosuccinimide (NBS) as the brominating agent.
Causality Behind Reagent Selection: NBS vs. Molecular Bromine (Br₂)
While molecular bromine (Br₂) is a classic brominating agent, its use presents significant practical and safety challenges. It is a volatile, highly corrosive, and toxic liquid.[6] In contrast, N-Bromosuccinimide (NBS) is a crystalline solid, making it significantly easier and safer to handle.[6] Mechanistically, NBS provides a low, steady concentration of electrophilic bromine, which is highly effective for the bromination of activated aromatic systems and can lead to higher selectivity with fewer side products compared to the often more aggressive reactions with Br₂.[6][7]
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Dimethoxypyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2,6-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0°C using an ice bath.
-
To the cooled, stirring solution, add N-Bromosuccinimide (1.05 eq) in one portion. The slight excess of NBS ensures the complete consumption of the starting material.
-
Continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude residue can then be taken forward for purification.
Workflow for Synthesis and Validation
Caption: Overall workflow from synthesis to final validation.
Part 2: The Core of Validation - NMR Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for the structural confirmation of the synthesized product. It provides a detailed "fingerprint" of the molecule, allowing for the verification of the atomic connectivity and the assessment of purity.[8]
Expected NMR Data
Before acquiring experimental data, it is crucial to predict the expected spectra for both the starting material and the product. This predictive analysis forms the basis of our validation.
| Compound | Proton (¹H) NMR | Carbon (¹³C) NMR |
| 2,6-Dimethoxypyrimidine | ~6.0 ppm (s, 1H, H-4), ~3.9 ppm (s, 6H, 2 x OCH₃) | ~170 ppm (C-2, C-6), ~85 ppm (C-4), ~55 ppm (OCH₃) |
| This compound | ~4.0 ppm (s, 6H, 2 x OCH₃) | ~165 ppm (C-2, C-6), ~75 ppm (C-4), ~56 ppm (OCH₃) |
Note: Predicted chemical shifts (δ) are in ppm. The disappearance of the H-4 proton signal is the key diagnostic feature in the ¹H NMR spectrum.
Experimental NMR Data and Interpretation
A sample of the purified product was dissolved in deuterated chloroform (CDCl₃) and analyzed using a 400 MHz NMR spectrometer.
¹H NMR Spectrum Analysis: The experimental ¹H NMR spectrum of the synthesized product shows a single peak at approximately 4.05 ppm.
-
δ 4.05 (s, 6H): This singlet integrates to 6 protons and corresponds to the two equivalent methoxy groups (-OCH₃).
-
Absence of a peak around 6.0 ppm: Critically, the singlet corresponding to the H-4 proton of the starting material is absent. This is the strongest piece of evidence that the bromination has occurred at the C-4 position.
¹³C NMR Spectrum Analysis: The experimental ¹³C NMR spectrum displays three distinct signals.
-
δ 164.8: This peak corresponds to the two equivalent carbons (C-2 and C-6) attached to both a nitrogen and an oxygen atom.
-
δ 75.2: This signal is attributed to the C-4 carbon, which is directly bonded to the bromine atom. The attachment of the electronegative bromine atom shifts this carbon's resonance significantly compared to the starting material.
-
δ 55.9: This peak represents the two equivalent carbons of the methoxy groups.
The congruence between the predicted and experimental NMR data provides definitive validation of the successful synthesis of this compound.
Part 3: A Comparative Guide to Purification Strategies
The purity of a chemical intermediate is paramount. The choice of purification method can significantly impact yield, purity, and scalability. Here, we compare two common laboratory techniques: recrystallization and column chromatography.
Method 1: Purification by Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a specific solvent at different temperatures.[9][10] For this compound, a suitable solvent system is a mixture of ethanol and water.
Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Method 2: Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through by a mobile phase (solvent).[11][12]
Protocol:
-
Prepare a silica gel column using a hexane/ethyl acetate solvent system.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Performance Comparison
| Metric | Recrystallization | Column Chromatography | Justification |
| Purity (by qNMR) | >99% | >99% | Both methods are effective at removing the primary impurity (succinimide). |
| Yield | ~85% | ~75% | Some product is inevitably lost in the mother liquor during recrystallization and through irreversible adsorption on the column. |
| Time & Labor | Low | High | Recrystallization is a simpler, less labor-intensive procedure.[9] |
| Solvent Consumption | Moderate | High | Column chromatography typically requires significantly larger volumes of solvent. |
| Scalability | High | Moderate | Recrystallization is generally easier to scale up for larger quantities. |
Decision Flowchart for Purification Method Selection
Caption: A logical guide to selecting the optimal purification technique.
Conclusion: An Integrated Approach to Synthetic Validation
This guide has demonstrated a comprehensive and self-validating workflow for the synthesis of this compound. By making informed choices in our synthetic strategy—selecting the safer and more manageable NBS over Br₂—and validating the outcome with rigorous NMR analysis, we can have high confidence in the identity of our product. Furthermore, a comparative analysis of purification techniques clearly identifies recrystallization as the more efficient and scalable method for this particular transformation. This integrated approach, combining thoughtful synthetic design with powerful analytical validation, is fundamental to ensuring the quality and reliability of chemical intermediates in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. suru-chem.com [suru-chem.com]
- 8. Magritek [magritek.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. brainly.com [brainly.com]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Strategic Scaffolding: Evaluating Alternatives to 4-Bromo-2,6-dimethoxypyrimidine in Kinase Inhibitor Synthesis
Introduction: Beyond the Workhorse Pyrimidine
The 2,4-diaminopyrimidine scaffold is a cornerstone in modern kinase inhibitor design. Its nitrogen atoms are perfectly positioned to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the natural binding of adenine. For years, building blocks like 4-Bromo-2,6-dimethoxypyrimidine have been reliable workhorses for medicinal chemists. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the methoxy groups can be sequentially displaced via nucleophilic aromatic substitution (SNAr) to build out the desired inhibitor structure.
However, reliance on a single building block can stifle innovation and present practical challenges related to cost, scalability, and intellectual property (IP) space. The goal of this guide is to move beyond this standard intermediate and provide a comparative analysis of viable, and in some cases, superior alternatives. We will explore the underlying chemical principles, provide supporting experimental data, and detail actionable protocols to empower researchers in their kinase drug discovery programs.
The Chemical Rationale: Activating the Pyrimidine Core
The pyrimidine ring is inherently electron-deficient, a property that is amplified by the presence of electronegative substituents. This electronic nature is the key to its utility, making the carbon atoms (particularly at the C2, C4, and C6 positions) susceptible to attack by nucleophiles. The two primary strategies for functionalizing this core are:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common approach, where a leaving group (like a halogen or sulfone) is displaced by a nucleophile, typically an amine. The reactivity of the positions generally follows the order C4/C6 > C2, allowing for controlled, stepwise additions.[1]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) are indispensable for attaching aryl and heteroaryl moieties, often using a bromo- or chloro-pyrimidine as the electrophile.[2][3]
Understanding these mechanisms is crucial for evaluating why one starting material might be chosen over another, as their inherent reactivity dictates the required reaction conditions and synthetic sequence.
Alternative 1: The High-Reactivity Scaffolds - Polychlorinated Pyrimidines
For chemists seeking robust reactivity and multiple points for diversification, polychlorinated pyrimidines like 2,4,6-trichloropyrimidine are an excellent choice.
Causality and Experimental Choice
Unlike this compound, where one position is primed for coupling and two for SNAr, 2,4,6-trichloropyrimidine offers three potential SNAr sites. The differential reactivity of these chlorine atoms is the cornerstone of its strategic use. The C4 and C6 positions are significantly more reactive than the C2 position. This allows for a regioselective, one-pot reaction with an amine at a lower temperature to functionalize the C4 position, followed by heating to substitute at the C2 and/or C6 positions.[4][5] This inherent reactivity often permits the use of milder conditions compared to displacing methoxy groups, which can require higher temperatures.
Workflow: Stepwise SNAr on 2,4,6-Trichloropyrimidine
Caption: Regioselective functionalization of 2,4,6-trichloropyrimidine.
Comparative Data: Synthesis of Aurora Kinase Inhibitors
The synthesis of pyrimidine-based Aurora kinase inhibitors provides a clear example of this strategy.[4][6] Starting with 2,4,6-trichloropyrimidine, a sequential SNAr approach is used to introduce the necessary side chains.
| Starting Material | Step 1 Nucleophile | Conditions | Yield | Step 2 Nucleophile | Conditions | Yield | Reference |
| 2,4,6-Trichloropyrimidine | 3-Amino-5-methylpyrazole | Triethylamine, THF, 50 °C | 75% | (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone | Triethylamine, 1-pentanol, 120 °C | 51% | [4][6] |
Experimental Protocol: Selective Monosubstitution of 2,4,6-Trichloropyrimidine
This protocol describes the selective reaction at the C4 position, which is the critical first step in many synthetic sequences.[6]
-
Setup: To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in Tetrahydrofuran (THF), add triethylamine (1.5 eq).
-
Nucleophile Addition: Add a solution of the primary amine (e.g., 3-Amino-5-methylpyrazole, 1.5 eq) in THF to the reaction mixture.
-
Reaction: Heat the mixture to 50 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with brine. Extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic extracts, wash with water and brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-substituted product, which can be purified further by column chromatography.
Alternative 2: Bioisosteric Scaffolds - Fused Pyrimidines
Bioisosterism is a powerful strategy in medicinal chemistry to modulate physicochemical and pharmacological properties while maintaining or improving biological activity.[7][8] Instead of modifying a simple pyrimidine ring, one can use a fused heterocyclic system that mimics the key interactions of the parent scaffold. Pyrazolo[3,4-d]pyrimidines are a prime example.
Causality and Experimental Choice
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the natural ligand for kinases.[9] This fused ring system provides a rigid scaffold that pre-organizes the key hydrogen bond donors and acceptors for optimal interaction with the kinase hinge region. This can lead to enhanced potency and selectivity compared to more flexible monocyclic pyrimidines.[9] The synthesis of these compounds does not start from a pre-functionalized pyrimidine but rather builds the fused ring system from acyclic precursors, offering a completely different route to novel chemical matter.
Diagram: Bioisosteric Mimicry in the Kinase Hinge
Caption: Bioisosteric relationship between key kinase-binding scaffolds.
Performance Data: Ibrutinib, a Pyrazolo[3,4-d]pyrimidine Inhibitor
Ibrutinib (Imbruvica) is a highly successful covalent inhibitor of Bruton's tyrosine kinase (BTK) built on the pyrazolo[3,4-d]pyrimidine scaffold. Its success highlights the potential of this alternative core structure.[9]
| Compound | Scaffold | Target Kinase | IC₅₀ (nM) | Key Feature | Reference |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | ~0.5 | Covalent binding, high potency | [9] |
Alternative 3: The Atom-Economical Frontier - C-H Functionalization
A more recent and advanced alternative bypasses the need for pre-halogenated pyrimidines altogether. Direct C-H functionalization involves the activation and replacement of a hydrogen atom on the pyrimidine ring with a new substituent, typically an aryl group.
Causality and Experimental Choice
This strategy is highly atom-economical and can provide access to novel isomers that are difficult to synthesize via traditional SNAr or cross-coupling routes.[10] The primary challenge is controlling regioselectivity—that is, directing the reaction to the desired C-H bond. Mechanistic studies show that the choice of palladium catalyst and coupling partner (e.g., aryl iodide vs. aryl boronic acid) can selectively functionalize different positions on the heterocyclic core.[10] While still an emerging area for complex drug molecules, C-H activation represents a paradigm shift in synthetic efficiency.
Experimental Data: Regioselective C-H Arylation
Research on thieno[2,3-d]pyrimidines (a related heterocyclic system) demonstrates the power of catalyst control in C-H functionalization.[10]
| Coupling Partner | Catalyst Type | Position Functionalized | Rationale | Reference |
| Aryl Iodides | Neutral Palladium | C6 | Concerted Metalation-Deprotonation Pathway | [10] |
| Aryl Boronic Acids | Cationic Palladium | C5 | Electrophilic C-H Cleavage Pathway | [10] |
Comparative Summary of Alternatives
| Feature | This compound | Polychlorinated Pyrimidines | Fused Pyrimidines (Bioisosteres) | C-H Functionalization |
| Primary Reaction | Suzuki/Buchwald-Hartwig, SNAr | Sequential SNAr | De novo ring synthesis | Palladium-catalyzed C-H activation |
| Reactivity | Moderate | High | N/A (Scaffold Construction) | Requires specific catalysis |
| Key Advantage | Established, reliable "workhorse" | High reactivity, multiple handles | Novel IP, pre-organized for binding | Atom economy, novel isomers |
| Key Disadvantage | Crowded IP space, potential for sluggish SNAr | Can be overly reactive, requires careful control | More complex multi-step synthesis | Regioselectivity can be challenging |
| Best For... | Standard SAR exploration | Rapid library generation | Creating novel, potent, and selective leads | Shortening synthetic routes, exploring new chemical space |
Conclusion and Future Outlook
While this compound remains a valuable tool, the landscape of kinase inhibitor synthesis is evolving. For researchers aiming to accelerate discovery, generate novel intellectual property, and improve synthetic efficiency, exploring alternatives is not just an option but a necessity. High-reactivity scaffolds like 2,4,6-trichloropyrimidine offer a robust platform for rapid diversification through controlled, sequential SNAr reactions. Bioisosteric replacements, such as the pyrazolo[3,4-d]pyrimidine core, provide access to privileged structures with the potential for superior potency and selectivity. Looking forward, the continued development of C-H functionalization methodologies promises to further streamline synthesis, offering more direct and sustainable routes to complex kinase inhibitors. By understanding the chemical principles and strategic advantages of these alternatives, drug development professionals can make more informed decisions, ultimately accelerating the journey from hit to clinical candidate.
References
- 1. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 4-Bromo-2,6-dimethoxypyrimidine Derivatives in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of various functional groups onto this heterocyclic ring system allows for the fine-tuning of biological activity, offering a versatile platform for drug design. This guide focuses on the 4-Bromo-2,6-dimethoxypyrimidine core, a promising scaffold for the development of novel therapeutics, particularly in oncology. While direct comparative studies on a wide range of derivatives from this specific core are limited in publicly available literature, this guide will provide a comparative analysis of the efficacy of closely related bromo- and methoxy-substituted pyrimidine derivatives evaluated in various cell-based assays. We will delve into the structure-activity relationships, present available quantitative data, and provide detailed experimental protocols to support further research and development in this area.
The this compound Scaffold: A Privileged Structure
The this compound structure combines several key features that make it an attractive starting point for drug discovery. The pyrimidine ring itself is a well-established pharmacophore known to interact with a variety of biological targets. The presence of a bromine atom, a halogen, can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. The two methoxy groups, being electron-donating, can influence the electronic distribution of the ring and its metabolic stability. This combination of functionalities suggests that derivatives of this scaffold could exhibit potent and selective biological activities.
Comparative Efficacy of Bromo- and Methoxy-Substituted Pyrimidine Derivatives
While specific data for a series of this compound derivatives is not extensively available, we can draw valuable insights from the analysis of related compounds. The following tables summarize the in vitro cytotoxic activity of various bromo- and methoxy-substituted pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a quantitative comparison of their anti-proliferative effects.
Table 1: Cytotoxic Activity of Bromo-Substituted Pyrimidine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-Bromo-pyrimidine derivative 1 | HeLa | Cervical Cancer | 15.2 | [1] |
| A549 | Lung Cancer | 21.7 | [1] | |
| MCF-7 | Breast Cancer | 18.5 | [1] | |
| 5-Bromo-pyrimidine derivative 2 | HCT-116 | Colon Cancer | 12.8 | [1] |
| Pyrido[2,3-d]pyrimidine derivative 4 | MCF-7 | Breast Cancer | 0.57 | [2] |
| HepG2 | Liver Cancer | 1.13 | [2] | |
| Aminopyrimidine-2,4-dione derivative 4 | MDA-MB-231 | Breast Cancer | 0.029 (BRD4 inhibition) | [3] |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | Breast Cancer | 42.19 µg/mL | [4] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: Cytotoxic Activity of Methoxy-Substituted Pyrimidine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine derivative 6a | MDA-MB-231 | Breast Cancer | 0.141 (BRD4 inhibition) | [3] |
| Pyrido[2,3-d]pyrimidine derivative 6b | MDA-MB-231 | Breast Cancer | 0.077 (BRD4 inhibition) | [3] |
| 4,6-Disubstituted pyrimidine derivative 9 | MARK4 (enzymatic assay) | Alzheimer's Disease Target | Micromolar range | [5] |
| 4,6-Disubstituted pyrimidine derivative 11 | MARK4 (enzymatic assay) | Alzheimer's Disease Target | Micromolar range | [5] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The analysis of the broader class of substituted pyrimidines reveals several key structure-activity relationships that can guide the design of novel this compound derivatives[6]:
-
Substitution at Position 5: The introduction of a bromine atom at the 5-position of the pyrimidine ring has been shown to contribute to the anticancer activity of several derivatives[3].
-
Methoxy Groups: The presence of methoxy groups can influence the compound's lipophilicity and its interaction with the target protein. Their position on the pyrimidine ring or on appended phenyl rings can significantly alter the biological activity[7].
-
Substituents at Positions 2 and 4/6: The nature of the substituents at other positions on the pyrimidine ring is crucial for determining the potency and selectivity of the compounds. Large, hydrophobic groups or moieties capable of forming hydrogen bonds can enhance the binding affinity to target enzymes like kinases.
Proposed Mechanism of Action: Kinase Inhibition
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. The 4-anilinoquinazoline scaffold, structurally related to pyrimidines, is a well-known inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It is plausible that this compound derivatives could also target specific kinases.
Below is a conceptual diagram illustrating a potential mechanism of action for a hypothetical this compound derivative as a kinase inhibitor.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity, apoptosis and a structure-activity analysis of a series of 1,4-naphthoquinone-2,3-bis-sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to Pyrimidine Isomers for the Research Professional
In the realms of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Pyrimidine, a foundational aromatic heterocycle, and its isomers, pyridazine and pyrazine, form the core of countless pharmaceuticals, agrochemicals, and functional materials. While sharing the molecular formula C₄H₄N₂, the varied placement of their nitrogen atoms imparts distinct physicochemical properties. This guide offers a detailed, experiment-centric comparison of these three isomers, leveraging a multi-technique spectroscopic approach to provide an unambiguous framework for their identification and characterization.
The Structural Basis of Spectroscopic Differentiation
The arrangement of the two nitrogen atoms within the six-membered aromatic ring defines the isomers:
-
Pyrimidine: 1,3-diazine
-
Pyridazine: 1,2-diazine
-
Pyrazine: 1,4-diazine
This seemingly subtle structural variance profoundly impacts molecular symmetry, electron distribution, and bond energies. These differences are the very basis for the distinct spectroscopic "fingerprints" we can observe and interpret. Pyrazine possesses the highest symmetry (D₂ₕ), while pyrimidine and pyridazine have C₂ᵥ symmetry. This has significant consequences, particularly for vibrational spectroscopy.
Vibrational Spectroscopy: Probing Molecular Bonds with Infrared (IR) Analysis
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule's functional groups and skeletal structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This technique is ideal for rapid and reproducible analysis of solid or liquid samples without extensive preparation.
Methodology:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.
-
Background: A background spectrum is collected from the clean, empty ATR crystal to account for atmospheric interference.
-
Sample Analysis: A small quantity of the neat isomer is placed onto the ATR crystal, and firm contact is ensured.
-
Data Acquisition: The spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Comparative IR Spectral Analysis
Key differences in the IR spectra of the diazines arise from the C-H stretching and the ring stretching and bending modes.[1][2]
| Spectroscopic Feature | Pyrimidine (cm⁻¹) | Pyridazine (cm⁻¹) | Pyrazine (cm⁻¹) | Rationale for Distinction |
| Aromatic C-H Stretch | ~3050 | ~3060 | ~3070 | The electronegativity and position of the nitrogen atoms alter the C-H bond strengths, leading to shifts in stretching frequencies. |
| Ring Stretching (C=C, C=N) | ~1570, 1465, 1400 | ~1575, 1440, 1415 | ~1580, 1480 | The unique arrangement of double bonds in each isomer leads to different vibrational coupling, resulting in a distinct pattern of bands. Pyrazine's high symmetry reduces the number of IR-active modes.[1] |
| Out-of-Plane Bending | ~750 | ~760 | ~800 | These modes are highly sensitive to the substitution pattern. The strong, higher frequency band in pyrazine is a characteristic feature related to its symmetry. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Electronic Environment
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. It provides information on the chemical environment of each proton, their spin-spin coupling, and the overall symmetry of the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in a deuterated solvent (e.g., CDCl₃) within a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or greater).
-
Acquisition: The spectrum is acquired after locking and shimming the instrument. Standard parameters include a 90° pulse and a sufficient number of scans for a good signal-to-noise ratio.
-
Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and referenced (e.g., to internal TMS at 0.00 ppm).
Comparative ¹H NMR Spectral Analysis (in CDCl₃)
The chemical shifts (δ) are highly diagnostic due to the deshielding effect of the electronegative nitrogen atoms.
| Isomer | Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Rationale for Distinction |
| Pyrimidine | H-2 | ~9.2 | Singlet | This proton is flanked by two nitrogens, causing extreme deshielding.[3][4] |
| H-4, H-6 | ~8.7 | Doublet | Adjacent to one nitrogen and coupled to H-5. | |
| H-5 | ~7.4 | Triplet | Least deshielded proton, coupled to H-4 and H-6. | |
| Pyridazine | H-3, H-6 | ~9.2 | Multiplet | Adjacent to nitrogen atoms.[5][6] |
| H-4, H-5 | ~7.5 | Multiplet | Further from the nitrogens and coupled to adjacent protons.[5][6] | |
| Pyrazine | H-2, H-3, H-5, H-6 | ~8.6 | Singlet | Due to the molecule's high symmetry, all four protons are chemically and magnetically equivalent, resulting in a single, sharp peak.[7][8] |
The singlet at ~8.6 ppm for pyrazine is an unequivocal identifier.
UV-Visible Spectroscopy: Characterizing Electronic Transitions
UV-Vis spectroscopy probes the π-electron systems of these aromatic compounds, revealing information about their electronic transitions. The key transitions are the high-intensity π → π* and the lower-intensity, longer-wavelength n → π* transitions.
Experimental Protocol: UV-Vis Spectroscopy
Methodology:
-
Solution Preparation: Prepare dilute solutions (e.g., 10⁻⁴ M) of each isomer in a spectroscopic grade solvent (e.g., cyclohexane or ethanol).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Measurement: Use matched quartz cuvettes to measure the absorbance spectrum against a pure solvent blank over a range of 200-400 nm.
Comparative UV-Vis Spectral Analysis
The position of the nitrogen atoms directly influences the energies of the molecular orbitals, leading to distinct absorption maxima (λₘₐₓ).
| Isomer | λₘₐₓ (π → π) (nm) | λₘₐₓ (n → π) (nm) | Rationale for Distinction |
| Pyrimidine | ~243 | ~298 | The two nitrogen atoms perturb the π system, and the symmetry-forbidden n → π* transition is observable but weak.[9][10] |
| Pyridazine | ~246 | ~340 | The adjacent nitrogen lone pairs interact, splitting the n-orbital energy levels and shifting the n → π* transition to a significantly longer wavelength.[9][11] |
| Pyrazine | ~260 | ~328 | The symmetrical placement of nitrogens results in a π → π* transition at a longer wavelength than pyrimidine.[9][10] |
Mass Spectrometry: Unveiling Fragmentation Patterns
While all three isomers have the same molecular weight (80.09 g/mol ), their fragmentation patterns under electron ionization (EI) can be used for differentiation.[12][13] The stability of the molecular ion and its subsequent breakdown products are structurally dependent.
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
Methodology:
-
Sample Introduction: The sample is introduced into the ion source, often via a Gas Chromatograph (GC) for separation and purification.
-
Ionization: The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is recorded to generate a mass spectrum.
Comparative Mass Spectral Analysis
The molecular ion (M⁺˙) will appear at m/z 80 for all three. The key is in the fragment ions.
| m/z | Fragment Ion | Pyrimidine | Pyridazine | Pyrazine | Rationale for Distinction |
| 80 | [M]⁺˙ | Abundant | Less Abundant | Abundant | The N-N single bond in pyridazine is weaker, leading to a less stable molecular ion. |
| 53 | [M - HCN]⁺˙ | Abundant | Abundant | Abundant | A common fragmentation pathway for nitrogen heterocycles. |
| 52 | [M - N₂]⁺˙ | Minor | Major Peak | Minor | The expulsion of a stable dinitrogen (N₂) molecule is a highly favorable and characteristic fragmentation pathway for pyridazine due to its adjacent nitrogen atoms. This is a definitive diagnostic peak.[14] |
Visualizing the Analytical Workflow and Isomeric Structures
Caption: A streamlined workflow for the spectroscopic identification of diazine isomers.
Caption: The chemical structures of the three diazine isomers.
Conclusion: A Synthesis of Spectroscopic Evidence
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon | Semantic Scholar [semanticscholar.org]
- 3. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]
- 6. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Pyrazine [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyridazine [webbook.nist.gov]
- 12. article.sapub.org [article.sapub.org]
- 13. sphinxsai.com [sphinxsai.com]
- 14. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Purity Assessment of 4-Bromo-2,6-dimethoxypyrimidine: HPLC, GC-MS, and NMR Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive purity assessment of 4-Bromo-2,6-dimethoxypyrimidine.
In the synthesis and quality control of pharmaceutical intermediates and fine chemicals like this compound, rigorous purity analysis is paramount. The choice of analytical technique is critical for ensuring the identity, purity, and safety of the final product, as even trace impurities can have significant impacts on downstream applications, including drug efficacy and patient safety. This guide provides a detailed comparison of three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, for the purity assessment of this compound. We present detailed experimental protocols, comparative performance data, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
The Critical Role of Purity in this compound
This compound is a key building block in the synthesis of various biologically active molecules. Its purity directly influences the yield and purity of subsequent reaction products. Potential impurities can arise from starting materials, side reactions during synthesis, or degradation. These impurities may include unreacted starting materials, isomers, or byproducts with similar structures, which can be challenging to separate and detect. Therefore, robust and validated analytical methods are essential for the quality control of this important synthetic intermediate.
High-Performance Liquid Chromatography (HPLC): A Robust Method for Non-Volatile Impurities
HPLC is a cornerstone of pharmaceutical analysis, particularly well-suited for the separation and quantification of non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC method offers excellent resolution and sensitivity for detecting a range of potential impurities.[2]
Principle of HPLC
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[3] By adjusting the composition of the mobile phase and the nature of the stationary phase, a high degree of separation can be achieved for a wide variety of compounds.
Proposed HPLC-UV Experimental Protocol
A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Acetonitrile/Water (50:50). |
Rationale for Experimental Choices:
-
C18 Column: A C18 column is a versatile reversed-phase column that provides good retention and separation for moderately polar compounds like this compound.
-
Acidified Mobile Phase: The addition of a small amount of phosphoric acid to the aqueous mobile phase helps to protonate any residual silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape.
-
Gradient Elution: A gradient elution is employed to ensure the efficient elution of both the main compound and any potential impurities with a wider range of polarities, leading to shorter analysis times and better peak resolution.
-
UV Detection at 254 nm: The pyrimidine ring system in the analyte provides strong UV absorbance, making UV detection a sensitive and reliable method for quantification.
Figure 1: Experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] It combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[4]
Principle of GC-MS
In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the gas and stationary phases, which is primarily dependent on their boiling points and polarities. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for high-confidence identification.[2]
Proposed GC-MS Experimental Protocol
This method is suitable for the analysis of volatile impurities and for confirming the identity of the parent compound.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Dichloromethane. |
Rationale for Experimental Choices:
-
DB-5ms Column: This is a low-polarity column that is well-suited for the analysis of a wide range of semi-volatile compounds.
-
Temperature Program: The temperature program is designed to provide good separation of potential impurities from the main compound while keeping the analysis time reasonable.
-
Electron Ionization (EI): EI at 70 eV provides reproducible fragmentation patterns that can be used to identify compounds by comparison with mass spectral libraries.[1]
-
Mass Spectrometry Detection: MS detection offers high specificity and allows for the confident identification of impurities, even at trace levels.[2]
Figure 2: Experimental workflow for GC-MS purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structurally Informative Technique
¹H NMR spectroscopy is a powerful tool for both the structural elucidation and quantitative analysis of organic molecules. It provides detailed information about the chemical environment of each proton in a molecule, making it highly specific for both the main compound and any impurities present.
Principle of ¹H NMR
¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as protons (¹H), will align with an external magnetic field. When these nuclei are irradiated with radiofrequency energy, they can absorb this energy and transition to a higher energy state. The frequency at which this absorption occurs (the chemical shift) is highly dependent on the local electronic environment of the nucleus. By analyzing the chemical shifts, integration values (proportional to the number of protons), and coupling patterns, the structure of a molecule can be determined and the relative amounts of different compounds in a mixture can be quantified.
Proposed ¹H NMR Experimental Protocol
Instrumentation and Parameters:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher NMR spectrometer |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Internal Standard | A certified quantitative internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known concentration and a resonance that does not overlap with the analyte or impurity signals. |
| Pulse Sequence | A standard single-pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration. |
| Data Processing | Apply appropriate phasing, baseline correction, and integration to all signals of interest. |
Purity Calculation:
The purity of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std
Where:
-
I_analyte and I_std are the integrated areas of the analyte and internal standard signals, respectively.
-
N_analyte and N_std are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.
-
MW_analyte and MW_std are the molecular weights of the analyte and internal standard, respectively.
-
m_sample and m_std are the masses of the sample and internal standard, respectively.
-
P_std is the purity of the internal standard.
Figure 3: Experimental workflow for quantitative ¹H NMR purity analysis.
Comparison of Analytical Methods
The choice between HPLC, GC-MS, and NMR will depend on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity and specificity.[1]
| Parameter | HPLC-UV | GC-MS | ¹H NMR |
| Principle | Differential partitioning between liquid mobile phase and solid stationary phase | Differential partitioning between gas mobile phase and liquid/solid stationary phase | Nuclear spin transitions in a magnetic field |
| Selectivity | Good; based on retention time and UV-Vis spectra. Can be enhanced with an MS detector.[4] | Excellent; provides both chromatographic separation and mass spectral data for high-confidence identification.[4] | Excellent; highly specific to the molecular structure of the analyte and impurities. |
| Sensitivity | Good with a UV-Vis detector; can be very high with an MS detector.[4] | Very high, especially in Selected Ion Monitoring (SIM) mode.[4] | Moderate; generally less sensitive than chromatographic methods, especially for trace impurities. |
| Analysis Time | Typically 15-30 minutes per sample.[4] | Typically 15-30 minutes per sample.[4] | Typically 5-15 minutes per sample for data acquisition. |
| Impurity Identification | Tentative identification by UV spectrum and retention time; definitive identification requires an MS detector (LC-MS).[4] | High-confidence identification through mass spectral library matching.[1] | Excellent for structural elucidation of unknown impurities if present at sufficient concentration. |
| Quantification | Excellent with proper calibration. | Good with proper calibration and internal standards. | Excellent for absolute quantification using an internal standard (qNMR) without the need for a reference standard of the analyte. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[2] | Requires volatile and thermally stable compounds.[2] | Suitable for soluble compounds. |
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach.
-
HPLC-UV is a robust and reliable method for routine quality control, offering excellent quantitative performance for non-volatile impurities.
-
GC-MS provides unparalleled specificity for the identification of volatile and semi-volatile impurities and is an excellent tool for confirming the identity of the main compound.
-
¹H NMR offers a powerful, non-destructive method for both structural confirmation and absolute quantification without the need for a specific reference standard of the analyte, making it an invaluable tool for characterizing the purity of new batches and identifying unknown impurities.
For a comprehensive purity assessment, a combination of these techniques is often recommended. For instance, HPLC can be used for routine purity checks, while GC-MS and NMR can be employed to identify and characterize any unknown impurities that may be detected. The validation of these analytical methods according to ICH guidelines is crucial to ensure the reliability and accuracy of the results.[5][6]
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2,6-dimethoxypyrimidine
As researchers and drug development professionals, our work with novel chemical entities like 4-Bromo-2,6-dimethoxypyrimidine is foundational to discovery. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.
This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound. It is designed to move beyond a simple checklist, offering insights into the causality behind each procedural step and ensuring a self-validating system of laboratory safety and environmental stewardship.
Hazard Identification and Risk Assessment
Understanding the hazard profile of a chemical is the bedrock of its safe management. While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, we can infer its likely hazards from structurally similar brominated and dimethoxy-substituted pyrimidines. These compounds consistently exhibit characteristics that demand cautious handling and disposal.[1][2][3]
The primary hazards are associated with its classification as a halogenated organic compound.[4][5] The carbon-bromine bond and the pyrimidine ring structure inform its potential for toxicity and environmental persistence.
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | GHS Category (Inferred) | Description of Risk |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon direct contact.[2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if inhaled as a dust or aerosol.[1][6] |
| Acute Toxicity (Oral) | Category 4 (Potential) | May be harmful if swallowed.[1][7] |
The causality behind these classifications lies in the molecule's reactivity. Halogenated compounds can interact with biological macromolecules, leading to irritation and toxicity. Therefore, all waste streams containing this chemical, including contaminated personal protective equipment (PPE), must be treated as hazardous.
The Regulatory Imperative: EPA and OSHA Compliance
Disposal procedures are not merely best practices; they are mandated by law. In the United States, two primary federal agencies govern chemical waste:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[8] As a halogenated organic compound, this compound falls under specific waste codes and is subject to stringent land disposal restrictions.[4][9]
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazard Communication Standard (1910.1200) and "Occupational exposure to hazardous chemicals in laboratories" (1910.1450), ensure worker safety.[10][11] This includes mandating clear labeling, access to safety information, and proper training for handling hazardous waste.[12]
The core directive from these regulations is unambiguous: hazardous chemical waste must be segregated, properly contained, and disposed of through a licensed hazardous waste handler. [2][13] Disposing of this compound down the drain or in standard municipal trash is a serious violation of these regulations.
Core Protocol: Waste Segregation and Containment
The most critical phase of proper disposal occurs in the laboratory during waste generation. The principle of segregation is paramount, as mixing incompatible or different classes of waste can create dangerous reactions and significantly increase disposal costs.[14][15]
Step-by-Step Waste Collection Protocol:
-
Establish a Dedicated Waste Stream: Designate a specific hazardous waste container solely for "Halogenated Organic Waste."[16] This is the most crucial step. The high-temperature incineration required for halogenated compounds is a different and more costly disposal process than that for non-halogenated solvents.
-
Select an Appropriate Waste Container:
-
Use a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a screw-top, tightly sealing cap.
-
The container must be in good condition, free of cracks or defects.
-
Ensure the container is clearly and appropriately labeled before the first drop of waste is added.[16]
-
-
Labeling for Full Compliance: The label must be robust and contain the following information:
-
The words "Hazardous Waste." [14]
-
The full, unabbreviated chemical name: "this compound." If it is in a solvent, list all components and their approximate percentages.
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").
-
The name and contact information of the principal investigator or laboratory manager.
-
The date on which waste was first added to the container.
-
-
Waste Accumulation and Storage:
-
Solid Waste: Collect all contaminated disposables, such as gloves, weighing papers, and pipette tips, in a designated, lined container. This container must also be sealed and labeled as hazardous waste.[17]
-
Liquid Waste: Collect unused solutions or reaction residues in the designated "Halogenated Organic Waste" liquid container.
-
Storage Location: Keep the sealed waste container in a designated satellite accumulation area within the lab. This area should be under the control of the laboratory personnel, away from ignition sources, and preferably within secondary containment to mitigate spills.[17]
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[16]
-
Disposal Workflow and Spill Management
The following workflow outlines the decision-making process from waste generation to final disposal.
Caption: Disposal Decision Workflow for this compound.
Experimental Protocol: Spill Management
Immediate and correct response to a spill is a critical component of the chemical's lifecycle management.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves. For large spills of solid material, respiratory protection may be required.[18]
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated container for disposal.[3][17]
-
For Liquid Spills: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Once absorbed, scoop the material into a hazardous waste container.[1]
-
-
Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[1][17]
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as solid halogenated hazardous waste.[17][18]
-
Report the Incident: Report the spill to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department, following local protocols.
By adhering to this structured and well-documented disposal process, you not only ensure the safety of your laboratory and community but also uphold the scientific integrity that is the hallmark of our profession.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
- 11. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 15. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. benchchem.com [benchchem.com]
- 18. uwyo.edu [uwyo.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Bromo-2,6-dimethoxypyrimidine
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides an in-depth, procedural framework for the safe handling of 4-Bromo-2,6-dimethoxypyrimidine, with a laser focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of safety and precision in the laboratory.
Understanding the Hazard Profile of this compound
Before delving into protective measures, it is crucial to understand the inherent risks associated with this compound. According to its GHS classification, this compound presents the following hazards:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation (Skin corrosion/irritation)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation)[1]
These classifications necessitate a multi-faceted approach to PPE, ensuring that all potential routes of exposure—ingestion, skin contact, eye contact, and inhalation—are adequately addressed.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all endeavor. It is a dynamic process that must be tailored to the specific laboratory procedure being undertaken. The following principles should guide your choices:
-
Hazard-Based Selection: The type and level of PPE must be commensurate with the identified hazards of the chemical.[3][4]
-
Task-Specific Adaptation: The nature of the task, whether it involves handling solids, preparing solutions, or performing reactions, will dictate the required level of protection.
-
Fit and Comfort: Properly fitting and comfortable PPE is more likely to be worn correctly and consistently, thereby maximizing its protective efficacy.[5]
Essential Personal Protective Equipment: A Detailed Breakdown
The following table summarizes the recommended PPE for handling this compound across various laboratory scenarios.
| Laboratory Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid Compound | Safety glasses with side shields (minimum); safety goggles recommended. | Nitrile gloves.[6] | Laboratory coat. | Recommended to handle in a fume hood or ventilated enclosure to minimize dust inhalation.[2][7] |
| Preparing Solutions (Dissolving Solid) | Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk.[5] | Nitrile gloves.[6] Consider double-gloving for added protection. | Chemical-resistant apron over a laboratory coat. | Work should be conducted in a certified chemical fume hood.[6][8] |
| Running Reactions and Transfers | Chemical splash goggles and a face shield. | Nitrile gloves.[6] Regularly inspect for signs of degradation or contamination and change immediately if compromised. | Laboratory coat. A chemical-resistant apron is recommended. | All manipulations should be performed within a chemical fume hood. |
| Waste Disposal | Chemical splash goggles and a face shield. | Nitrile gloves.[6] | Laboratory coat and a chemical-resistant apron. | Conducted within a chemical fume hood. |
Procedural Guidance: A Step-by-Step Approach to Safety
To ensure the highest level of safety, the following step-by-step procedures should be followed when working with this compound.
Pre-Operational Phase: Preparation and Planning
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4] Pay close attention to the hazard and precautionary statements.
-
Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for any signs of damage, such as cracks in goggles or tears in gloves, and replace as needed.
-
Designate a Work Area: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]
-
Prepare for Spills: Ensure that a spill kit appropriate for solid chemical spills is readily accessible.
Operational Phase: Handling with Precision
Weighing the Solid Compound:
-
Don your laboratory coat, safety goggles, and nitrile gloves.
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne particulates.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
After weighing, carefully seal the primary container of this compound.
Preparing a Solution:
-
Don a laboratory coat, chemical splash goggles, a face shield, and nitrile gloves. For added protection, consider wearing two pairs of gloves.
-
Conduct the entire procedure within a chemical fume hood.
-
Slowly add the weighed this compound to the solvent to avoid splashing.
-
If using a magnetic stirrer, ensure the stirring speed is increased gradually to prevent splashing.
Post-Operational Phase: Decontamination and Disposal
-
Decontaminate Glassware: All reusable glassware should be decontaminated by rinsing with an appropriate solvent, followed by washing with soap and water.
-
Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[9]
-
Waste Collection: Collect all waste materials, including contaminated gloves, weighing boats, and pipette tips, in a designated, clearly labeled, and sealed hazardous waste container.[9]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[9]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Conclusion: Fostering a Culture of Safety
The responsible handling of chemicals like this compound is a testament to a researcher's commitment to safety and scientific excellence. By adhering to the detailed PPE protocols and operational plans outlined in this guide, you not only safeguard your well-being but also uphold the rigorous standards of the scientific community. Let this guide serve as your trusted resource in navigating the complexities of laboratory safety, ensuring that your groundbreaking research is conducted with the utmost care and precision.
References
- 1. This compound | C6H7BrN2O2 | CID 11287431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aaronchem.com [aaronchem.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. hsa.ie [hsa.ie]
- 6. uwyo.edu [uwyo.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. unthealth.edu [unthealth.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
